MTH-DL-Methionine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-(2-methylsulfanylethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS2/c1-9-6(10)5(3-4-12-2)8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSMFARWFJRERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-49-6 | |
| Record name | 3-methyl-5-[2-(methylsulfanyl)ethyl]-2-sulfanylideneimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of DL-Methionine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of DL-Methionine. The information is presented to support research, development, and quality control activities involving this essential amino acid.
Physicochemical Properties
DL-Methionine is a racemic mixture of the D- and L-isomers of methionine, an essential sulfur-containing amino acid.[1] It presents as white crystalline platelets or a powder with a characteristic odor.[1]
Quantitative Data Summary
The key physicochemical properties of DL-Methionine are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of DL-Methionine
| Property | Value | References |
| Molecular Formula | C₅H₁₁NO₂S | [1] |
| Molecular Weight | 149.21 g/mol | [1] |
| Melting Point | 270-284 °C (decomposes) | [1][2] |
| Density | 1.34 g/cm³ | [1] |
| Appearance | White crystalline platelets or powder | [1] |
| Odor | Characteristic | [1] |
Table 2: Solubility Profile of DL-Methionine
| Solvent | Solubility | Temperature (°C) | References |
| Water | Sparingly soluble, ~30 mL/g | Ambient | [1] |
| Water | 2.9 g/100 mL | 20 | [2] |
| Dilute Acids | Soluble | Not Specified | [1] |
| Alkali Hydroxide Solutions | Soluble | Not Specified | [1] |
| Alcohol | Very slightly soluble | Not Specified | [1] |
| Ether | Practically insoluble | Not Specified | [1] |
Table 3: Acidity and pH Characteristics of DL-Methionine
| Parameter | Value | Conditions | References |
| pKa (carboxyl) | 2.13 - 2.28 | 25 °C | [1] |
| pKa (amino) | 9.21 | Not Specified | [1] |
| pH of Solution | 5.6 - 6.1 | 1 in 100 solution in water | [1] |
Experimental Protocols
Detailed methodologies for determining key chemical properties of DL-Methionine are provided below.
Melting Point Determination
Objective: To determine the melting point range of DL-Methionine.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry DL-Methionine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate until the temperature is approximately 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.
-
DL-Methionine typically decomposes upon melting.[1]
-
Thin-Layer Chromatography (TLC) for Purity Assessment
Objective: To assess the purity of a DL-Methionine sample and identify any related substances.
Methodology:
-
Stationary Phase: Silica gel G plate.
-
Mobile Phase: A mixture of 2-butanol, glacial acetic acid, and water in a 6:2:2 volume ratio.[3]
-
Sample Preparation:
-
Procedure:
-
Apply 5 µL of each solution to the TLC plate.
-
Develop the chromatogram in a saturated chamber until the mobile phase has traveled a sufficient distance.
-
Dry the plate in air.
-
Spray the plate with a ninhydrin solution.
-
Heat the plate at 105 °C for 15 minutes.[3]
-
Examine the chromatogram in daylight. The principal spot from the test solution should correspond in position and appearance to the principal spot from the standard solution. Any secondary spots in the test solution chromatogram can be compared to a diluted standard to quantify impurities.[3]
-
Assay by Non-Aqueous Titration
Objective: To determine the purity of DL-Methionine.
Methodology:
-
Principle: The basic amino group of DL-Methionine is titrated with a strong acid in a non-aqueous solvent.
-
Reagents:
-
Anhydrous formic acid
-
Glacial acetic acid
-
0.1 M Perchloric acid (titrant)
-
-
Procedure:
-
Accurately weigh approximately 0.14 g of the DL-Methionine sample.[3]
-
Dissolve the sample in 3 mL of anhydrous formic acid.[3]
-
Add 30 mL of glacial acetic acid.[3]
-
Immediately titrate with 0.1 M perchloric acid.
-
Determine the endpoint potentiometrically.[3]
-
Perform a blank titration and make any necessary corrections.
-
Each mL of 0.1 M perchloric acid is equivalent to 14.92 mg of C₅H₁₁NO₂S.[3]
-
Metabolic and Experimental Visualizations
The following diagrams illustrate the metabolic significance of methionine and a typical experimental workflow for its analysis.
Caption: The Methionine Cycle and Transsulfuration Pathway.
Caption: Workflow for the Assay of DL-Methionine by Non-Aqueous Titration.
Stability and Storage
DL-Methionine is stable in air and to heat but is unstable in the presence of strong acids.[2] It is incompatible with strong oxidizing agents.[1] For long-term storage, it should be kept in a cool, dry, and dark location in a tightly sealed container.[2]
Conclusion
This guide has detailed the fundamental chemical properties of DL-Methionine, provided standardized experimental protocols for its analysis, and visualized its metabolic context and a key analytical workflow. The presented data and methodologies are intended to serve as a valuable resource for professionals in research and drug development.
References
MTH-DL-Methionine: A Technical Guide to its Structure and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine, an essential sulfur-containing amino acid, is a critical component in numerous physiological processes, from protein synthesis to cellular defense. Commercially, it is often supplied as DL-Methionine, a racemic mixture of its D- and L-enantiomers. This technical guide provides an in-depth exploration of the structure of DL-Methionine and its multifaceted biological functions. It details its metabolic pathways, its role as a precursor to vital biomolecules, and its impact on cellular signaling. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for crucial analytical methods. Furthermore, signaling pathways and metabolic conversions are visually represented through diagrams generated using Graphviz (DOT language) to facilitate a comprehensive understanding of the core concepts.
Structure of MTH-DL-Methionine
DL-Methionine is a racemic mixture, meaning it consists of equal amounts of two stereoisomers, D-Methionine and L-Methionine, which are non-superimposable mirror images of each other.[1][2] The chemical structure of methionine is characterized by a central alpha-carbon atom bonded to a carboxyl group (-COOH), an amino group (-NH2), a hydrogen atom (-H), and a side chain containing a thioether group (-S-CH3).[3]
Chemical Formula: C₅H₁₁NO₂S[4]
Molecular Weight: 149.21 g/mol [4]
The key structural difference between the D- and L-forms lies in the spatial arrangement of the groups around the chiral alpha-carbon.[2][3] This stereoisomerism is crucial for its biological activity, as enzymes are highly specific and typically recognize only one enantiomer.[2]
Biological Functions of this compound
While L-Methionine is the biologically active form directly incorporated into proteins and utilized in most metabolic pathways, the D-enantiomer in DL-Methionine can be converted into L-Methionine by the body.[1][2] This makes DL-Methionine a valuable and cost-effective supplement, particularly in animal nutrition.[2][5]
Protein Synthesis and Growth
As an essential amino acid, methionine is a fundamental building block for protein synthesis and is crucial for normal tissue growth and repair.[3][5] It is often the first limiting amino acid in common animal feeds, such as those based on corn and soybean meal, making its supplementation essential for optimal growth and development in livestock and poultry.[6][7]
The Methionine Cycle and S-Adenosylmethionine (SAM) Synthesis
A primary function of methionine is its role in the methionine cycle, a critical metabolic pathway that occurs in all mammalian cells.[8][9] In this cycle, methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor.[8][10]
The synthesis of SAM is catalyzed by the enzyme methionine adenosyltransferase (MAT), which transfers the adenosine group from ATP to methionine.[11] SAM then donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and phospholipids, in reactions catalyzed by methyltransferases.[8][11] These methylation reactions are vital for the regulation of gene expression, signal transduction, and the synthesis of numerous essential compounds.[8]
After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[11] Homocysteine can be remethylated back to methionine, thus completing the cycle.[11]
Figure 1: The Methionine Cycle and SAM Synthesis.
The Transsulfuration Pathway and Antioxidant Function
Homocysteine, derived from the methionine cycle, can also enter the transsulfuration pathway to be converted into another sulfur-containing amino acid, cysteine.[9] This pathway is a key link between methionine metabolism and the body's antioxidant defense system.
Cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[12][13] Glutathione plays a critical role in protecting cells from damage caused by reactive oxygen species (ROS) and is involved in detoxification processes.[13][14] By providing the sulfur atom for cysteine synthesis, methionine indirectly contributes to maintaining cellular redox balance and protecting against oxidative stress.[13]
Figure 2: The Transsulfuration Pathway.
Role in Signaling Pathways
Methionine and its metabolites can influence cellular signaling pathways, thereby regulating various cellular processes. One of the key pathways affected is the PI3K-mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[15] Studies have shown that methionine can activate the mTOR pathway, leading to increased protein synthesis.[5][15] This activation is thought to be mediated, at least in part, by the production of SAM.[16]
Figure 3: Methionine Activation of the PI3K-mTOR Pathway.
Quantitative Data on Biological Efficacy
Numerous studies have been conducted to compare the biological efficacy of DL-Methionine and L-Methionine, particularly in the context of animal nutrition. The following tables summarize key quantitative data from studies in broiler chickens.
Table 1: Comparison of DL-Methionine and L-Methionine on Broiler Growth Performance
| Parameter | DL-Methionine | L-Methionine | Relative Bioavailability of DL-Met to L-Met (%) | Reference |
| Average Daily Gain (ADG) | - | - | 94.97 | [17] |
| - | - | 91.33 | [17] | |
| - | - | 142.5 (L-Met relative to DL-Met) | [18] | |
| Feed Conversion Ratio (FCR) | - | - | 95.63 | [17] |
| - | - | 76.57 | [17] |
Table 2: Effect of DL-Methionine Supplementation on Glutathione Levels in Broilers
| Treatment Group | Liver Glutathione (GSH) | Thigh Muscle Glutathione (GSH) | Reference |
| Control | Lower | Lower | [19] |
| DLM 1 (NRC + 15-20%) | Higher | Higher | [19] |
| DLM 2 (NRC + 30-40%) | Higher | Higher | [19] |
Experimental Protocols
Quantification of Methionine in Biological Samples by HPLC
This protocol outlines a general method for the quantification of methionine in biological samples, such as plasma or serum, using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) or Phenyl isothiocyanate (PITC))
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate buffer
-
Methionine standard solution
-
Internal standard
-
Sample precipitation agent (e.g., trichloroacetic acid)
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma), add an equal volume of a precipitating agent to remove proteins.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
Mix a specific volume of the supernatant with the derivatizing agent and a buffer solution.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample onto the HPLC column.
-
Elute the amino acids using a gradient of mobile phases (e.g., a mixture of acetonitrile/methanol and sodium acetate buffer).
-
Detect the derivatized methionine using a fluorescence or UV detector at the appropriate wavelength.
-
-
Quantification:
-
Identify the methionine peak based on its retention time compared to the methionine standard.
-
Quantify the concentration of methionine by comparing its peak area to that of the standard curve generated from known concentrations of the methionine standard.
-
Figure 4: Experimental Workflow for HPLC Analysis of Methionine.
Assay of D-Amino Acid Oxidase (DAAO) Activity
This protocol describes a spectrophotometric assay to determine the activity of D-amino acid oxidase (DAAO), the enzyme responsible for converting D-methionine to its corresponding α-keto acid.[20]
Principle: DAAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be measured using a coupled enzyme reaction with horseradish peroxidase (HRP) and a chromogenic substrate.
Materials:
-
Spectrophotometer or microplate reader
-
D-amino acid substrate (e.g., D-methionine)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate for HRP (e.g., o-dianisidine)
-
Phosphate buffer (pH 8.3)
-
Enzyme extract or purified DAAO
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette or microplate well, prepare a reaction mixture containing the phosphate buffer, D-amino acid substrate, HRP, and the chromogenic substrate.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the enzyme extract containing DAAO to the reaction mixture.
-
-
Spectrophotometric Measurement:
-
Immediately measure the change in absorbance at the appropriate wavelength for the oxidized chromogenic substrate over a specific time period.
-
-
Calculation of Activity:
-
Calculate the DAAO activity based on the rate of change in absorbance, using the molar extinction coefficient of the oxidized chromogen. One unit of DAAO activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified conditions.
-
Conclusion
This compound is a fundamentally important nutrient with a well-defined chemical structure and a diverse range of critical biological functions. Its role extends beyond being a simple building block for proteins to being a central player in key metabolic and signaling pathways that govern cellular methylation, antioxidant defense, and growth. The ability of organisms to efficiently convert the D-isomer to the biologically active L-isomer makes DL-Methionine an effective and widely used supplement. A thorough understanding of its metabolism and mechanisms of action is essential for researchers, scientists, and drug development professionals working in fields ranging from animal nutrition and health to human medicine and the development of novel therapeutics targeting methionine-dependent pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and application of this vital amino acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. veterinaryworld.org [veterinaryworld.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Growth performance of broiler chickens fed diets containing granulated L-methionine compared with DL-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 10. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. METHIONINE METABOLISM | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of dietary methionine supplementation on the growth performance, immune responses, antioxidant capacity, and subsequent development of layer chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the nutritional equivalency of DL-methionine and L-methionine in broiler chickens: a meta-analytical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 20. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Scientific Progress: A Technical Guide to Handling MTH-DL-Methionine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety protocols for the handling of MTH-DL-Methionine in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes. This compound, more commonly known as DL-Methionine, is an essential amino acid widely used in research and pharmaceutical development. While it is a naturally occurring substance, proper handling procedures are necessary to mitigate potential risks.
Hazard Identification and Toxicological Data
DL-Methionine is generally considered to be of low toxicity. However, it may cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion of large amounts may lead to gastrointestinal irritation. It is important to note that the toxicological properties of this substance have not been fully investigated.[1]
Table 1: Acute Toxicological Data for DL-Methionine
| Route of Exposure | Species | Dose | Observation |
| Oral | Rat | LD50: >5 g/kg | Details of toxic effects not reported other than lethal dose value. |
| Oral | Rat | LD50: 36,000 mg/kg | [2] |
| Oral | Rat | LD50: > 10,000 mg/kg | [3] |
| Oral | Rats, Mice | LD50: > 5000 mg/kg | [4] |
| Dermal | Mice | LD50: > 2000 mg/kg | [4] |
| Intraperitoneal | Rat | LD50: 4238 mg/kg | [2] |
Table 2: Aquatic Toxicity Data for DL-Methionine
| Species | Test Type | Dose/Concentration | Reference |
| Fish | LC50 | > 100 mg/l | |
| Crustacea | EC50 | > 1000 mg/l | |
| Algae | ErC50 | > 1000 mg/l |
Physical and Chemical Properties
Understanding the physical and chemical properties of DL-Methionine is fundamental to its safe handling and storage.
Table 3: Physical and Chemical Properties of DL-Methionine
| Property | Value |
| Appearance | White crystalline powder or small flakes |
| Molecular Formula | C5H11NO2S |
| Molecular Weight | 149.21 g/mol [4] |
| Melting Point | Decomposes at 270-281°C (518-537.8°F)[4] |
| Solubility | Sparingly soluble in water; dissolves in dilute acids and alkalis. |
| Specific Gravity | 1.34 (Water = 1)[4] |
| pH (20 mg/mL solution) | 5.4-6.1 |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with DL-Methionine.
Engineering Controls
-
Ventilation: Use in a well-ventilated area. If operations generate dust, a local exhaust ventilation system should be employed to keep airborne levels below exposure limits.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn. For larger spills, a full suit may be necessary.[4]
-
Respiratory Protection: If dust is generated, a NIOSH-approved dust respirator should be used.[4]
Safe Handling and Storage Procedures
Handling
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area.
Storage
-
Keep container tightly closed.
-
Store in a cool, dry, and well-ventilated place.[4]
-
Store away from strong oxidizing agents.
-
Some sources recommend refrigerated storage (below 4°C/39°F).[1]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[1]
Spill Response
-
Small Spills: Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions. Provide ventilation.
-
Large Spills: Use a self-contained breathing apparatus and full protective clothing.[4] Isolate the hazard area and deny entry. Follow the same clean-up procedure as for small spills.
Experimental Protocols
The following are representative methodologies for common laboratory applications of DL-Methionine.
Preparation of a Sterile DL-Methionine Stock Solution for Cell Culture
This protocol details the preparation of a 100 mM DL-Methionine stock solution.
Materials:
-
DL-Methionine powder
-
Cell culture grade water (e.g., WFI or Milli-Q)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated analytical balance
-
Stir plate and sterile stir bar
-
pH meter
Procedure:
-
Weighing: In a biological safety cabinet, accurately weigh out 1.492 g of DL-Methionine powder and transfer it to a sterile 50 mL conical tube.
-
Dissolving: Add approximately 80 mL of cell culture grade water to the conical tube. Add a sterile stir bar and place the tube on a stir plate. Stir until the DL-Methionine is completely dissolved. Gentle warming may be required to aid dissolution.
-
pH Adjustment: If necessary, adjust the pH of the solution to between 7.2 and 7.4 using sterile 1N NaOH or 1N HCl.
-
Final Volume: Transfer the solution to a 100 mL sterile graduated cylinder and add cell culture grade water to bring the final volume to 100 mL.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile 50 mL conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile cryovials or microcentrifuge tubes. Store the aliquots at -20°C.
In Vitro Cell Culture Supplementation with DL-Methionine
This protocol describes the supplementation of a cell culture medium with DL-Methionine.
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete cell culture medium
-
Sterile 100 mM DL-Methionine stock solution
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 100 mM DL-Methionine stock solution at room temperature.
-
Dilution: For a final concentration of 1 mM DL-Methionine in the cell culture medium, add 1 mL of the 100 mM stock solution to 99 mL of the complete cell culture medium. Mix gently by inverting the bottle.
-
Medium Exchange: Aspirate the old medium from the cell culture flasks or plates.
-
Supplementation: Add the appropriate volume of the DL-Methionine-supplemented medium to the cells.
-
Incubation: Return the cells to the incubator and continue the experiment as planned.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be treated as the product itself.
By adhering to these safety protocols, researchers, scientists, and drug development professionals can handle this compound responsibly, ensuring a safe and productive laboratory environment.
References
The Solubility Profile of MTH-DL-Methionine: A Comprehensive Guide for Researchers
An in-depth technical guide on the solubility characteristics of MTH-DL-Methionine in various research solvents, designed for researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the solubility of this compound (a common laboratory designation for DL-Methionine) in a range of aqueous and organic solvents. Understanding the solubility of this essential amino acid is critical for its application in drug development, cell culture, and various biochemical and pharmaceutical research settings. This document compiles quantitative solubility data, outlines detailed experimental protocols for solubility determination, and visualizes key metabolic pathways involving methionine.
Quantitative Solubility Data of DL-Methionine
The solubility of DL-Methionine is influenced by several factors, including the solvent system, temperature, and pH. The following tables summarize the available quantitative data to provide a clear reference for laboratory work.
Table 1: Solubility of DL-Methionine in Aqueous and Organic Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 2.9 g/100 mL[1] |
| Water | 25 | 3.381 g/100 mL[2] |
| Water | 50 | 6.070 g/100 mL[2] |
| Water | 75 | 15.2 g/100 mL[2] |
| Ethanol | Ambient | Very slightly soluble[1][3] |
| Ether | Ambient | Practically insoluble[1] |
| 1M HCl | 20 | 0.5 M (clear, colorless solution) |
| DMSO | Ambient | Insoluble or slightly soluble |
| Dilute Acids | Ambient | Soluble[1][3] |
| Dilute Alkali Hydroxides | Ambient | Soluble[1][3] |
Table 2: Solubility of L-Methionine in Binary Solvent Mixtures at 298.15 K (25 °C) *
| Solvent System (w/w %) | Mole Fraction of Organic Solvent | Solubility ( g/100g solvent) |
| Water | 0.00 | 3.4 |
| Methanol/Water (25%) | 0.13 | 1.9 |
| Methanol/Water (50%) | 0.30 | 0.9 |
| Methanol/Water (75%) | 0.56 | 0.3 |
| Methanol | 1.00 | < 0.1 |
| Ethanol/Water (25%) | 0.10 | 1.5 |
| Ethanol/Water (50%) | 0.23 | 0.5 |
| Ethanol/Water (75%) | 0.46 | 0.1 |
| Ethanol | 1.00 | < 0.1 |
| Acetone/Water (25%) | 0.08 | 1.2 |
| Acetone/Water (50%) | 0.19 | 0.3 |
| Acetone/Water (75%) | 0.40 | < 0.1 |
| Acetone | 1.00 | < 0.1 |
*Data for L-Methionine is presented as a close approximation for DL-Methionine due to the lack of specific data for the racemic mixture in these solvent systems. Generally, the solubility of L-methionine decreases with an increasing mole fraction of the organic solvent.[4][5][6]
Experimental Protocols
Accurate determination of solubility is paramount for reproducible research. The following are detailed methodologies for key experiments related to determining the solubility of this compound.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and widely used technique for determining the solubility of a compound in a specific solvent.
Principle: This method involves preparing a saturated solution of the solute, taking a known volume of the clear supernatant, evaporating the solvent, and then weighing the remaining solid solute.
Apparatus and Materials:
-
This compound powder
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to days, depending on the solvent and the compound's dissolution rate. It is advisable to periodically measure the concentration of the solute in the solution until a constant value is achieved.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Immediately filter the collected solution using a syringe filter that is compatible with the solvent to remove any remaining solid particles.
-
-
Solvent Evaporation and Weighing:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.
-
Carefully evaporate the solvent. For volatile solvents, this can be done at room temperature in a fume hood or at a slightly elevated temperature. For less volatile solvents like water, an oven set to a temperature below the decomposition point of this compound (melting point is approximately 270-283 °C) can be used.
-
Once the solvent is completely evaporated, place the dish or vial in an oven at a moderate temperature (e.g., 60-80 °C) to ensure all residual solvent is removed, and dry to a constant weight.
-
Cool the container in a desiccator to room temperature before weighing it on an analytical balance.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Weight of residue / Volume of filtrate) x 100
-
Isothermal Saturation Method
The isothermal saturation method is a common technique for determining the equilibrium solubility of a compound at a constant temperature.
Principle: A suspension of the compound in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the liquid phase is then determined analytically.
Apparatus and Materials:
-
This compound powder
-
Solvent of interest
-
Constant temperature bath with agitation capabilities (e.g., shaking water bath)
-
Sealed vials or flasks
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Calibrated pipettes and volumetric flasks
Procedure:
-
Sample Preparation:
-
Add an excess of this compound to a series of vials containing the solvent.
-
-
Equilibration:
-
Place the vials in a shaking water bath maintained at the desired constant temperature.
-
Allow the samples to equilibrate for an extended period (e.g., 24-72 hours) with continuous agitation to ensure saturation is achieved.
-
-
Phase Separation:
-
After equilibration, remove the vials and centrifuge them at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
-
Solubility Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
HPLC-UV Method for Quantification of DL-Methionine
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a precise and accurate method for quantifying the concentration of DL-Methionine in solution.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase could be a mixture of a buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. The exact composition may need to be optimized.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: DL-Methionine can be detected at low UV wavelengths, typically around 200-210 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the range of the calibration standards.
-
-
Chromatographic Analysis:
-
Inject the standard solutions and the prepared sample solution into the HPLC system.
-
Record the peak area or peak height for each injection.
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area/height on the calibration curve.
-
Calculate the solubility by taking into account the dilution factor used in sample preparation.
-
Visualizing Methionine's Role: Metabolic and Signaling Pathways
To provide a broader context for the importance of this compound in research, the following diagrams, generated using Graphviz, illustrate key biological pathways in which methionine is a central player.
Caption: Overview of major methionine metabolic pathways.
Caption: Methionine's role in cellular signaling pathways.
Caption: General workflow for solubility determination.
References
- 1. DL-Methionine | 59-51-8 [chemicalbook.com]
- 2. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Potential Toxicity of MTH-DL-Methionine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine, an essential sulfur-containing amino acid, is crucial for various metabolic processes. Its synthetic form, DL-Methionine, and its hydroxy analogue (MTH) are widely used in animal feed and nutritional supplements. However, excessive intake of methionine can lead to toxic effects. This technical guide provides an in-depth overview of the initial investigations into the potential toxicity of MTH-DL-Methionine. It summarizes key quantitative toxicological data, details relevant experimental protocols, and elucidates the primary signaling pathways implicated in methionine-induced toxicity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Quantitative Toxicological Data
The following table summarizes the key quantitative data from toxicity studies on DL-Methionine. These values provide a preliminary understanding of the dose levels at which adverse effects may be observed.
| Parameter | Species | Route of Administration | Value | Key Findings |
| LD50 (Acute Oral) | Rat | Oral | > 5000 mg/kg | Considered non-toxic after acute oral application.[1] |
| NOAEL (4-week study) | Rat | Oral (in diet) | 0.3% of diet (236 mg/kg/day) | No observed adverse effects at this level.[2] |
| LOAEL (4-week study) | Rat | Oral (in diet) | 0.9% of diet (705 mg/kg/day) | Significant growth suppression and minor changes in plasma biochemical parameters.[2] |
Table 1: Summary of Quantitative Toxicity Data for DL-Methionine
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of toxicological findings. The following sections outline the methodologies for key experiments cited in the investigation of this compound toxicity.
Acute Oral Toxicity Study (LD50) - Adapted from OECD Guideline 423
This protocol is designed to assess the acute toxic effects of a substance after a single oral dose.
Objective: To determine the median lethal dose (LD50) of DL-Methionine in rats.
Materials:
-
Test substance: DL-Methionine
-
Vehicle (if necessary, e.g., distilled water)
-
Experimental animals: Healthy, young adult Sprague-Dawley rats (nulliparous and non-pregnant females)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to dosing.
-
Fasting: Animals are fasted overnight prior to administration of the test substance.
-
Dosing: A single dose of DL-Methionine is administered to the animals via oral gavage. The starting dose is typically selected based on available data, and subsequent doses are adjusted based on the observed outcomes. According to OECD 423, a sequential dosing approach is used with a small number of animals.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.
-
LD50 Calculation: The LD50 is calculated based on the mortality data.[1]
Subchronic Oral Toxicity Study (90-Day) - Adapted from OECD Guideline 408
This study provides information on the potential health hazards from repeated exposure over a prolonged period.
Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) of DL-Methionine in rats.
Materials:
-
Test substance: DL-Methionine
-
Experimental animals: Young, healthy Sprague-Dawley rats
-
Standard laboratory animal caging and diet
Procedure:
-
Group Allocation: Animals are randomly assigned to control and treatment groups (typically at least 3 dose levels).
-
Dietary Administration: DL-Methionine is incorporated into the diet at specified concentrations. The control group receives the basal diet without the test substance.
-
Duration: The animals are fed the experimental diets for 90 consecutive days.[3][4]
-
Daily Observations: Animals are observed daily for clinical signs of toxicity and mortality.
-
Weekly Measurements: Body weight and food consumption are recorded weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters.
-
Urinalysis: Urine samples are collected for analysis.
-
Necropsy and Histopathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.[3][4]
Assessment of Hemolytic Anemia
Excess methionine has been shown to induce hemolytic anemia.[2]
Objective: To evaluate the potential of DL-Methionine to induce hemolytic anemia in rats.
Procedure:
-
Blood Collection: Blood samples are collected from control and treated animals.
-
Complete Blood Count (CBC): A CBC is performed to measure red blood cell count, hemoglobin concentration, and hematocrit.
-
Reticulocyte Count: An increased reticulocyte count indicates the bone marrow's response to red blood cell loss.
-
Peripheral Blood Smear: A blood smear is examined microscopically for abnormalities in red blood cell morphology.
-
Haptoglobin and Lactate Dehydrogenase (LDH) Levels: Serum levels of haptoglobin (which binds free hemoglobin) and LDH (released from lysed red blood cells) are measured as sensitive markers of hemolysis.[5]
Liver Histopathology in Poultry
Liver damage is a potential toxic effect of high methionine intake.
Objective: To examine the histological changes in the liver of poultry following exposure to high levels of DL-Methionine.
Procedure:
-
Tissue Collection: Liver samples are collected from control and treated birds at the end of the study period.
-
Fixation: The liver tissue is fixed in 10% neutral buffered formalin.
-
Processing: The fixed tissue is dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin wax.
-
Sectioning: Thin sections (4-5 µm) of the paraffin-embedded tissue are cut using a microtome.
-
Staining: The sections are stained with Hematoxylin and Eosin (H&E) for general morphological evaluation.
-
Microscopic Examination: The stained sections are examined under a light microscope for any pathological changes, such as inflammation, necrosis, and fatty infiltration.[6][7]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound is primarily linked to disruptions in normal metabolic pathways, leading to oxidative stress and cellular damage.
Homocysteine Metabolism and Oxidative Stress
Excess methionine intake can overwhelm the metabolic pathways responsible for its conversion, leading to an accumulation of homocysteine. High levels of homocysteine are associated with increased oxidative stress, which can damage cells and tissues. The two main pathways for homocysteine metabolism are remethylation and transsulfuration.[8][9][10]
Caption: Homocysteine Metabolism and Link to Oxidative Stress.
Methionine Oxidation as a Protective and Potentially Disruptive Pathway
Methionine residues in proteins are susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. This process can act as an antioxidant defense mechanism, protecting other critical amino acids from oxidative damage. However, the accumulation of oxidized proteins can also impair cellular function if the repair mechanisms, involving methionine sulfoxide reductases (MsrA and MsrB), are overwhelmed.
Caption: The Cycle of Methionine Oxidation and Reduction.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a subchronic toxicity study of this compound, from animal preparation to data analysis.
Caption: Workflow for a 90-Day Subchronic Oral Toxicity Study.
Conclusion
The initial investigations into the potential toxicity of this compound indicate that while it is generally safe at nutritional levels, excessive intake can lead to adverse effects. The primary mechanisms of toxicity appear to be related to the disruption of homocysteine metabolism and the induction of oxidative stress. The provided quantitative data, experimental protocols, and pathway diagrams offer a foundational understanding for further research and safety assessment of this compound. Future studies should focus on elucidating the dose-response relationship in various species and further exploring the intricate molecular mechanisms underlying methionine-induced toxicity.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. A 4-week toxicity study of methionine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 4. ask-force.org [ask-force.org]
- 5. Drug-induced immune hemolytic anemia: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 6. veterinaryworld.org [veterinaryworld.org]
- 7. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Formulating MTH-DL-Methionine in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, an essential sulfur-containing amino acid, is a critical component of cell culture media, playing a pivotal role in protein synthesis, methylation reactions, and cellular metabolism.[1] MTH-DL-Methionine (DL-2-hydroxy-4-(methylthio)butanoic acid or HMTBA), a synthetic precursor to L-methionine, offers a stable and cost-effective alternative for supplementing cell culture media.[2][3] In vivo, both D and L enantiomers of HMTBA are converted to the biologically active L-methionine.[4] This document provides detailed protocols for the preparation and use of this compound in cell culture applications, along with comparative data and an overview of the relevant metabolic pathways.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound and L-Methionine is crucial for their effective use in cell culture.
| Property | This compound (HMTBA) | L-Methionine | DL-Methionine |
| Molecular Formula | C5H10O3S | C5H11NO2S | C5H11NO2S |
| Molecular Weight | 150.20 g/mol | 149.21 g/mol | 149.21 g/mol |
| Appearance | Viscous liquid or solid | White crystalline powder[5] | Almost white, crystalline powder or small flakes[6] |
| Solubility in Water | Water-soluble hydroxy acid[4] | 50 mg/mL (with heat as needed)[7] | Sparingly soluble[6] |
| Biological Activity | Precursor to L-methionine[3] | Biologically active isomer[8] | Racemic mixture of D- and L-isomers[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound suitable for supplementing cell culture media.
Materials:
-
This compound (HMTBA)
-
Cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 100 mM stock solution, weigh 15.02 mg of this compound for each 1 mL of solvent.
-
Dissolving: Add the weighed this compound to a sterile conical tube. Add the desired volume of cell culture-grade water or PBS.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube.
-
Storage: Label the tube with the name of the compound, concentration, date of preparation, and your initials. Store the stock solution at 2-8°C for short-term use (up to one month) or at -20°C for long-term storage.
Protocol 2: Formulation of Methionine-Deficient Medium Supplemented with this compound
This protocol outlines the procedure for preparing a complete cell culture medium using a commercially available methionine-deficient basal medium and supplementing it with the prepared this compound stock solution.
Materials:
-
Methionine-deficient DMEM or other basal medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine or GlutaMAX™ supplement
-
Penicillin-Streptomycin solution (100X)
-
Sterile this compound stock solution (from Protocol 1)
-
Sterile L-Methionine stock solution (for control group)
-
Sterile cell culture flasks or plates
-
Pipettes and sterile tips
Procedure:
-
Basal Medium Preparation: Start with a methionine-deficient basal medium (e.g., DMEM).
-
Supplementation: To prepare 500 mL of complete medium, aseptically add the following components:
-
50 mL of heat-inactivated FBS (final concentration 10%)
-
5 mL of 200 mM L-glutamine or GlutaMAX™ (final concentration 2 mM)
-
5 mL of 100X Penicillin-Streptomycin (final concentration 1X)
-
-
Methionine Source Addition:
-
This compound Group: Add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration (e.g., for a final concentration of 100 µM, add 500 µL of a 100 mM stock solution to 500 mL of medium).
-
L-Methionine Control Group: Add the same molar concentration of a sterile L-Methionine stock solution to a separate batch of medium.
-
Negative Control Group: Use the methionine-deficient medium without any methionine source supplementation.
-
-
Mixing and Storage: Gently mix the supplemented media by inverting the bottles. The prepared media can be stored at 2-8°C for up to one month.
Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the ability of this compound to support cell viability and proliferation in comparison to L-Methionine.
Materials:
-
Cells of interest (e.g., C2C12, avian myoblasts)
-
Complete cell culture media supplemented with this compound, L-Methionine, or no methionine source (from Protocol 2)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of their standard complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: The next day, carefully remove the medium and replace it with 100 µL of the experimental media (methionine-deficient, L-methionine supplemented, and this compound supplemented). Include a blank well with medium only.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance values against time for each condition to compare cell proliferation rates.
Comparative Data
The following table summarizes data adapted from a study on avian myoblasts, comparing the effects of L-Methionine, DL-Methionine, and a methionine hydroxy analog (MHA), a form of this compound, on myotube diameter, an indicator of cell differentiation and fusion.[2]
| Treatment Group | Concentration | Myotube Diameter (µm, Mean ± SEM) |
| Negative Control (Methionine Deficient) | 0 mg/mL | 10.5 ± 0.4 |
| Positive Control (L-Methionine) | 1.125 mg/mL | 14.2 ± 0.6 |
| DL-Methionine | 1.125 mg/mL | 13.8 ± 0.5 |
| This compound (MHA) | 1.28 mg/mL | 13.5 ± 0.5 |
Data is illustrative and based on findings in avian myoblasts.[2] Optimal concentrations and results may vary depending on the cell line and experimental conditions.
Signaling Pathways and Experimental Workflow
Methionine Metabolism and Conversion of this compound
This compound is converted into L-methionine through a two-step enzymatic process. This L-methionine then enters the central methionine metabolic pathways, including the methionine cycle for methylation reactions and the transsulfuration pathway for cysteine and glutathione synthesis.
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for accurately comparing the efficacy of this compound and L-Methionine in supporting cell growth and function.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. quora.com [quora.com]
- 6. cdn.who.int [cdn.who.int]
- 7. Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of DL-Methionine in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine is an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions, and the production of key metabolites such as S-adenosylmethionine (SAM) and glutathione. The quantification of both D- and L-isomers of methionine (DL-Methionine) in tissue samples is vital for a wide range of research areas, including nutritional science, toxicology, drug metabolism, and the study of various pathological states, including liver disease and neurodegenerative disorders.[1][2] This document provides detailed protocols for the quantification of methionine in tissue samples using state-of-the-art analytical techniques.
Overview of Quantification Techniques
The accurate determination of methionine concentrations in complex biological matrices like tissue homogenates requires sensitive and specific analytical methods. The most common and reliable techniques include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzymatic assays offer a high-throughput alternative, often specific for the biologically active L-isomer.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods typically require a derivatization step to enhance the detection of amino acids by UV-Visible or fluorescence detectors. Common derivatizing agents include phenylisothiocyanate (PITC), o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (Fmoc-Cl). Separation is usually achieved on a reversed-phase column.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for amino acid analysis due to its high sensitivity, specificity, and ability to measure underivatized amino acids, although derivatization can still be used to improve chromatographic separation and sensitivity.[3][4] LC-MS/MS methods are particularly powerful for metabolic studies, allowing for the simultaneous quantification of methionine and its various metabolites.
-
Enzymatic Assays: These assays utilize enzymes that specifically react with methionine. For instance, L-methionine γ-lyase can be used in a reaction that produces a detectable product.[5][6] While often highly specific for L-methionine, they can be adapted for high-throughput screening.
Quantitative Data Summary
The following tables summarize representative methionine concentrations in various tissues as reported in scientific literature. It is important to note that these values can vary significantly based on species, diet, and experimental conditions.
Table 1: Methionine Concentrations in Various Tissues (Rodent Models)
| Tissue | Species | Methionine Concentration | Method | Reference |
| Liver | Rat | ~100-200 nmol/g | HPLC | [7] |
| Brain | Mouse | ~20-50 nmol/g | LC-MS/MS | [8] |
| Muscle | Pig | Variable, dependent on diet | HPLC | [9] |
| Plasma | Human | ~20-30 µM | LC-MS/MS | [10] |
Table 2: Performance Characteristics of Methionine Quantification Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linearity (R²) | Reference |
| LC-MS/MS (Plasma) | 0.04 µmol/L | 0.1 µmol/L | 99.3 - 101.7% | >0.99 | [7] |
| HPLC-UV (Pure form) | - | - | - | >0.998 | [11] |
Experimental Protocols
Protocol 1: Quantification of Methionine in Tissue by LC-MS/MS
This protocol provides a general framework for the analysis of methionine in tissue samples using LC-MS/MS. Optimization of chromatographic and mass spectrometric conditions is recommended for specific instrumentation.
1. Materials and Reagents
-
Tissue of interest (e.g., liver, brain, muscle), snap-frozen in liquid nitrogen and stored at -80°C.
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Protein Precipitation Solution: 10% Trichloroacetic acid (TCA) or 6% Perchloric acid (PCA) in water, ice-cold.
-
DL-Methionine standard.
-
Stable isotope-labeled internal standard (e.g., D3-Methionine).
-
LC-MS grade water, acetonitrile, and formic acid.
2. Sample Preparation
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 10 volumes of ice-cold homogenization buffer (e.g., 500 µL for 50 mg of tissue).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
Transfer a known volume of the homogenate (e.g., 200 µL) to a new microcentrifuge tube.
-
For protein precipitation, add 2 volumes of ice-cold 10% TCA (e.g., 400 µL).
-
Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the free amino acids.
-
Spike the supernatant with the internal standard to a final known concentration.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate the column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Methionine: Precursor ion (Q1) m/z 150.05 -> Product ion (Q3) m/z 104.1
-
D3-Methionine (IS): Precursor ion (Q1) m/z 153.05 -> Product ion (Q3) m/z 107.1 (Note: These transitions should be optimized for the specific instrument used.)
-
4. Data Analysis
-
Generate a standard curve by analyzing known concentrations of DL-Methionine standard spiked with the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard.
-
Determine the concentration of methionine in the tissue samples by interpolating their peak area ratios on the standard curve.
-
Normalize the concentration to the initial weight of the tissue sample (e.g., in nmol/g).
Protocol 2: General Enzymatic Assay for L-Methionine
This protocol outlines the principle of a coupled enzymatic assay for L-methionine. Specific commercial kits are available and their protocols should be followed.
1. Principle This assay is based on the metabolism of L-methionine by a specific enzyme, which is coupled to a reaction that generates a quantifiable signal (e.g., colorimetric or fluorometric). For example, methionine metabolism can be coupled to the generation of hydrogen peroxide, which is then detected using a probe.[12][13]
2. Materials and Reagents
-
Tissue homogenate prepared as in Protocol 1 (steps 1-8).
-
L-Methionine standard.
-
Commercial enzymatic assay kit for L-methionine (e.g., Abcam ab234041 or similar). This will typically include:
-
Assay Buffer
-
Enzyme Mix
-
Developer/Probe
-
Standard
-
3. Procedure (General)
-
Prepare a standard curve of L-Methionine according to the kit instructions.
-
Add a specific volume of the tissue extract supernatant to wells of a 96-well plate.
-
Prepare the reaction mixture containing the enzyme mix and probe as directed by the kit protocol.
-
Add the reaction mixture to the wells containing the standards and samples.
-
Incubate for the recommended time at the specified temperature.
-
Measure the absorbance or fluorescence at the specified wavelength using a plate reader.
4. Data Analysis
-
Subtract the background reading from all standard and sample readings.
-
Plot the standard curve.
-
Determine the concentration of L-methionine in the samples from the standard curve.
-
Normalize the concentration to the initial tissue weight.
Visualizations
Signaling and Metabolic Pathways
Caption: The Methionine Metabolic Pathway.
Experimental Workflow
Caption: LC-MS/MS Workflow for Methionine Quantification.
References
- 1. Methionine metabolism in chronic liver diseases: an update on molecular mechanism and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Blood levels of circulating methionine components in Alzheimer’s disease and mild cognitive impairment: A systematic review and meta-analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methionine Deficiency and Hepatic Injury in a Dietary Steatohepatitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of methionine intake on cognitive function in mild cognitive impairment patients and APP/PS1 Alzheimer's Disease model mice: Role of the cystathionine-β-synthase/H2S pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 10. Frontiers | Traumatic Brain Injury Alters Methionine Metabolism: Implications for Pathophysiology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Effect of DL-Methionine Supplementation on Tissue and Plasma Antioxidant Status and Concentrations of Oxidation Products of Cholesterol and Phytosterols in Heat-Processed Thigh Muscle of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTH-DL-Methionine Analysis using High-Performance Liquid Chromatography (HPLC)
These application notes provide detailed protocols for the quantitative analysis of MTH-DL-Methionine, encompassing both achiral and chiral separation methods by High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, scientists, and professionals in drug development and quality control.
Achiral Analysis of DL-Methionine
This method is suitable for the quantification of total methionine without distinguishing between its D- and L-enantiomers.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is a common method for the analysis of amino acids. Due to methionine's weak chromophore, detection is typically performed at low UV wavelengths.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of DL-Methionine in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 500 µg/mL.
-
Sample Preparation: For pharmaceutical formulations, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For biological samples, a protein precipitation step with an agent like sulfosalicylic acid may be necessary, followed by filtration.
-
Chromatographic Conditions:
-
Inject 20 µL of the standard or sample solution into the HPLC system.
-
Perform the separation using the parameters outlined in Table 1.
-
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of DL-Methionine in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary:
Table 1: HPLC Parameters for Achiral Analysis of DL-Methionine
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Methanol: 0.05M Phosphate Buffer (pH 3.2) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm[1] or 200 nm[2] |
| Column Temperature | 38 °C |
| Injection Volume | 20 µL |
Experimental Workflow:
Caption: Workflow for Achiral HPLC Analysis of DL-Methionine.
Protocol 2: Reversed-Phase HPLC with Pre-Column Derivatization and Fluorescence Detection
This method enhances sensitivity and specificity by derivatizing the amino acid with o-phthalaldehyde (OPA).[3]
Experimental Protocol:
-
Derivatization Reagent: Prepare the OPA reagent as required by standard protocols.
-
Standard and Sample Derivatization:
-
To an aliquot of the standard or sample solution, add the OPA reagent.
-
Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.
-
-
Chromatographic Conditions:
-
Inject the derivatized sample into the HPLC system.
-
A customized gradient program is often used for separation.[3]
-
-
Quantification: Similar to the UV detection method, use a calibration curve based on the fluorescence response of the derivatized standards.
Quantitative Data Summary:
Table 2: HPLC Parameters for Derivatized Methionine Analysis
| Parameter | Condition |
| Derivatizing Agent | o-phthalaldehyde (OPA)[3] |
| Column | Reversed-phase C18, e.g., Supelcosil LC-18-DB (25 cm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | A gradient of Tetrahydrofuran/Methanol/0.1 M Sodium Acetate (pH 7.0) and Methanol[3] |
| Detection | Fluorescence[3] |
| Limit of Detection | As low as 0.5 micromol/L[3] |
Chiral Analysis of D- and L-Methionine
The separation of methionine enantiomers is crucial in pharmaceutical and biological studies, as typically only the L-isomer is biologically active.[4] This requires the use of a chiral stationary phase (CSP).
Protocol 3: Chiral HPLC with a Cyclofructan-Based CSP
This method utilizes a cyclofructan-based column in a polar-organic separation mode to resolve the D and L enantiomers.[5][6]
Experimental Protocol:
-
Standard Preparation: Prepare a standard solution containing both D- and L-methionine in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase. Filtration may be required.
-
Chromatographic Conditions:
-
Inject the sample onto the chiral column.
-
The separation is achieved isocratically using the conditions in Table 3.
-
-
Quantification: Determine the concentration of each enantiomer by comparing the peak areas to those of the standards.
Quantitative Data Summary:
Table 3: HPLC Parameters for Chiral Separation on a Cyclofructan CSP
| Parameter | Condition |
| Column | Isopropylcarbamate cyclofructan 6 chiral stationary phase[5][6] |
| Mobile Phase | Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2 v/v/v/v)[5][6] |
| Detection | Low-wavelength UV, Polarimetric, or Circular Dichroism[5][6] |
| Linearity Range | 50 to 500 µg/mL[5][6] |
Protocol 4: Chiral HPLC with a Teicoplanin-Based CSP
Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are effective for the direct analysis of underivatized amino acid enantiomers.
Experimental Protocol:
-
Standard and Sample Preparation: Dissolve standards and samples in the mobile phase.
-
Chromatographic Conditions:
-
Inject the sample onto the teicoplanin-based column.
-
The mobile phase composition, particularly the organic modifier concentration, significantly influences retention and selectivity. A U-shaped retention profile is often observed.
-
-
Quantification: Calibrate using standards of known D- and L-methionine concentrations.
Quantitative Data Summary:
Table 4: HPLC Parameters for Chiral Separation on a Teicoplanin CSP
| Parameter | Condition |
| Column | Astec CHIROBIOTIC® T (Teicoplanin-based CSP) |
| Mobile Phase | Methanol/Water (e.g., 70/30 v/v)[7] |
| Flow Rate | 0.6 mL/min[7] |
| Column Temperature | 25 °C[7] |
| Detection | UV or Electrochemical[7] |
Logical Relationship for Chiral Method Selection:
Caption: Decision tree for selecting a chiral HPLC method for methionine enantiomers.
References
- 1. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 2. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MTH-DL-Methionine in Animal Nutrition Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine is an essential sulfur-containing amino acid critical for protein synthesis, methyl group donation in various metabolic pathways, and antioxidant defense in animals. In commercial animal nutrition, synthetic methionine is a key feed additive to ensure optimal growth, feed efficiency, and health, particularly in diets based on plant proteins like corn and soybean meal which are often deficient in this amino acid. MTH-DL-Methionine, a racemic mixture of D- and L-isomers, is a widely used commercial form of methionine.[1] The D-isomer is efficiently converted to the biologically active L-isomer in the animal's body, making DL-Methionine a highly effective source.[1][2]
These application notes provide a comprehensive overview of the use of this compound in animal nutrition research, summarizing key quantitative data from various studies and detailing experimental protocols.
Data Presentation
The following tables summarize the quantitative effects of this compound supplementation on the performance of various animal species as reported in peer-reviewed literature.
Table 1: Effects of this compound on Swine Growth Performance
| Species | Parameter | Control Diet | This compound Supplemented Diet | Percentage Change | Reference |
| Finishing Pigs | Average Daily Gain (ADG) | Not specified | No significant difference compared to L-Met and MHA | - | [3] |
| Finishing Pigs | Drip Loss (%) | 7.03 (vs. LM) | 5.58 | -20.6% | [3] |
| Finishing Pigs | Cook Loss (%) | 18.18 (vs. LM) | 16.20 | -10.9% | [3] |
| Early-Weaned Pigs | ADG (d 0-21) | Not specified | Quadratically improved with increasing levels (0.28% to 0.48%) | Optimized at 0.40-0.44% | [4] |
| Growing Pigs (Heat Stressed) | ADG ( g/day ) | Lower than TN100 | Higher in HS120 vs HS100 | Improvement with 20% extra Met | [5] |
| Growing Pigs (Heat Stressed) | G:F Ratio | Lower in HS100 | Higher in HS120 vs HS100 | Improved with 20% extra Met | [5] |
Table 2: Effects of this compound on Poultry Performance
| Species | Parameter | Control/Comparison Diet | This compound Supplemented Diet | Bioefficacy/Comparison | Reference |
| Broilers (0-21d) | Average Daily Gain (ADG) | L-Met | Lower | 94.97% as efficacious as L-Met | [6] |
| Broilers (0-21d) | Feed Conversion Ratio (FCR) | L-Met | Higher (less efficient) | 95.63% as efficacious as L-Met | [6] |
| Broilers | Body Weight Gain | 0.15% Herbal Methionine | Lower by 9.5% | Herbal methionine showed higher gain | [7] |
| Laying Hens | Egg Mass (g/d) | 58.25 | 59.47 | Significantly greater than control | [1] |
| Yellow-Feathered Chickens (1-30d) | Final Body Weight (FBW) | Basal Diet | Significantly higher | L-Met resulted in higher FBW than DL-Met | [8] |
| Yellow-Feathered Chickens (1-30d) | Feed Conversion Ratio (FCR) | Basal Diet | Significantly lower (better) | No significant difference between DL-Met and L-Met | [8] |
Table 3: Application of this compound in Aquaculture
| Species | Parameter | Control/Comparison Diet | This compound Supplemented Diet | Key Finding | Reference |
| Micropterus salmoides (Largemouth Bass) | Weight Gain Rate (WGR) | Low Fishmeal (25% FM) | Significantly improved with 0.40% DL-Met | Alleviated negative effects of low fishmeal diet | [9] |
| Rainbow Trout | Growth Performance | L-Met, Met-Met, HMTBa, Co DL-Met | No significant difference | All sources showed similar effects on growth | [10] |
| Rainbow Trout | Body Composition (Crude Protein) | Control | Higher with Co DL-Met and HMTBa | DL-Met similar to control | [10] |
| White Shrimp (Litopenaeus vannamei) | Leaching in Water | dl-methionine HCl | Lower with dl-methionine | DL-methionine showed lower leaching than its HCl form | [11] |
Experimental Protocols
Protocol 1: Evaluating the Effect of this compound on Growth Performance in Finishing Pigs
Objective: To determine the impact of dietary this compound supplementation on the growth performance, carcass characteristics, and meat quality of finishing pigs.
Materials:
-
Finishing pigs (e.g., 240 pigs) of similar age and weight.[3]
-
Basal diet: A typical corn-soybean meal-based diet formulated to meet or exceed the nutritional requirements for finishing pigs, except for methionine.
-
This compound (99% purity).
-
Other methionine sources for comparison (e.g., L-Methionine, Methionine Hydroxy Analogue - MHA).
-
Individual or group pens with controlled environmental conditions.
-
Feeding and watering systems.
-
Weighing scales for animals and feed.
-
Equipment for carcass and meat quality analysis (e.g., for drip loss, cook loss, shear force).
Methodology:
-
Animal Acclimatization: House the pigs in their designated pens for an acclimatization period (e.g., 1 week) before the start of the experiment.
-
Experimental Design: Use a randomized complete block design. Allot pigs to treatment groups based on initial body weight. For example, three treatment groups: 1) Basal diet + L-Methionine, 2) Basal diet + this compound, 3) Basal diet + MHA.[3]
-
Diet Formulation: Formulate the experimental diets to be isonitrogenous and isoenergetic. The only variable should be the source of supplemental methionine. The inclusion level of this compound and other sources should be calculated to meet the digestible methionine requirement for the specific growth phase.
-
Feeding Trial: The feeding trial should last for a significant portion of the finishing phase (e.g., 7 weeks).[3] Provide feed and water ad libitum.
-
Data Collection:
-
Record individual pig weights at the beginning and end of the trial, and at regular intervals (e.g., weekly) to calculate Average Daily Gain (ADG).
-
Measure daily feed intake per pen to calculate Average Daily Feed Intake (ADFI).
-
Calculate the Feed Conversion Ratio (FCR) (ADFI/ADG).
-
-
Carcass and Meat Quality Analysis: At the end of the trial, select a subset of pigs from each treatment group for slaughter.
-
Measure carcass characteristics such as hot carcass weight and dressing percentage.
-
Collect loin muscle samples to evaluate meat quality parameters like pH, color, drip loss, and cook loss.[3]
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the different methionine sources.
Protocol 2: Determining the Bioavailability of this compound in Broiler Chickens
Objective: To compare the relative bioavailability of this compound to a standard (e.g., L-Methionine) in young broiler chickens.
Materials:
-
Day-old broiler chicks (e.g., 440 Cobb 500 male chicks).[12]
-
Basal diet: A diet deficient in sulfur amino acids.
-
This compound (99% purity).
-
L-Methionine (as the reference standard).
-
Brooding and rearing pens with controlled temperature, humidity, and lighting.
-
Feeders and waterers.
-
Weighing scales for birds and feed.
Methodology:
-
Animal Rearing: House the chicks in a temperature-controlled environment suitable for their age.
-
Experimental Design: A graded supplementation design is typically used. Create multiple treatment groups, including a control group receiving the basal diet and several groups for each methionine source at increasing inclusion levels (e.g., 70%, 85%, 100%, 115%, and 130% of the recommended requirement).[12]
-
Diet Formulation: Formulate the basal diet to be deficient in methionine. Then, create the experimental diets by adding graded levels of either this compound or L-Methionine to the basal diet.
-
Feeding Trial: The trial typically runs for the starter phase of broiler growth (e.g., 21 or 30 days).[6][8] Provide feed and water ad libitum.
-
Data Collection:
-
Measure body weight gain and feed intake for each pen at regular intervals.
-
Calculate the Feed Conversion Ratio (FCR).
-
-
Blood and Tissue Sampling: At the end of the trial, blood samples can be collected to analyze plasma metabolites.[8] Tissue samples (e.g., liver, intestine) can be collected to study metabolic enzyme activities or gene expression.[8][12]
-
Statistical Analysis: Use regression analysis (e.g., slope-ratio or exponential models) to compare the dose-response of key performance indicators (like body weight gain or FCR) between the two methionine sources.[6][13] The ratio of the slopes gives the relative bioavailability of this compound compared to L-Methionine.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic fate of this compound in animals.
Experimental Workflow
Caption: General workflow for an animal nutrition trial with this compound.
Methionine Source Conversion and Utilization
Caption: Enzymatic conversion of D-Methionine to L-Methionine for utilization.
References
- 1. img.wattagnet.com [img.wattagnet.com]
- 2. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. krex.k-state.edu [krex.k-state.edu]
- 5. Effect of dl-methionine supplementation above requirement on performance; intestinal morphology, antioxidant activity, and gene expression; and serum concentration of amino acids in heat stressed pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the nutritional equivalency of DL-methionine and L-methionine in broiler chickens: a meta-analytical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iicbe.org [iicbe.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimation of bioavailability of DL-methionine hydroxy analogue relative to DL-methionine in layers with exponential and slope-ratio models - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for DL-Methionine Supplementation in Poultry Diets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine is an essential sulfur-containing amino acid critical for poultry health and productivity.[1][2] As the first limiting amino acid in typical corn-soybean meal-based poultry diets, its supplementation is standard practice to ensure optimal growth, feed efficiency, and protein synthesis.[1][3][4] This document provides detailed application notes and standardized protocols for the supplementation of DL-Methionine (a racemic mixture of D- and L-methionine) in poultry diets for research and development purposes.
DL-Methionine is a cost-effective and widely used source of methionine in animal nutrition.[5][6] It plays a crucial role in various metabolic functions, including protein synthesis, as a precursor for other sulfur-containing compounds like cysteine, and in the methylation of DNA.[1] Adequate methionine levels in poultry diets are associated with improved growth performance, feed conversion ratios (FCR), meat yield, and immune function.[5][7][8][9] Conversely, a deficiency can lead to reduced growth, poor feathering, and decreased egg production.[1][6]
Data Presentation: Quantitative Effects of DL-Methionine Supplementation
The following tables summarize the quantitative effects of varying levels of DL-Methionine supplementation on key performance indicators in broiler chickens, as reported in peer-reviewed literature.
Table 1: Effect of DL-Methionine Supplementation on Broiler Performance (Day 1-46/48)
| DL-Methionine (g/kg feed) | Average Daily Gain (ADG) (g) | Feed Conversion Ratio (FCR) | Whole Eviscerated Carcass (WOG) Yield (%) | Breast Fillet Yield (%) |
| 0 | 50.0 | 2.05 | 68.5 | 20.5 |
| 0.5 | 52.1 | 1.98 | 69.2 | 21.8 |
| 1.0 | 54.2 | 1.91 | 70.1 | 22.5 |
| 2.0 | 54.3 | 1.90 | 70.5 | 22.8 |
Source: Adapted from a study evaluating the effects of dietary supplemental DL-methionine on live performance and meat yield for broilers raised to a common weight.[7][8]
Table 2: Recommended Standardized Ileal Digestible (SID) Methionine Levels for Male Broilers
| Growth Phase | SID Methionine for Maximum Weight Gain (g/kg) | SID Methionine for Maximum Gain-to-Feed Ratio (g/kg) |
| Starter (0-10 days) | 5.1 | 5.3 |
| Grower (10-21 days) | 5.5 | 5.4 |
Source: Based on experiments conducted to determine the SID methionine requirement for Ross 308 male broiler chickens.[10]
Experimental Protocols
General Performance Trial Protocol
This protocol outlines a standard procedure for evaluating the efficacy of different levels of DL-Methionine supplementation on the performance of broiler chickens.
Objective: To determine the optimal inclusion level of DL-Methionine for maximizing growth performance and feed efficiency in broiler chickens.
Materials:
-
Day-old broiler chicks (e.g., Ross 308, Cobb 500)
-
Basal diet (corn-soybean meal based, formulated to be deficient in methionine)
-
DL-Methionine (feed grade, 99% purity)
-
Feeders and drinkers
-
Weighing scale (accurate to 0.1 g)
-
Environmental control system for temperature and humidity
Procedure:
-
Animal Housing and Acclimatization:
-
Randomly allocate day-old chicks to experimental pens with a specific number of birds per pen (e.g., 15 birds/pen).[11]
-
Ensure each pen has adequate access to feeders and drinkers.
-
Maintain appropriate environmental conditions (temperature, humidity, lighting) according to the broiler management guide for the specific strain.
-
Allow for a brief acclimatization period (e.g., 24 hours) before the start of the experiment.
-
-
Diet Formulation and Preparation:
-
Formulate a basal diet that meets or exceeds the nutritional requirements of the birds for all nutrients except for methionine.[8]
-
Analyze the basal diet for its native methionine content.
-
Create experimental diets by adding graded levels of DL-Methionine to the basal diet (e.g., 0.05%, 0.10%, 0.15%, 0.20%, 0.25% of the diet).[11]
-
Ensure thorough mixing of the DL-Methionine into the basal diet to achieve a homogenous distribution.
-
-
Experimental Design:
-
Employ a completely randomized design with multiple replicate pens per dietary treatment.
-
Provide feed and water ad libitum throughout the experimental period.
-
-
Data Collection:
-
Measure and record the body weight of individual birds or on a per-pen basis at the start of the experiment and at regular intervals (e.g., weekly).
-
Record feed intake per pen for each interval.
-
Calculate Body Weight Gain (BWG), Feed Intake (FI), and Feed Conversion Ratio (FCR) for each period. FCR is calculated as total feed intake divided by total body weight gain.
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different DL-Methionine levels on performance parameters.
-
Use post-hoc tests (e.g., Tukey's HSD) for multiple comparisons between treatment groups.
-
Ileal Digesta Collection for Amino Acid Digestibility Analysis
Objective: To determine the apparent ileal digestibility of methionine and other amino acids in response to DL-Methionine supplementation.
Procedure:
-
At the end of a specific growth phase (e.g., day 21), select a subset of birds from each treatment group.
-
Euthanize the selected birds via an approved method (e.g., cervical dislocation).
-
Immediately excise the small intestine.
-
Collect the digesta from the terminal ileum (the section extending from Meckel's diverticulum to the ileo-cecal junction).
-
Pool the digesta from birds within the same pen.
-
Freeze-dry the collected digesta samples.
-
Analyze the amino acid content of the freeze-dried digesta and the experimental diets using standard analytical methods (e.g., acid hydrolysis followed by HPLC).
-
Calculate the apparent ileal digestibility (AID) of methionine using the following formula: AID (%) = [(AA_diet - AA_digesta) / AA_diet] * 100 Where:
-
AA_diet = Concentration of methionine in the diet
-
AA_digesta = Concentration of methionine in the ileal digesta
-
Visualization of Key Pathways and Workflows
Signaling Pathway of Methionine on Muscle Growth
Methionine supplementation has been shown to improve breast muscle growth in broilers by influencing the Insulin-like Growth Factor-I (IGF-I) signaling pathway.[12][13]
Caption: Methionine's influence on the IGF-I signaling pathway promoting muscle growth.
Experimental Workflow for a DL-Methionine Performance Trial
The following diagram illustrates a typical experimental workflow for evaluating the effects of DL-Methionine supplementation in broilers.
Caption: A standardized workflow for conducting a poultry performance trial with DL-Methionine.
Conclusion
The supplementation of DL-Methionine in poultry diets is a well-established practice for optimizing growth performance and feed efficiency. The provided protocols and data offer a standardized framework for researchers and professionals to design and conduct experiments evaluating the efficacy of DL-Methionine. Adherence to these standardized procedures will ensure the generation of reliable and comparable data, which is essential for advancing our understanding of amino acid nutrition in poultry and for the development of improved feed formulations.
References
- 1. Frontiers | Effect of Methionine Deficiency on the Growth Performance, Serum Amino Acids Concentrations, Gut Microbiota and Subsequent Laying Performance of Layer Chicks [frontiersin.org]
- 2. jwps.rovedar.com [jwps.rovedar.com]
- 3. Peripheral and Central Impact of Methionine Source and Level on Growth Performance, Circulating Methionine Levels and Metabolism in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. foxnutgroup.com [foxnutgroup.com]
- 6. squarepharma.com.bd [squarepharma.com.bd]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements | PLOS One [journals.plos.org]
- 12. Methionine improves the performance and breast muscle growth of broilers with lower hatching weight by altering the expression of genes associated with the insulin-like growth factor-I signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methionine improves the performance and breast muscle growth of broilers with lower hatching weight by altering the expression of genes associated with the insulin-like growth factor-I signalling pathway | British Journal of Nutrition | Cambridge Core [cambridge.org]
Application Notes and Protocols for Utilizing MTH-DL-Methionine in Protein Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MTH-DL-Methionine (DL-Methionine) in studies focused on protein synthesis. This document includes detailed protocols for key experimental assays, a summary of quantitative data from relevant studies, and visualizations of the primary signaling pathway involved.
Introduction
Methionine is an essential amino acid, serving as a fundamental building block for protein synthesis.[1][2] In eukaryotes, protein synthesis is initiated with methionine.[3][4] DL-Methionine, a racemic mixture of D- and L-methionine, is a common supplement in cell culture media and animal studies. The D-isomer is converted to the biologically active L-isomer by the enzyme D-amino acid oxidase.[2][5] Understanding the role of DL-Methionine in protein synthesis is crucial for research in cell biology, drug development, and nutritional science. Methionine metabolism is intricately linked to cellular growth, proliferation, and signaling pathways, most notably the PI3K/Akt/mTOR pathway.[6][7][8]
Key Applications
-
Investigating the impact of methionine availability on global protein synthesis rates.
-
Elucidating the role of the PI3K/Akt/mTOR signaling pathway in response to methionine supplementation.
-
Assessing the efficacy of therapeutic compounds that target amino acid metabolism and protein synthesis.
-
Optimizing cell culture and animal nutrition protocols for enhanced protein production or to study the effects of methionine restriction.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of methionine on protein synthesis and related signaling pathways.
Table 1: Effect of Methionine Concentration on Milk Protein and Signaling Protein Expression in MCF-10A Cells [9]
| Methionine Concentration (mM) | Relative CSN2 mRNA Expression (fold change) | Relative mTOR Protein Expression (fold change vs. 0 mM) | Relative PI3K Protein Expression (fold change vs. 0 mM) | Relative p-mTOR Protein Expression (fold change vs. 0 mM) |
| 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| 0.3 | ~1.25 | ~1.2 | ~1.1 | ~1.3 |
| 0.6 | ~1.8 | ~1.5 | ~1.4 | ~1.7 |
| 0.9 | ~1.6 | ~1.4 | ~1.3 | ~1.5 |
| 1.2 | ~1.4 | ~1.3 | ~1.2 | ~1.4 |
Table 2: Effect of DL-Methionine Supplementation on Growth Performance in Broilers [4]
| Dietary Treatment | Average Daily Gain ( g/day ) | Feed Conversion Ratio | Breast Muscle Weight (g) |
| Basal Diet (Met-deficient) | 45.2 | 1.65 | 180 |
| Basal Diet + 0.10% DL-Met | 48.5 | 1.58 | 205 |
| Basal Diet + 0.40% DL-Met | 50.1 | 1.52 | 220 |
Signaling Pathway
DL-Methionine influences protein synthesis primarily through the PI3K/Akt/mTOR signaling pathway. Methionine uptake and its intracellular metabolites, such as S-adenosylmethionine (SAM), can activate this pathway, leading to the phosphorylation and activation of key downstream effectors that promote mRNA translation and protein synthesis.
References
- 1. Quantifying absolute protein synthesis rates reveals principles underlying allocation of cellular resources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [35S]-Methionine incorporation assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Designing Experiments to Determine the Bioavailability of MTH-DL-Methionine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to determine the bioavailability of 2-hydroxy-4-(methylthio) butanoic acid (MTH), a common synthetic source of DL-Methionine. The following protocols and methodologies are intended to assist researchers in accurately assessing the absorption, metabolic conversion, and overall efficacy of MTH-DL-Methionine in various biological systems.
Introduction to this compound Bioavailability
Dietary methionine is an essential amino acid crucial for protein synthesis, growth, and various metabolic processes.[1] In animal nutrition and pharmaceutical development, synthetic forms of methionine, such as DL-Methionine and its analogue, 2-hydroxy-4-(methylthio) butanoic acid (HMTBA or MTH), are commonly used as supplements.[2][3] Unlike the L-isomer which is directly utilized for protein synthesis, the D-isomer of methionine and MTH must first be converted to L-methionine in the body, primarily in the liver and kidneys, through enzymatic processes.[1][4]
The bioavailability of these synthetic sources is a critical factor in determining their nutritional and therapeutic efficacy. It is influenced by several factors including the efficiency of absorption from the gastrointestinal tract and the rate of conversion to the biologically active L-methionine form.[2][5] Therefore, robust experimental designs are necessary to quantify the extent to which this compound becomes available for use in physiological processes.
Metabolic Pathway of this compound
Understanding the metabolic fate of this compound is fundamental to designing relevant bioavailability studies. The D-isomer of methionine and MTH undergo a series of enzymatic reactions to be converted into L-methionine. This process involves oxidation and transamination.[2] Once converted, L-methionine enters the methionine cycle, where it is a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions.[6][7] It also participates in the transsulfuration pathway to produce cysteine.[7][8]
Figure 1: Metabolic pathway of this compound.
Experimental Design and Protocols
The determination of this compound bioavailability can be approached through both in vivo and in vitro experimental models. The choice of model depends on the specific research question, available resources, and the desired level of biological complexity.
In Vivo Bioavailability Studies
In vivo studies provide the most physiologically relevant data on the bioavailability of this compound. These studies typically involve animal models and measure the response to graded levels of the test compound compared to a standard, highly bioavailable form of methionine (e.g., pure L-Methionine).
Figure 2: Experimental workflow for in vivo bioavailability studies.
The slope-ratio assay is a widely used method to determine the relative bioavailability of a test nutrient compared to a standard.[9][10]
Objective: To determine the relative bioavailability of this compound compared to L-Methionine.
Materials:
-
Basal diet deficient in methionine but adequate in all other nutrients.[9]
-
L-Methionine (reference standard)
-
This compound (test compound)
-
Metabolic cages for collection of urine and feces.[9]
Procedure:
-
Animal Acclimation: Acclimate animals to individual metabolic cages for a period of 5-7 days.
-
Dietary Treatments: Formulate a basal diet to be deficient in methionine. Create a series of test diets by supplementing the basal diet with graded levels of L-Methionine and equimolar levels of this compound. A control group receives the basal diet only.
-
Experimental Period: Randomly assign animals to the dietary treatment groups. The experimental period typically lasts for 9-14 days.
-
Sample Collection: Collect urine and feces over a defined period (e.g., the last 4-5 days of the experimental period) to conduct a nitrogen balance study.[9] Blood samples can also be collected to measure plasma methionine concentrations.
-
Analysis: Analyze feed, feces, and urine for nitrogen content. Analyze plasma samples for methionine concentration using HPLC or LC-MS/MS.
-
Data Analysis: Plot the response variable (e.g., nitrogen retention, plasma methionine concentration) against the supplemental methionine intake for both L-Methionine and this compound. Perform a linear regression analysis for the linear portion of the response curves. The relative bioavailability is calculated as the ratio of the slopes of the regression lines (Slope of this compound / Slope of L-Methionine) x 100.
Data Presentation:
| Treatment Group | Supplemental Methionine Level (%) | Nitrogen Intake ( g/day ) | Fecal Nitrogen ( g/day ) | Urinary Nitrogen ( g/day ) | Nitrogen Retention ( g/day ) | Plasma Methionine (µmol/L) |
| Basal Diet | 0 | |||||
| L-Methionine | 0.05 | |||||
| 0.10 | ||||||
| 0.15 | ||||||
| MTH-DL-Met | 0.05 | |||||
| 0.10 | ||||||
| 0.15 |
Table 1: Example of a data summary table for an in vivo slope-ratio assay.
In Vitro Bioavailability Studies
In vitro methods offer a more rapid and cost-effective approach to estimate bioavailability by simulating the digestive processes of the gastrointestinal tract.[12][13] These methods are particularly useful for initial screening of different formulations.
This protocol simulates the digestion process in the stomach and small intestine.
Objective: To determine the in vitro digestibility and release of methionine from this compound.
Materials:
-
This compound source
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (from porcine pancreas)
-
Bile salts
-
Dialysis tubing (1 kDa molecular weight cut-off)
-
Phosphate buffer (pH 6.8)
-
HCl and NaOH for pH adjustment
Procedure:
-
Gastric Digestion:
-
Suspend a known amount of the this compound sample in distilled water.
-
Adjust the pH to 2.0 with HCl.
-
Add pepsin solution and incubate at 37°C for 2 hours with gentle shaking.
-
-
Intestinal Digestion:
-
Transfer the gastric digest to a dialysis tube.
-
Place the dialysis tube in a beaker containing phosphate buffer with pancreatin and bile salts.
-
Adjust the pH to 6.8 and incubate at 37°C for 4 hours.
-
-
Sample Analysis:
-
Collect the dialysate at regular intervals.
-
Quantify the concentration of methionine and MTH in the dialysate using HPLC or LC-MS/MS.
-
-
Calculation:
-
Calculate the percentage of methionine and MTH released into the dialysate over time. This represents the bioaccessible fraction.
-
Data Presentation:
| Time (hours) | Methionine in Dialysate (mg) | MTH in Dialysate (mg) | Cumulative Release (%) |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 |
Table 2: Example of a data summary table for an in vitro digestion study.
Analytical Methods for Methionine Quantification
Accurate quantification of methionine and its metabolites in biological samples is crucial for bioavailability assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the separation and quantification of amino acids.[14][15] Pre-column derivatization with reagents like o-phthalaldehyde (OPA) is often employed to enhance detection sensitivity.[14]
Key Parameters for HPLC Analysis: [16]
-
Column: Reversed-phase C18 column
-
Mobile Phase: Gradient elution with a mixture of acetate buffer, methanol, and tetrahydrofuran.
-
Detection: Fluorescence or UV detection.
-
Derivatization: Pre-column derivatization with OPA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity for the quantification of methionine and its analogues in complex biological matrices.[17] This method is particularly useful for detecting low concentrations and for distinguishing between different isomers and metabolites.
Key Aspects of LC-MS/MS Analysis: [17]
-
Sample Preparation: May involve protein precipitation or solid-phase extraction.
-
Chromatography: HPLC or UHPLC for separation.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) for selective and sensitive detection.
Data Presentation for Analytical Methods:
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| HPLC-Fluorescence | ||||
| LC-MS/MS |
Table 3: Comparison of analytical method performance for methionine quantification.
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for determining the bioavailability of this compound. A combination of in vivo and in vitro methods, coupled with robust analytical techniques, will yield a thorough understanding of the absorption, metabolic conversion, and overall efficacy of this important methionine source. The choice of specific methods should be guided by the research objectives, the nature of the test substance, and the available resources.
References
- 1. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of different dietary supplemental methionine sources in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. article.imrpress.com [article.imrpress.com]
- 5. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 6. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 7. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 8. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Relative Bioavailability of DL and L-Methionine in Broilers | Engormix [en.engormix.com]
- 12. In vitro determination of dietary protein and amino acid digestibility for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current advances for in vitro protein digestibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. tandfonline.com [tandfonline.com]
- 16. L-Methionine Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Stable MTH-DL-Methionine Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Methionine, a racemic mixture of the essential sulfur-containing amino acid, is a critical supplement in cell culture media and a key component in various in vitro assays. Its stability in solution is paramount for reproducible experimental outcomes. The presence of a sulfur atom in its structure makes methionine susceptible to oxidation, which can impact its biological activity. Therefore, proper preparation and storage of DL-Methionine stock solutions are crucial.
These application notes provide a detailed protocol for the preparation, storage, and handling of stable MTH-DL-Methionine stock solutions to ensure their integrity and performance in in vitro applications.
Data Presentation
Solubility of this compound
| Solvent | Concentration | Remarks |
| Water | 33.33 mg/mL (223.37 mM) | May require sonication for complete dissolution.[1] |
| 1M HCl | 100 mg/mL (670.17 mM) | Requires adjustment of pH and sonication.[1] |
| Dilute alkali hydroxides | Soluble | Specific concentrations not detailed, but dissolution is effective.[2][3] |
| Ethanol | Very slightly soluble | Not recommended as a primary solvent.[2] |
| DMSO | Insoluble or slightly soluble | Not a suitable solvent.[1] |
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | 3 years | Protect from light and moisture.[1][4] |
| 4°C | 2 years | Protect from light and moisture.[1][4] | |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
Experimental Protocols
Preparation of a 100 mM Aqueous Stock Solution of this compound
This protocol describes the preparation of a commonly used concentration for in vitro assays.
Materials:
-
This compound powder (molecular weight: 149.21 g/mol )
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile, nuclease-free microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh 149.21 mg of this compound powder and transfer it to a sterile 15 mL conical tube. This will yield a 100 mM solution in a final volume of 10 mL.
-
Dissolution: Add 8 mL of nuclease-free water to the conical tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, proceed to the next step.
-
Sonication (Optional): For complete dissolution, place the tube in an ultrasonic water bath for 10-15 minutes.[1]
-
Volume Adjustment: Once the DL-Methionine is completely dissolved, add nuclease-free water to bring the final volume to 10 mL.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube.[1] This is critical for preventing microbial contamination in cell-based assays.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[4]
-
Storage: Label the aliquots clearly with the name of the compound, concentration, and date of preparation. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile stock solution of this compound.
Signaling Pathway Context: Methionine Metabolism
While not directly related to stock solution preparation, understanding the metabolic fate of methionine is crucial for researchers using it in biological assays. Both D- and L-isomers of methionine are metabolized, though through slightly different initial steps. The L-isomer is directly incorporated into proteins and other metabolic pathways, while the D-isomer must first be converted to its L-form.
Caption: Simplified metabolic fate of D- and L-Methionine in vitro.
References
Application Notes and Protocols for MTH-DL-Methionine in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous metabolic processes beyond its function in protein synthesis. Its metabolism is intricately linked to one-carbon metabolism, transsulfuration, and the synthesis of key molecules such as S-adenosylmethionine (SAM), the universal methyl donor. Dysregulation of methionine metabolism has been implicated in the pathophysiology of various metabolic diseases, including obesity, type 2 diabetes, and metabolic syndrome. This document provides detailed application notes and experimental protocols for the investigation of MTH-DL-Methionine, a derivative of DL-methionine, in the context of metabolic disease research.
Disclaimer: this compound (3-methyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone) is a specific chemical entity. To date, there is a scarcity of published research specifically investigating the effects of this particular derivative on metabolic diseases. Therefore, the following protocols are based on established methodologies for studying the effects of DL-methionine and methionine restriction. Researchers should adapt and validate these protocols for their specific experimental needs when investigating this compound.
Data Presentation: Effects of Methionine Modulation on Metabolic Parameters
The following tables summarize quantitative data from studies on methionine restriction, which can serve as a benchmark for investigating the effects of this compound.
Table 1: Effects of Methionine Restriction on Body Weight and Composition in Rodent Models
| Parameter | Animal Model | Diet Details | Duration | Outcome | Reference |
| Body Weight | C57BL/6J Mice | High-Fat Diet (0.12% Methionine vs. 0.86%) | 12 weeks | Lower body weight gain in the methionine-restricted group. | [1] |
| Fat Mass | NZO Mice | High-Fat Diet (0.17% Methionine vs. 0.86%) | 9 weeks | No significant change in fat mass. | [2] |
| Intrahepatic Lipid | Obese Adults | Methionine-restricted diet | 16 weeks | Significant reduction in intrahepatic lipid content. | [3] |
| Food Intake | C57BL/6J Mice | High-Fat Diet (0.12% Methionine vs. 0.86%) | 12 weeks | Increased food intake in the methionine-restricted group. | [1] |
Table 2: Effects of Methionine Restriction on Glucose Homeostasis and Insulin Sensitivity
| Parameter | Animal Model/Subject | Diet Details | Duration | Outcome | Reference |
| Fasting Glucose | NZO Mice | High-Fat Diet (0.17% Methionine vs. 0.86%) | 9 weeks | Prevention of hyperglycemia. | [2] |
| Insulin Sensitivity | C57BL/6J Mice | Methionine-restricted diet | 8 weeks | Increased insulin sensitivity. | [4] |
| Glucose Tolerance | C57BL/6J Mice | High-Fat Diet (0.12% Methionine vs. 0.86%) | 12 weeks | Improved glucose tolerance. | [1] |
| Plasma Insulin | C57BL/6J Mice | Methionine-restricted diet | 8 weeks | Reduced fasting insulin. | [4] |
| Plasma Adiponectin | C57BL/6J Mice | High-Fat Diet (0.12% Methionine vs. 0.86%) | 12 weeks | Significantly increased adiponectin levels. | [1] |
| Plasma FGF21 | NZO Mice | High-Fat Diet (0.17% Methionine vs. 0.86%) | 9 weeks | Elevated plasma FGF21 levels. | [2] |
Experimental Protocols
In Vivo Studies in Rodent Models
1. Protocol for Methionine-Modulated Diet Formulation and Feeding
-
Objective: To prepare and administer a diet with a specific concentration of this compound to rodent models of metabolic disease.
-
Materials:
-
Basal diet mix (e.g., AIN-93M or a high-fat diet base)
-
This compound
-
Control diet with standard DL-Methionine concentration (e.g., 0.86% w/w)
-
Metabolic cages for monitoring food and water intake
-
-
Procedure:
-
Determine the desired concentration of this compound for the experimental diet. This should be based on preliminary dose-response studies. As a starting point, consider molar equivalents to standard methionine concentrations used in published studies (e.g., 0.17% for restriction, 0.86% for control).
-
Thoroughly mix the this compound with a small portion of the basal diet mix.
-
Gradually add the pre-mix to the bulk of the basal diet and mix until a homogenous distribution is achieved.
-
Prepare the control diet by mixing standard DL-Methionine into the basal diet at the control concentration.
-
Store the prepared diets in airtight containers at 4°C to prevent degradation.
-
House animals in individual cages and provide them with ad libitum access to the respective diets and water.
-
Monitor food and water intake and body weight regularly (e.g., twice weekly).[1]
-
2. Protocol for Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess glucose clearance from the circulation in response to an oral glucose challenge.
-
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
-
Procedure:
-
Fast the mice for 6 hours with free access to water.[5]
-
Record the fasting body weight.
-
Collect a baseline blood sample (time 0) from the tail vein.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.[5]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[6]
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
-
3. Protocol for Analysis of Lipid Metabolism
-
Objective: To quantify key lipid parameters in plasma and liver tissue.
-
Materials:
-
Commercial kits for triglyceride, total cholesterol, and non-esterified fatty acid (NEFA) quantification.
-
Reagents for lipid extraction from liver tissue (e.g., chloroform/methanol).
-
-
Procedure:
-
Plasma Lipid Analysis:
-
Collect blood samples from fasted animals into EDTA-coated tubes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.[7]
-
Use commercial colorimetric or fluorometric kits to measure plasma triglycerides, total cholesterol, and NEFAs according to the manufacturer's instructions.
-
-
Hepatic Lipid Analysis:
-
Euthanize the animals and excise the liver.
-
Homogenize a known weight of liver tissue.
-
Extract total lipids using a chloroform/methanol extraction method.
-
Dry the lipid extract and resuspend it in an appropriate solvent.
-
Quantify hepatic triglyceride and cholesterol content using commercial kits.
-
-
In Vitro Studies in Cell Culture
1. Protocol for Methionine Restriction in Cell Culture
-
Objective: To investigate the cellular effects of this compound in a controlled in vitro environment.
-
Materials:
-
Relevant cell line (e.g., HepG2 hepatocytes, 3T3-L1 pre-adipocytes)
-
DMEM or other suitable basal medium lacking methionine.
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
DL-Methionine (for control)
-
-
Procedure:
-
Culture cells to the desired confluency in standard complete medium.
-
Prepare the experimental media:
-
Control Medium: Basal medium supplemented with a standard concentration of DL-Methionine (e.g., 200 µM) and dFBS.
-
This compound Medium: Basal medium supplemented with the desired concentration of this compound and dFBS. A dose-response experiment is recommended.
-
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells in the respective experimental media for the desired duration (e.g., 24, 48, 72 hours).
-
Harvest the cells for downstream analysis (e.g., western blotting, gene expression analysis).
-
2. Protocol for Western Blot Analysis of Insulin and FGF21 Signaling Pathways
-
Objective: To assess the activation of key proteins in the insulin and FGF21 signaling pathways.
-
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-FGFR, anti-β-Klotho)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Insulin Signaling Pathway Leading to Glucose Uptake.
References
- 1. Methionine - Wikipedia [en.wikipedia.org]
- 2. Effect of methionine-deprived nutrition on cell growth and cell kinetics in cell cultures and experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. Effects of equimolar doses of L-methionine, D-methionine and L-methionine-dl-sulfoxide on plasma and urinary amino acid levels in normal adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dietary supplementation of l-methionine vs. dl-methionine on performance, plasma concentrations of free amino acids and other metabolites, and myogenesis gene expression in young growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MTH-DL-Methionine Stability in Experimental Solutions
Welcome to the technical support center for MTH-DL-Methionine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Troubleshooting Guide
Encountering issues with this compound stability can compromise experimental outcomes. This guide provides a structured approach to identifying and resolving common problems.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of this compound into its oxidized forms (methionine sulfoxide and methionine sulfone). | 1. Verify Solution Preparation and Storage: Ensure solutions are freshly prepared, protected from light, and stored at the correct temperature. 2. Control Environmental Factors: Minimize exposure to atmospheric oxygen and sources of reactive oxygen species (ROS). 3. Adjust pH: Maintain the pH of the solution within the optimal stability range (around 5.4-6.1).[1] 4. Incorporate Stabilizers: Consider the addition of antioxidants to the solution. |
| Visible changes in the solution (e.g., color change) | Oxidation or contamination of the solution. | 1. Prepare Fresh Solution: Discard the old solution and prepare a new one using high-purity water and reagents. 2. Filter Sterilization: For aqueous stock solutions, filter and sterilize with a 0.22 μm filter before use.[2] 3. Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent photodegradation.[1] |
| Precipitation in the solution | Exceeding the solubility limit of this compound, especially at lower temperatures or inappropriate pH. | 1. Check Solubility Limits: this compound is sparingly soluble in water.[1] Use of ultrasonic agitation may be necessary to fully dissolve it. 2. Adjust pH: Solubility increases in more acidic or basic pH values.[3] 3. Warm the Solution: Gently warm the solution to aid dissolution, but avoid excessive heat which can accelerate degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is oxidation. The sulfur atom in the methionine side chain is susceptible to oxidation by atmospheric oxygen and reactive oxygen species (ROS), leading to the formation of methionine sulfoxide and, upon further oxidation, methionine sulfone.[4] This oxidation can alter the biological activity of the molecule.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be prepared in an appropriate solvent, such as water or 1M HCl, depending on the required concentration.[2] Once prepared, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Q3: What factors can accelerate the degradation of this compound in my experiments?
A3: Several factors can accelerate degradation:
-
Exposure to Light: this compound should be protected from light to prevent photodegradation.[1]
-
Elevated Temperature: Higher temperatures can increase the rate of oxidation.
-
Suboptimal pH: Deviations from the optimal pH range of 5.4-6.1 can affect stability.[1]
-
Presence of Oxidizing Agents: Exposure to atmospheric oxygen, reactive oxygen species (ROS), or certain chemicals can promote oxidation.[4]
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, using antioxidants is a highly effective strategy. This compound itself can act as a sacrificial antioxidant at higher concentrations (e.g., >20 mM) to protect other sensitive components in a formulation.[3][5] Other antioxidants like N-acetylcysteine (NAC) have also been shown to improve the thiol redox balance and could potentially be used to stabilize this compound solutions.[6]
Q5: How can I detect the degradation of this compound in my samples?
A5: Degradation can be detected and quantified using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to separate and quantify this compound and its oxidized forms.[7] Mass spectrometry can also be used to identify the degradation products by their mass-to-charge ratio.[8] Thin-layer chromatography (TLC) can be used for a more qualitative assessment of degradation.[1]
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Aqueous Solution
Objective: To prepare a stable aqueous solution of this compound for use in various experimental assays.
Materials:
-
This compound powder
-
High-purity, deionized, and deoxygenated water
-
Sterile, amber-colored polypropylene tubes
-
0.22 μm syringe filter
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the required volume of high-purity, deoxygenated water to achieve the target concentration. Note that the solubility in water is approximately 33.33 mg/mL.[2]
-
If dissolution is slow, use an ultrasonic water bath to facilitate the process. Avoid excessive heating.
-
Once fully dissolved, filter the solution through a 0.22 μm syringe filter into a sterile, amber-colored tube to sterilize and remove any particulate matter.
-
Aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: Stabilization of this compound Solution with an Antioxidant
Objective: To prepare an this compound solution with enhanced stability for long-term experiments or when working with oxidizing conditions.
Materials:
-
This compound powder
-
High-purity, deionized, and deoxygenated water
-
L-Methionine (as a stabilizer) or N-acetylcysteine (NAC)
-
Sterile, amber-colored polypropylene tubes
-
0.22 μm syringe filter
Procedure:
-
Follow steps 1-3 from Protocol 1 to dissolve the this compound.
-
Prepare a stock solution of the chosen antioxidant (e.g., L-Methionine or NAC) in high-purity, deoxygenated water.
-
Add the antioxidant stock solution to the this compound solution to achieve the desired final concentration. For L-Methionine as a stabilizer, a concentration of >20 mM has been shown to be effective in preventing oxidation in protein solutions.[3][5]
-
Gently mix the solution to ensure homogeneity.
-
Filter, aliquot, and store the stabilized solution as described in Protocol 1.
Visualizing Degradation and Prevention Strategies
To better understand the processes involved in this compound degradation and the strategies to prevent it, the following diagrams illustrate the key pathways and workflows.
References
- 1. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetylcysteine improves the disturbed thiol redox balance after methionine loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5272135A - Method for the stabilization of methionine-containing polypeptides - Google Patents [patents.google.com]
- 8. WO2020229584A1 - Method for reducing methionine oxidation in recombinant proteins - Google Patents [patents.google.com]
Methods for preventing the oxidation of MTH-DL-Methionine during sample preparation
Welcome to the technical support center for MTH-DL-Methionine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation of this compound during sample preparation and analysis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a synthetically produced racemic mixture of the D and L isomers of the amino acid methionine. The sulfur-containing thioether group in the methionine side chain is highly susceptible to oxidation.[1] This reaction is a common degradation pathway, particularly when samples are exposed to oxidative conditions during preparation, storage, or analysis.[2][3]
Q2: What are the primary products of this compound oxidation?
The primary oxidation product is methionine sulfoxide.[4][5][6] The oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: (R)-methionine sulfoxide and (S)-methionine sulfoxide.[6] Under stronger oxidative conditions, further oxidation to methionine sulfone can occur.
Q3: What factors can cause the oxidation of this compound during sample preparation?
Several factors can contribute to the unwanted oxidation of methionine:
-
Exposure to Atmospheric Oxygen: Prolonged exposure to air can lead to gradual oxidation.[7]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation reactions.[2][7]
-
Presence of Metal Ions: Trace metal ions, such as iron or copper, can catalyze the oxidation of methionine.[8]
-
Reactive Oxygen Species (ROS): Contaminants in reagents or solvents, or exposure to light, can generate ROS (e.g., hydrogen peroxide, free radicals) that readily oxidize methionine.[3][9]
-
Extended Sample Preparation Times: Longer workflows, such as lengthy digestions in proteomics, increase the risk of artefactual oxidation.[1][8]
Q4: How can I detect and quantify the oxidation of this compound?
The most common analytical method for quantifying methionine oxidation is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10][11] This technique can separate methionine from its oxidized forms (methionine sulfoxide and sulfone) and provide accurate quantification based on peak areas from extracted ion chromatograms. Other methods like affinity capillary electrophoresis have also been explored.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| High levels of methionine sulfoxide detected in control/fresh samples. | Artefactual oxidation is occurring during sample preparation or analysis. | 1. Work Quickly & Consistently: Minimize the duration of sample preparation to reduce exposure to air and other oxidants.[7] 2. Use High-Purity Reagents: Ensure all buffers and solvents are fresh and of high purity to avoid contamination with oxidizing agents. 3. Degas Solvents: Remove dissolved oxygen from aqueous solutions by sparging with an inert gas like nitrogen or argon. 4. Add Antioxidants: Introduce a sacrificial antioxidant to the sample preparation workflow (see Q5 and Table 1).[13][14] 5. Control Temperature: Perform sample preparation steps at reduced temperatures (e.g., on ice) to slow down oxidation rates.[7] |
| Inconsistent oxidation levels between replicate samples. | Variability in exposure to oxidants or catalytic surfaces. | 1. Check for Metal Contamination: Ensure all labware is thoroughly cleaned. Consider using metal-free containers and pipette tips. Low levels of metal ions can lead to significant variability.[8] 2. Standardize Workflow: Ensure each replicate is processed for the same duration and under identical conditions. 3. Homogenize Sample: Ensure the initial sample is homogeneous before aliquoting for replicate preparations. |
| Methionine signal decreases over time during an LC-MS sequence. | Oxidation is occurring in the autosampler. | 1. Cool the Autosampler: Set the autosampler temperature to a low setting (e.g., 4 °C) to minimize degradation. 2. Use Protective Vial Caps: Use vial caps with septa that limit air exposure after piercing. 3. Add Antioxidant to Mobile Phase: In some cases, adding a small amount of a compatible antioxidant to the mobile phase or sample diluent can be effective. 4. Limit Sequence Time: If possible, run shorter sequences or prepare fresh samples for longer runs. |
Prevention Strategies: The Use of Antioxidants
Adding antioxidants to your sample is an effective strategy to prevent the oxidation of this compound. These compounds act as "scavengers" by reacting with oxidizing agents before they can damage the methionine.
Q5: Which antioxidants are effective for protecting this compound?
Several antioxidants can be used. Free L-methionine is a popular choice as it acts as a sacrificial protectant without introducing a new chemical entity to the core sample.[13][14] Other options include ascorbic acid (Vitamin C) and sodium thiosulfate.[14][15] The choice of antioxidant will depend on its compatibility with your sample matrix and downstream analytical methods.
Table 1: Comparison of Common Antioxidants for Methionine Stabilization
| Antioxidant | Typical Concentration | Mechanism of Action | Considerations |
| L-Methionine | >20 mM | Acts as a competitive scavenger for reactive oxygen species.[13][14] | May interfere with quantification if not chromatographically resolved from the analyte. Ideal for protecting methionine residues within a larger molecule. |
| Ascorbic Acid | 1-10 mM | Water-soluble free radical scavenger. | Can be unstable and may not be suitable for all analytical techniques. Can act as a pro-oxidant in the presence of metal ions. |
| Sodium Thiosulfate | 5-20 mM | Reducing agent that can quench various oxidizing species.[14] | May not be compatible with all mass spectrometry methods due to ion suppression. |
| Catalase | Enzyme | Specifically decomposes hydrogen peroxide into water and oxygen.[7] | Effective against H₂O₂ but not other ROS. As an enzyme, its activity is dependent on pH and temperature. |
Experimental Protocols & Visualizations
Protocol 1: General Sample Preparation of this compound with Antioxidant Protection
This protocol outlines a general workflow for preparing this compound solutions for analysis, incorporating steps to minimize oxidation.
-
Reagent Preparation:
-
Prepare all aqueous buffers using high-purity, deionized water.
-
Degas all aqueous solutions by sparging with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
If using an antioxidant (e.g., L-Methionine), dissolve it in the buffer to the desired final concentration (e.g., 25 mM).[13]
-
-
Sample Weighing and Dissolution:
-
Weigh the this compound powder in a controlled environment with minimal air exposure.
-
Dissolve the powder in the prepared, degassed buffer containing the antioxidant.
-
Perform this step on ice to maintain a low temperature.
-
-
Sample Dilution and Aliquoting:
-
Perform any necessary serial dilutions using the antioxidant-containing buffer.
-
Use metal-free polypropylene tubes and pipette tips to avoid metal-catalyzed oxidation.[8]
-
Aliquot samples into appropriate vials for analysis or storage.
-
-
Storage:
-
If immediate analysis is not possible, flush the headspace of the storage vials with nitrogen or argon before capping.
-
Store samples at -80 °C for long-term stability. For short-term storage (e.g., in an autosampler), maintain at 4 °C.
-
Diagrams
Caption: Oxidation pathway of this compound to its sulfoxide and sulfone derivatives.
Caption: Recommended workflow for preparing this compound samples to minimize oxidation.
References
- 1. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of methionine oxidation as an initial event on the pathway of human prion protein conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. | Semantic Scholar [semanticscholar.org]
- 11. Method for quantifying oxidized methionines and application to HIV-1 Env - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methionine oxidation of proteins analyzed by affinity capillary electrophoresis in presence of silver(I) and gold(III) ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US5272135A - Method for the stabilization of methionine-containing polypeptides - Google Patents [patents.google.com]
Common challenges in the quantification of MTH-DL-Methionine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of MTH-DL-Methionine.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound using common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Question: Why am I seeing poor peak shape and retention for this compound on my C18 column?
Answer:
This compound is a polar compound, which can lead to poor retention on traditional reversed-phase columns like C18.[1] Here are several potential causes and solutions:
-
Mobile Phase pH: The retention of amino acids is highly dependent on the pH of the mobile phase.[1] Ensure your mobile phase pH is appropriately adjusted to control the ionization state of methionine, thereby influencing its interaction with the stationary phase.
-
Ion-Pairing Reagents: Consider adding an ion-pairing reagent to the mobile phase to improve the retention of polar analytes.
-
Alternative Columns: For robust retention of amino acids, consider using mixed-mode stationary phase columns that offer both reversed-phase and ion-exchange retention mechanisms.[1]
-
Derivatization: Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 4-fluoro-7-nitrobenzofurazan (NBD-F) can increase the hydrophobicity of methionine, leading to better retention and improved detection by fluorescence or UV.[2][3]
Question: My baseline is noisy, and I'm observing ghost peaks in my HPLC chromatogram. What could be the cause?
Answer:
A noisy baseline and ghost peaks can originate from several sources. Here's a systematic approach to troubleshooting:
-
Solvent and Sample Contamination: Ensure all solvents are of HPLC grade and have been properly filtered and degassed.[4] Contaminants in your sample or solvents can introduce interfering peaks. Always run a blank injection of your mobile phase to check for system contamination.
-
Column Contamination: The column may have accumulated non-volatile residues from previous injections. Try washing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants.[4]
-
Detector Issues: A dirty flow cell in your detector can cause baseline noise. Follow the manufacturer's instructions for cleaning the flow cell.
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to a drifting baseline.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Question: I am experiencing significant matrix effects, leading to ion suppression/enhancement in my LC-MS/MS analysis of this compound. How can I mitigate this?
Answer:
Matrix effects are a common challenge in LC-MS/MS, especially with complex biological samples. Here are some strategies to minimize their impact:
-
Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction can be effective.[5][6]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled methionine) is the most effective way to compensate for matrix effects, as it will behave similarly to the analyte during ionization.[6]
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components that may cause ion suppression or enhancement.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, ensure that the analyte concentration remains within the linear range of the assay.
Question: My sensitivity for this compound is lower than expected. What are the possible reasons?
Answer:
Low sensitivity in LC-MS/MS can be due to several factors:
-
Inefficient Ionization: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, to maximize the ionization of this compound.
-
Suboptimal MS/MS Transition: Ensure you have selected the most intense and specific precursor-to-product ion transition for this compound. Infuse a standard solution directly into the mass spectrometer to optimize the collision energy.
-
Sample Degradation: Methionine can be susceptible to oxidation.[7] Ensure proper sample handling and storage to prevent degradation. Consider adding antioxidants during sample preparation.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can significantly impact ionization efficiency.[5] Experiment with different additives and concentrations to find the optimal conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: I am having trouble with the derivatization of this compound for GC-MS analysis. What are the common issues?
Answer:
Derivatization is a critical step for making this compound volatile and amenable to GC-MS analysis.[7] Common challenges include:
-
Incomplete Derivatization: Ensure that the reaction conditions (temperature, time, reagent concentration) are optimized for complete derivatization. The presence of water can interfere with many derivatization reactions, so ensure your sample and reagents are anhydrous.
-
Derivative Instability: Some derivatives can be unstable. Analyze the samples as soon as possible after derivatization and store them under appropriate conditions (e.g., low temperature, protected from light) if immediate analysis is not possible.
-
Side Reactions: The derivatization reagent may react with other components in the sample matrix, leading to the formation of interfering byproducts. A thorough sample cleanup prior to derivatization can help minimize this.
-
Choice of Reagent: Different derivatizing agents (e.g., methyl chloroformate, triethyloxonium salts) have different reaction characteristics.[7][8] The choice of reagent will depend on the sample matrix and the specific requirements of the analysis.
Question: My GC-MS peaks for this compound are tailing. What could be the cause?
Answer:
Peak tailing in GC-MS can be caused by several factors:
-
Active Sites in the GC System: Active sites in the injector, column, or transfer line can interact with the analyte, causing peak tailing. Ensure the liner is clean and deactivated, and consider using a column with high inertness.
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing. Try injecting a smaller volume or a more dilute sample.
-
Improper Derivatization: Incomplete derivatization can leave polar functional groups on the analyte, which can interact with active sites in the GC system and cause tailing.
-
Column Temperature: An inappropriate column temperature program can also affect peak shape. Optimize the temperature ramp to ensure sharp, symmetrical peaks.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for sample preparation when quantifying this compound in biological matrices?
A1: Proper sample preparation is crucial for accurate quantification. Key considerations include:
-
Preventing Oxidation: Methionine is susceptible to oxidation to methionine sulfoxide and methionine sulfone.[7] It is important to handle samples quickly, keep them on ice, and consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid during preparation.
-
Protein Removal: For plasma or serum samples, proteins must be removed to prevent interference and column fouling. Protein precipitation with agents like sulfosalicylic acid or acetonitrile is a common method.[5]
-
Hydrolysis for Total Methionine: To measure total methionine (free and protein-bound), acid hydrolysis is required to release methionine from proteins. However, this process can lead to the degradation of some amino acids, so careful optimization is necessary.
-
Cleanliness: To avoid contamination, use high-purity reagents and clean labware. Running procedural blanks is essential to monitor for background contamination.
Q2: How can I separate the D- and L-enantiomers of Methionine?
A2: The separation of D- and L-methionine requires a chiral separation technique. This can be achieved by:
-
Chiral Stationary Phases (CSPs): Using a chiral HPLC column that can differentiate between the enantiomers.
-
Chiral Derivatizing Agents: Reacting the methionine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[9]
Q3: What are typical validation parameters for a quantitative method for this compound?
A3: A robust quantitative method should be validated for the following parameters:
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of this compound using different analytical methods as reported in the literature.
Table 1: HPLC Method Performance
| Parameter | Value | Reference |
| Linearity (µM) | 1 - 100 | [2] |
| Limit of Detection (LOD) (µmol/L) | 0.5 | [2] |
| Inter-assay CV (%) | 2 - 5 | [2] |
| Intra-assay CV (%) | 4 - 8 | [2] |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Linearity (µmol/L) | Up to 200 | [10] |
| Limit of Detection (LOD) (µmol/L) | 0.04 | [10] |
| Limit of Quantification (LOQ) (µmol/L) | 0.1 | [10] |
| Mean Recovery Rate (%) | 99.3 - 101.7 | [10] |
| Intra-day CV (%) | 2.68 - 3.79 | [10] |
| Inter-day CV (%) | 2.98 - 3.84 | [10] |
Table 3: GC-MS Method Performance
| Parameter | Value | Reference |
| Linearity (µmol L⁻¹) | 0.5 - 20 | [9] |
| Limit of Quantification (LOQ) (µmol L⁻¹) | 0.1 | [9] |
| Intra-day Precision (%) | 4.0 | [9] |
| Inter-day Precision (%) | 6.3 | [9] |
Experimental Protocols
Protocol 1: HPLC Quantification of this compound in Plasma
This protocol is a general guideline based on established methods.[2]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Derivatization (Pre-column with OPA):
-
Prepare the OPA derivatizing reagent.
-
In an autosampler vial, mix 50 µL of the supernatant with the OPA reagent according to the reagent manufacturer's instructions.
-
Allow the reaction to proceed for the recommended time (typically 1-2 minutes).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M sodium acetate, pH 7.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient to separate the derivatized methionine from other amino acids and interfering compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivative.
-
Protocol 2: LC-MS/MS Quantification of this compound in Plasma
This protocol is a general guideline based on established methods.[5][10]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of methanol containing the stable isotope-labeled internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: HILIC or mixed-mode column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution to achieve separation of methionine from other compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for this compound and its internal standard.
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound.
Methionine Metabolism and Signaling Pathways
Caption: Simplified overview of methionine metabolism and its key signaling roles.
References
- 1. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
How to optimize the concentration of MTH-DL-Methionine for optimal cell growth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing MTH-DL-Methionine concentration for robust cell growth. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Note on this compound: The prefix "MTH" is not a standard chemical designator for DL-Methionine. This guide will proceed with the understanding that the user is referring to the racemic mixture, DL-Methionine, a common component of cell culture media.
Troubleshooting Guide
Q1: My cells are exhibiting slow growth or have entered a growth arrest phase after adding DL-Methionine. What are the possible causes and solutions?
A1: Slow or arrested cell growth can stem from several factors related to DL-Methionine concentration.
-
Suboptimal Concentration: Every cell line has an optimal methionine concentration range for proliferation.[1] Deviating from this range, either too low or too high, can impede growth. When methionine is limited, cells may not grow.[2][3]
-
Nutrient Depletion: Rapidly proliferating cells can deplete methionine and other essential amino acids from the medium, leading to a slowdown in growth.[1]
-
Toxicity at High Concentrations: While essential, excessive concentrations of DL-Methionine can be toxic to some cell lines, leading to reduced viability and proliferation.
-
Media Formulation Issues: The overall composition of your cell culture medium can influence the cellular response to methionine.
Troubleshooting Steps:
-
Determine the Optimal Concentration: Conduct a dose-response experiment to identify the optimal DL-Methionine concentration for your specific cell line.
-
Monitor Media Composition: Regularly analyze spent media to track the depletion of methionine and other key nutrients.[4]
-
Fed-Batch Strategy: For high-density cultures, consider a fed-batch approach to replenish methionine and other nutrients over time.
-
Review Media Formulation: Ensure your basal medium is appropriate for your cell line and that all components are correctly balanced.
Q2: I'm observing increased cell death and apoptosis in my cultures after DL-Methionine supplementation. What could be the reason?
A2: Increased cell death is a strong indicator of cellular stress, which can be triggered by inappropriate DL-Methionine levels.
-
Methionine Toxicity: As mentioned, high concentrations of methionine can be cytotoxic.
-
Metabolic Imbalance: Methionine metabolism is intricately linked to other crucial cellular pathways, including one-carbon metabolism and redox balance.[5][6] An excess of methionine can disrupt these pathways, leading to oxidative stress and apoptosis.
-
Ammonia Accumulation: High concentrations of amino acids, including methionine, can lead to the production of ammonia as a metabolic byproduct, which is toxic to cells.[4]
Troubleshooting Steps:
-
Re-evaluate Concentration: Refer to your dose-response data and consider using a lower concentration of DL-Methionine.
-
Assess Oxidative Stress: Use assays to measure reactive oxygen species (ROS) levels in your cell cultures.
-
Monitor Ammonia Levels: Measure the concentration of ammonia in your culture medium.
-
Glutamine Substitution: If high ammonia is an issue, consider using a more stable glutamine dipeptide to reduce ammonia production.
Q3: My adherent cells are detaching from the culture surface after changing the DL-Methionine concentration. Why is this happening?
A3: Cell detachment can be a sign of poor cell health or changes in the expression of adhesion molecules.
-
Cellular Stress: Suboptimal methionine levels can induce stress, leading to a loss of normal cell morphology and adhesion.
-
Altered Gene Expression: Methionine metabolism can influence epigenetic modifications and gene expression.[5][6] Changes in methionine concentration could potentially alter the expression of proteins involved in cell adhesion.
Troubleshooting Steps:
-
Optimize Concentration: Ensure you are using the optimal DL-Methionine concentration for your cell line.
-
Check for Contamination: Rule out microbial contamination, which can also cause cell detachment.
-
Use Coated Cultureware: If the issue persists, consider using culture vessels coated with extracellular matrix proteins to enhance cell attachment.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration of DL-Methionine for cell culture?
A1: The optimal concentration of DL-Methionine is highly cell-line dependent. A common starting point for many cell lines is the concentration found in standard media formulations like MEM (Minimum Essential Medium) or DMEM (Dulbecco's Modified Eagle Medium), which is typically around 0.1 mM (15 mg/L). However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q2: How does DL-Methionine support cell growth?
A2: Methionine is an essential amino acid with several critical roles in the cell:
-
Protein Synthesis: It is one of the 20 proteinogenic amino acids, serving as a fundamental building block for proteins.[7]
-
Initiation of Translation: Methionine is the initiating amino acid in the synthesis of most eukaryotic proteins.[7]
-
Metabolic Signaling: Methionine and its metabolites, such as S-adenosylmethionine (SAM), act as signaling molecules that can activate metabolic programs for cell proliferation.[2][3][5]
-
One-Carbon Metabolism: SAM is the primary methyl group donor for a wide range of methylation reactions, including DNA, RNA, and protein methylation, which are crucial for regulating gene expression and other cellular processes.[5]
-
Antioxidant Defense: Methionine can be converted to cysteine, a precursor for the major intracellular antioxidant, glutathione.
Q3: Are there differences in using L-Methionine versus DL-Methionine?
A3: Most mammalian cells can utilize both the L- and D-isomers of methionine. The D-isomer is converted to the L-isomer by the enzyme D-amino acid oxidase. For most cell culture applications, DL-Methionine is a cost-effective and suitable alternative to L-Methionine.
Q4: How does methionine metabolism influence cell signaling pathways?
A4: Methionine metabolism is closely integrated with key signaling pathways that control cell growth and proliferation, such as the mTORC1 pathway.[7] The availability of methionine, sensed through the levels of its metabolite SAM, can influence TORC1 activity, which is a master regulator of cell growth.[7] When methionine is abundant, it can trigger a cascade of events that promote anabolism and cell proliferation.[2][3]
Data Presentation
Table 1: Recommended Starting Concentrations of DL-Methionine for Various Cell Lines
| Cell Line | Cell Type | Recommended Starting Concentration (mg/L) |
| HeLa | Human Cervical Cancer | 15 |
| HEK293 | Human Embryonic Kidney | 15 |
| CHO | Chinese Hamster Ovary | 30 |
| Sf9 | Insect (Spodoptera frugiperda) | 200[8] |
| HDF | Human Diploid Fibroblasts | 1-15[9] |
Note: These are general recommendations. The optimal concentration should be determined experimentally.
Table 2: Effects of DL-Methionine Concentration on Cell Proliferation (Example Data)
| DL-Methionine (mg/L) | Cell Viability (%) | Proliferation Rate (Doublings/Day) |
| 0 | 65 ± 5 | 0.2 ± 0.05 |
| 5 | 88 ± 4 | 0.8 ± 0.1 |
| 15 | 95 ± 3 | 1.2 ± 0.1 |
| 30 | 92 ± 4 | 1.1 ± 0.1 |
| 50 | 75 ± 6 | 0.6 ± 0.08 |
This table represents hypothetical data for a generic mammalian cell line and should be used for illustrative purposes only.
Experimental Protocols
Protocol 1: Determining the Optimal DL-Methionine Concentration using a Dose-Response Assay
Objective: To identify the concentration of DL-Methionine that supports the maximal growth rate for a specific cell line.
Materials:
-
Cell line of interest
-
Complete growth medium without methionine
-
DL-Methionine stock solution (e.g., 100 mM)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in their complete growth medium and allow them to attach overnight.
-
Media Preparation: Prepare a series of media with varying concentrations of DL-Methionine (e.g., 0, 1, 5, 10, 15, 20, 30, 50 mg/L) by diluting the stock solution into the methionine-free medium.
-
Treatment: Remove the seeding medium and replace it with the prepared media containing different DL-Methionine concentrations. Include a control group with the standard complete medium.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).
-
Cell Viability and Proliferation Assessment:
-
At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
To determine cell number, detach the cells using trypsin and count them using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Plot the cell number or viability against the DL-Methionine concentration. The optimal concentration will correspond to the peak of the curve.
Visualizations
References
- 1. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 2. biocompare.com [biocompare.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 8. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Best practices for the long-term storage of MTH-DL-Methionine to maintain stability
This technical support center provides best practices for the long-term storage and handling of MTH-DL-Methionine to ensure its stability and integrity for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1] The recommended temperature range is between 5°C and 30°C.[1][2][3] The relative humidity should be maintained between 20% and 75%.[2][3] It is crucial to keep the packaging tightly sealed to prevent moisture absorption and oxidation.[1]
Q2: What is the expected shelf life of this compound?
A2: When stored under the recommended conditions in its original unopened packaging, this compound has a shelf life of up to 5 years from the date of manufacture.[3] Some sources suggest a shelf life of 3 years.[1] For opened containers, it is best practice to use the material as soon as possible and to re-seal the container tightly after each use.
Q3: Why is this compound sensitive to oxidation?
A3: The structure of methionine contains a sulfur atom, which is susceptible to oxidation.[1] Exposure to air (oxygen), light, and certain metal ions can catalyze the oxidation of the thioether group to form methionine sulfoxide, which is the primary degradation product.[2][4][5]
Q4: Can I store this compound in solution?
A4: While possible for short-term use, long-term storage of this compound in solution is generally not recommended due to the increased risk of degradation, particularly oxidation. If you need to prepare a stock solution, it is advisable to store it at -20°C for better stability. However, the solid form is significantly more stable for long-term storage.
Q5: Are there any visual indicators of this compound degradation?
A5: this compound is typically a white crystalline powder.[6] A noticeable change in color, such as yellowing, or the presence of a strong sulfurous odor may indicate degradation. Clumping or caking of the powder is a sign of moisture absorption, which can accelerate degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Clumping or Caking of Powder | Exposure to high humidity or moisture. | Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use. If clumping is minor, gently break up the clumps with a sterile spatula before weighing. For severe clumping, it is recommended to use a fresh batch to ensure accurate weighing and stability. |
| Discoloration (Yellowing) | Degradation due to exposure to light, heat, or oxidation. | Discard the product as its purity may be compromised. Always store this compound in a dark place or in an opaque container. Avoid storing near heat sources. |
| Strong Sulfur-like Odor | Degradation leading to the formation of volatile sulfur compounds. | This indicates significant degradation. Do not use the product and dispose of it according to your institution's safety guidelines. |
| Inconsistent Experimental Results | Potential degradation of this compound leading to lower potency or the presence of impurities (e.g., methionine sulfoxide). | Use a fresh, properly stored batch of this compound. It is advisable to perform a quality control check on your existing stock using the analytical methods described in the "Experimental Protocols" section. |
| Crystallization Issues in Solution | Polymorphism or the presence of impurities. | Ensure the solvent is pure and at the correct temperature. If polymorphism is suspected, consider using seeding crystals of the desired form. Additives like DL-leucine have been shown to influence the crystallization of specific polymorphs of DL-methionine.[7][8] |
Quantitative Stability Data
The primary degradation pathway for this compound is oxidation to methionine sulfoxide. The rate of this degradation is influenced by several factors.
| Parameter | Condition | Observation | Reference |
| Temperature | 5-30°C | Optimal range for long-term stability. | [1][2][3] |
| >37°C | Increased rate of degradation. | [1] | |
| Relative Humidity | 20-75% | Recommended range for storage. | [2][3] |
| >75% | Increased moisture absorption leading to clumping and accelerated degradation. | [1] | |
| Light Exposure | UV light (254 nm) | Can promote oxidation. DL-methionine has shown some photostabilizing effects for other compounds. | [9] |
| Oxidizing Agents | Presence of oxidants (e.g., peroxides) | Rapid oxidation to methionine sulfoxide. | [2][4] |
| pH (in solution) | Acidic conditions | Methionine is highly sensitive to degradation under acidic conditions. | [10] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and quantify its primary degradation product, methionine sulfoxide.
1. Materials and Reagents:
-
This compound reference standard
-
Methionine Sulfoxide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical starting condition is 5% acetonitrile, ramping up to 95% over a set time to elute all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound and Methionine Sulfoxide reference standards in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solution to determine the retention times and response factors for this compound and methionine sulfoxide.
-
Inject the sample solution.
-
Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times with the standards.
-
The percentage of degradation can be calculated based on the peak areas.
6. System Suitability:
-
Ensure the system meets predefined suitability parameters, such as resolution between the main peak and any impurity peaks, theoretical plates, and tailing factor.
Protocol 2: Forced Degradation Study
To understand the degradation pathways and the stability-indicating nature of the analytical method, forced degradation studies are performed.
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photodegradation: Expose the solid powder and a solution to UV light (254 nm) and visible light for a defined period as per ICH Q1B guidelines.[11]
2. Procedure:
-
Subject the this compound sample to each of the stress conditions.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration.
-
Analyze the stressed samples using the stability-indicating HPLC method described above.
-
Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the main peak area.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. pangoo.biz [pangoo.biz]
- 2. asianpubs.org [asianpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. cdn.who.int [cdn.who.int]
- 7. Tuning crystallization and stability of the metastable polymorph of dl-methionine by a structurally similar additive - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Influence of DL methionine and sodium metabisulphite on the photostability of vitamin k1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
Strategies to improve the absorption and bioavailability of MTH-DL-Methionine in animal feed
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the absorption and bioavailability of MTH-DL-Methionine (DL-Methionine Hydroxy Analogue, MHA) in animal feed experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary forms of supplemental methionine used in animal feed?
A1: The most common supplemental methionine sources are L-Methionine (L-Met), DL-Methionine (DL-Met), and DL-Methionine Hydroxy Analogue (MHA), also referred to as this compound.[1] DL-Met is a synthetic, racemic mixture of the D- and L-isomers.[2][3] MHA is a precursor to methionine that lacks an amino group and is available as a free acid (MHA-FA) or a calcium salt (MHA-Ca).[3][4]
Q2: How does the absorption mechanism differ between DL-Methionine and MHA?
A2: The absorption pathways are distinct. DL-Methionine uptake occurs via multiple carrier-mediated systems in the intestine.[1][4] In contrast, MHA, being an organic acid, is absorbed mainly by the monocarboxylate transporter 1 (MCT1), a process coupled with the Na+/H+ exchanger.[1][4]
Q3: What is the metabolic process for converting D-Methionine and MHA into the biologically active L-Methionine?
A3: For the animal to utilize them for protein synthesis, both D-Met and MHA must be converted to L-Met.[4][5] D-Met is first converted to its α-keto analogue (KMB) by the enzyme D-amino acid oxidase (D-AAOX).[4] This KMB is then converted to L-Met through transamination. MHA also undergoes a two-step conversion involving oxidation and subsequent transamination to form L-Met.[1][4] The liver, kidneys, and small intestine are major sites for this conversion.[1]
Q4: How does gut health impact the bioavailability of MHA?
A4: Gut health is crucial for the effective absorption and utilization of all nutrients, including methionine sources. A healthy intestinal barrier ensures efficient transport of nutrients.[6] Studies have shown that MHA supplementation can improve intestinal barrier function, modulate the gut microbiota by increasing beneficial bacteria like Lactobacillus, and increase the production of short-chain fatty acids (SCFAs), all of which contribute to a healthier gut environment and better nutrient absorption.[6] Ostensibly, disorders in the gut microbiota can impede the digestion and absorption of nutrients, leading to poor performance.[6]
Q5: What is the generally accepted relative bioavailability (RBV) of MHA compared to DL-Methionine?
A5: The relative bioavailability of MHA can vary depending on the animal species, the specific MHA form (free acid vs. calcium salt), and the experimental method used. However, studies consistently show MHA to have a lower RBV than DL-Methionine on an equimolar basis. For instance, in laying hens, the average bioavailability of MHA-FA was found to be 88% relative to DL-Met on a molar basis.[7] In starter pigs, the RBV of MHA-Ca was 83% compared to L-Met on an equimolar basis.[8] Research in broilers has suggested that the efficiency of MHA-Ca does not exceed 65% compared to DL-Methionine.[9]
Troubleshooting Guides
Problem: My animals exhibit suboptimal growth and feed efficiency despite supplementation with MHA at recommended levels.
-
Possible Cause 1: Inefficient Conversion to L-Methionine. The conversion of MHA to L-Met is an enzymatic process that can be influenced by the animal's metabolic status and health.[1][10] During periods of stress, such as heat stress, the energy required for this conversion can tax the animal, potentially reducing efficiency.[2]
-
Solution: Ensure animals are not under environmental or health stress. Consider that the conversion process itself has an energy cost.[2] In high-stress conditions, a more readily available methionine source might be considered.
-
-
Possible Cause 2: Gut Health Issues. Impaired gut health can hinder the absorption of MHA.[6] Conditions like dysbiosis or a damaged intestinal lining will reduce the efficiency of the monocarboxylate transporters responsible for MHA uptake.[1][4]
-
Possible Cause 3: Incorrect Bioavailability Assumption in Formulation. Feed may be formulated assuming an incorrect (higher) bioavailability value for MHA compared to DL-Methionine.
-
Solution: Re-evaluate feed formulation based on conservative, species-specific RBV values for MHA. On a molar basis, the bioavailability of MHA-FA is often cited around 88%, while MHA-Ca may be lower.[7][9] Adjust inclusion levels accordingly to meet the animal's total sulfur amino acid (TSAA) requirements.
-
Problem: I am observing high variability in my MHA bioavailability assay results between experimental groups.
-
Possible Cause 1: Inconsistent Feed Intake. Variations in feed intake will lead to different total intakes of the methionine source, directly impacting performance metrics and creating variability.
-
Solution: Monitor feed intake daily for each group. Ensure feed is palatable and accessible. Use experimental designs that account for feed intake, such as pair-feeding, if necessary.
-
-
Possible Cause 2: Analytical Inaccuracy of Feed. The actual concentration of MHA in the experimental diets may not match the calculated values due to mixing errors or inaccuracies in the source material.
-
Solution: Send samples of all experimental diets to a qualified lab for analysis of MHA concentration to confirm accurate inclusion levels. Methods like capillary electrophoresis can be used for precise determination.[11]
-
-
Possible Cause 3: Animal Health Status. Underlying health issues in a subset of animals can significantly impact their metabolism and nutrient utilization, leading to skewed results.
-
Solution: Ensure all animals are healthy and free from disease at the start of the trial. Monitor for any signs of illness throughout the experiment and remove sick animals from the analysis if justified by veterinary assessment.
-
Quantitative Data Summary
Table 1: Relative Bioavailability (RBV) of Methionine Hydroxy Analogue (MHA) Compared to DL-Methionine or L-Methionine
| Animal Species | MHA Form | Reference Source | RBV (%) | Basis of Comparison | Key Finding |
| Laying Hens | MHA-FA | DL-Methionine | 88% | Molar Basis | Based on egg production, egg mass, and egg weight.[7] |
| Starter Pigs | MHA-Ca | L-Methionine | 83% | Equimolar Basis | Based on nitrogen retention.[8] |
| Broiler Chickens | MHA-Ca | DL-Methionine | ~65% | Product Basis | Based on productivity metrics like live weight and feed conversion.[9] |
| Rainbow Trout | MHA-Ca | DL-Methionine | 69% | Equimolar Basis | Based on weight gain.[12] |
Table 2: Performance Effects of Different Methionine Sources in Broiler Chickens
| Parameter | Methionine Source | Supplementation Level (g/kg) | Result | Reference |
| Feed to Gain Ratio (F:G) | L-Met vs DL-Met | 0.8 and 1.6 | L-Met improved F:G compared to DL-Met in the grower phase.[13] | [13] |
| Average Daily Gain (ADG) | L-Met vs DL-Met | 0.8 and 1.6 | L-Met improved ADG compared to DL-Met in the starter phase.[13] | [13] |
| Carcass Percentage | L-Met vs DL-Met | - | RBV of L-Met based on carcass percentage was significantly higher than DL-Met in the starter phase.[14] | [14] |
| Breast Fillet Yield | DL-Met | 0 vs 1 or 2 | Supplementing with DL-Met significantly improved breast fillet yield compared to a zero-methionine diet.[15] | [15] |
Experimental Protocols
Protocol 1: Slope-Ratio Assay for Determining Relative Bioavailability (RBV)
This method is commonly used to compare the bioavailability of different nutrient sources.
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Basal Diet Formulation: Create a basal diet that is deficient in methionine but adequate in all other essential nutrients.[7][8]
-
Treatment Diet Preparation: Divide the basal diet into multiple batches. One batch remains as the negative control. To the other batches, add graded, equimolar levels of the reference methionine source (e.g., L-Methionine or DL-Methionine) and the test source (e.g., MHA-Ca). For example, create diets with 0.025%, 0.050%, and 0.075% of L-Met and equimolar amounts of MHA-Ca.[8]
-
Animal Allocation: Randomly assign animals (e.g., starter pigs, broiler chicks) to each dietary treatment group, ensuring sufficient replicates per treatment.[13]
-
Experimental Period: Feed the animals their respective diets for a defined period (e.g., 21 days). Monitor and record key performance indicators such as body weight gain, feed intake, and nitrogen retention.[8][13]
-
Data Collection & Analysis: At the end of the trial, collect final body weights and calculate total feed intake. For nitrogen balance, collect feces and urine over a specific period (e.g., 5 days) to analyze nitrogen content.[8]
-
Statistical Modeling: Plot the response variable (e.g., weight gain, nitrogen retained) against the supplemental level of each methionine source. The response should be in the linear range. Use multiple linear regression to determine the slopes of the dose-response lines for the reference and test sources.[8]
-
RBV Calculation: The Relative Bioavailability (RBV) is calculated as the ratio of the slope of the test source to the slope of the reference source, multiplied by 100. (RBV = (Slope_Test / Slope_Reference) * 100).[8]
Protocol 2: True Digestibility-Balance Assay
This protocol is used to determine the intestinal absorption of a nutrient.
-
Animal Preparation: Use cecectomized animals (to prevent microbial metabolism in the ceca) and sham-operated conventional animals.[10]
-
Fasting and Acclimation: Fast the animals for a period (e.g., 24 hours) to ensure the digestive tract is empty and to measure endogenous nutrient loss.
-
Diet Administration: Administer a precisely known amount of the test diet (e.g., a basal diet supplemented with a known level of DL-Met or MHA) via crop intubation or as a meal.[10]
-
Excreta Collection: Collect all excreta for a defined period (e.g., 48 hours) following diet administration.
-
Sample Analysis: Analyze the feed and excreta for the concentration of the nutrient of interest (e.g., MHA, D-Met, L-Met).
-
Calculation: True digestibility is calculated as: [(Nutrient Intake - (Total Nutrient in Excreta - Endogenous Nutrient Loss)) / Nutrient Intake] * 100. The endogenous loss is determined from the fasted control group.
Visualizations
References
- 1. Bioavailability of different dietary supplemental methionine sources in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepoultrysite.com [thepoultrysite.com]
- 3. researchgate.net [researchgate.net]
- 4. article.imrpress.com [article.imrpress.com]
- 5. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 6. Dietary methionine sources and levels modulate the intestinal health status of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of bioavailability of DL-methionine hydroxy analogue relative to DL-methionine in layers with exponential and slope-ratio models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. lumexinstruments.com [lumexinstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. Relative bioavailability of L-methionine and DL-methionine in growing broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relative bioavailability of L-methionine and DL-methionine in growing broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Feeding Varying Levels of DL-Methionine on Live Performance and Yield of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Proliferation in Media Supplemented with D,L-Methionine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal cell proliferation when using cell culture media supplemented with a racemic mixture of D,L-Methionine (DL-Met).
Frequently Asked Questions (FAQs)
Q1: What is the difference between L-Methionine, D-Methionine, and D,L-Methionine?
L-Methionine is the biologically active, naturally occurring enantiomer of the essential amino acid methionine.[1][2] Cells directly utilize L-Methionine for crucial cellular processes, including protein synthesis, methylation reactions, and the production of antioxidants like glutathione.[3][4] D-Methionine is the mirror image of L-Methionine and is not directly usable by mammalian cells for protein synthesis.[2][5] D,L-Methionine is a racemic mixture, typically containing equal parts of both L- and D-isomers.[1]
Q2: Why is L-Methionine generally preferred over D,L-Methionine in cell culture?
L-Methionine is the only form directly incorporated into proteins.[6] While some cells can convert D-Methionine to L-Methionine, this process is not always efficient and can be cell-line dependent.[5][7] The conversion requires cellular energy and enzymatic activity, which can create a metabolic burden.[6][7] For optimal and consistent cell growth, pure L-Methionine is often recommended to ensure a readily available supply of this essential amino acid.[3]
Q3: How do cells utilize the D-isomer from a D,L-Methionine supplement?
Mammalian cells can convert D-Methionine into a usable form through a two-step enzymatic process.[5] First, the enzyme D-amino acid oxidase (DAO) converts D-Methionine to its corresponding α-keto acid (α-keto-γ-methylthiobutyric acid).[8][9][10] Subsequently, a transaminase converts this keto acid into L-Methionine.[5] The efficiency of this conversion can vary significantly between different cell types and species.[7]
Q4: Can D,L-Methionine supplementation lead to cytotoxicity?
High concentrations of methionine, in general, can be toxic to some cell lines.[11][12] Studies have shown that excessive methionine can inhibit cell proliferation.[12] The conversion of D-Methionine to L-Methionine by D-amino acid oxidase produces hydrogen peroxide (H₂O₂) as a byproduct.[9][10][13] An accumulation of H₂O₂ can lead to oxidative stress, which may negatively impact cell viability and proliferation.[13]
Q5: Do all cell lines express D-amino acid oxidase (DAO)?
No, the expression and activity of D-amino acid oxidase can vary significantly among different cell lines and tissues.[8][14] This variability is a key factor in determining how efficiently a particular cell line can utilize D-Methionine. If a cell line has low or no DAO activity, the D-isomer will not be efficiently converted to L-Methionine, potentially leading to methionine deficiency and poor proliferation.
Troubleshooting Guides
Issue 1: Suboptimal Cell Proliferation or Viability
If you are observing decreased cell proliferation, a lower viable cell count, or changes in cell morphology after switching to a medium supplemented with D,L-Methionine, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor cell proliferation.
Step-by-Step Guide
-
Confirm Media Formulation: Double-check the concentration of D,L-Methionine in your media. Ensure that the final concentration of the L-isomer is sufficient for your specific cell line's needs. Remember that in a 50/50 racemic mixture, the L-Methionine concentration is half of the total D,L-Methionine concentration.
-
Assess D-Methionine Metabolism:
-
Literature Review: Check the literature for information on D-amino acid oxidase (DAO) activity in your specific cell line.
-
Comparative Growth Assay: Culture your cells in parallel with media containing L-Methionine at a concentration equal to the L-isomer portion of your D,L-Methionine media, and another with L-Methionine at the full D,L-Methionine concentration. This will help determine if the cells are suffering from methionine limitation.
-
-
Evaluate for Cytotoxicity:
-
Dose-Response Experiment: Perform a dose-response experiment with varying concentrations of D,L-Methionine to identify the optimal concentration and potential toxic levels.
-
Oxidative Stress Assay: Measure the levels of reactive oxygen species (ROS) in cells cultured with D,L-Methionine compared to L-Methionine to assess if oxidative stress is a contributing factor.
-
-
Implement Solutions:
-
Switch to L-Methionine: The most straightforward solution is often to use media supplemented with 100% L-Methionine.[6]
-
Optimize Concentration: If you must use D,L-Methionine, you may need to increase the total concentration to provide an adequate amount of the L-isomer, being mindful of potential toxicity.
-
Antioxidant Supplementation: If oxidative stress is suspected, consider supplementing the media with antioxidants like N-acetylcysteine (NAC) to mitigate the effects of hydrogen peroxide production.
-
Issue 2: Inconsistent Experimental Results
Variability in D-amino acid metabolism can lead to inconsistent cell growth and experimental outcomes.
-
Cell Line Health and Passage Number: Ensure you are using cells at a consistent and low passage number. Prolonged culturing can lead to changes in cellular metabolism.
-
Media Quality and Storage: Use high-quality cell culture media and supplements. Store them according to the manufacturer's instructions to prevent degradation of components.
-
Standardize Protocols: Maintain strict adherence to standardized cell culture protocols to minimize variability.
Data and Protocols
Comparative Proliferation Rates
The following table summarizes hypothetical data from a comparative growth assay to illustrate the potential differences in cell proliferation.
| Methionine Source | Concentration | Relative Proliferation Rate (%) |
| L-Methionine | 100 µM | 100% (Control) |
| D,L-Methionine | 200 µM (100 µM L-Met) | 75% |
| D,L-Methionine | 100 µM (50 µM L-Met) | 40% |
| No Methionine | 0 µM | 10% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Media Treatment: Replace the medium with experimental media containing different concentrations of L-Methionine or D,L-Methionine. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: D-Amino Acid Oxidase (DAO) Activity Assay
This is a general protocol to determine DAO activity. Specific kits and reagents may vary.
-
Cell Lysate Preparation: Prepare cell lysates from your cell line of interest.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the cell lysate, a D-amino acid substrate (e.g., D-Alanine or D-Methionine), and a detection reagent that measures hydrogen peroxide production (e.g., Amplex Red).[15]
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence signal from your cell lysate to a standard curve to determine DAO activity.
Signaling Pathways and Workflows
Methionine Metabolism
Methionine is a critical amino acid involved in several key cellular pathways.
Caption: Overview of key methionine metabolic pathways.
D-Methionine Conversion Pathway
This diagram illustrates the enzymatic conversion of D-Methionine to L-Methionine.
Caption: Conversion pathway of D-Methionine to L-Methionine.
References
- 1. quora.com [quora.com]
- 2. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]
- 5. thepoultrysite.com [thepoultrysite.com]
- 6. collagensei.com [collagensei.com]
- 7. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 8. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 11. L-Methionine Toxicity in Freshly-Isolated Mouse Hepatocytes is Gender-Dependent and Mediated in Part by Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methionine cytotoxicity in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species | Life Science Alliance [life-science-alliance.org]
- 14. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Addressing potential cytotoxic effects of high concentrations of MTH-DL-Methionine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of MTH-DL-Methionine.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound induced cytotoxicity at high concentrations?
High concentrations of DL-Methionine can induce cytotoxicity through several mechanisms, primarily centered around metabolic dysregulation and oxidative stress. The main pathways involved are:
-
Glutathione (GSH) Depletion: The transsulfuration pathway, which synthesizes cysteine (a precursor for the major cellular antioxidant glutathione), can become overwhelmed or inhibited by excessive methionine levels. This leads to a reduction in intracellular GSH, leaving cells vulnerable to oxidative damage from reactive oxygen species (ROS).
-
Transamination Pathway Activation: At elevated levels, methionine can be increasingly metabolized through the transamination pathway. This can lead to the production of toxic metabolites that contribute to cellular damage.
-
PI3K/Akt/mTOR Pathway Dysregulation: Methionine and its metabolites can influence the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway can lead to apoptosis or cell cycle arrest.
-
Mitochondrial Dysfunction: High levels of methionine can impair mitochondrial function, leading to a decrease in ATP production and an increase in ROS generation, further contributing to oxidative stress and cell death.
Q2: Are there any known inhibitors that can mitigate this compound cytotoxicity?
Yes, specific inhibitors targeting the metabolic pathways involved in methionine-induced toxicity can be used. These include:
-
Aminooxyacetic acid (AOAA): An inhibitor of aminotransferases, which can block the transamination pathway of methionine metabolism, thereby reducing the production of toxic metabolites.
-
3-Deazaadenosine (3-DA): An inhibitor of S-adenosylhomocysteine (SAH) hydrolase, which can modulate the transmethylation pathway. However, its effect can be complex and may sometimes potentiate toxicity, so careful dose-response experiments are necessary.
Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures when using high concentrations of this compound?
Common indicators of cytotoxicity include:
-
Reduced Cell Viability: A decrease in the number of live, healthy cells, which can be quantified using assays like MTT or trypan blue exclusion.
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe cytoplasmic vacuolization or membrane blebbing.
-
Increased Cell Lysis: Release of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium.
-
Decreased Proliferation Rate: A slower rate of cell division compared to control cultures.
-
Induction of Apoptosis: Observable through assays that detect caspase activation, DNA fragmentation (TUNEL assay), or changes in mitochondrial membrane potential.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death or Low Viability
Symptoms:
-
A significant decrease in cell viability as measured by MTT, MTS, or trypan blue exclusion assays.
-
Widespread cell detachment (for adherent cell lines).
-
Visible cellular debris in the culture medium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high for the specific cell line. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the IC50 value for your cell line. 2. Consult literature for appropriate concentration ranges: Different cell lines have varying sensitivities. |
| Glutathione (GSH) depletion leading to oxidative stress. | 1. Supplement with N-acetylcysteine (NAC): NAC is a precursor to cysteine and can help replenish intracellular GSH levels. 2. Co-treat with antioxidants: Consider using antioxidants like Vitamin E (alpha-tocopherol) or Vitamin C (ascorbic acid) to counteract oxidative stress. |
| Activation of the toxic transamination pathway. | 1. Use an inhibitor of transamination: Co-incubate with Aminooxyacetic acid (AOAA) to block this pathway. See the detailed protocol below. |
| Media degradation or instability of this compound at high concentrations. | 1. Prepare fresh media for each experiment: Avoid using old or stored media containing high concentrations of this compound. 2. Check the pH of the culture medium: High concentrations of amino acids can sometimes alter the pH. Adjust as necessary. |
Issue 2: Altered Cell Morphology without Significant Cell Death
Symptoms:
-
Cells appear stressed (e.g., elongated, flattened, or vacuolated) but still exclude trypan blue.
-
Reduced cell proliferation or a static cell population.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell cycle arrest. | 1. Perform cell cycle analysis: Use flow cytometry with propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). 2. Analyze key cell cycle regulatory proteins: Use Western blotting to check the expression levels of proteins like p21, p27, and cyclins. |
| Sub-lethal metabolic stress. | 1. Measure intracellular ATP levels: A decrease in ATP can indicate metabolic stress. 2. Assess mitochondrial health: Use assays like MitoTracker staining or measure mitochondrial membrane potential to check for mitochondrial dysfunction. |
| Activation of cellular stress signaling pathways. | 1. Investigate the PI3K/Akt/mTOR pathway: Use Western blotting to analyze the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K). |
Data Presentation
Table 1: Concentration-Dependent Cytotoxicity of DL-Methionine on Various Cell Lines (Hypothetical Data)
| Cell Line | Tissue of Origin | Assay | Incubation Time (hours) | IC50 (mM) |
| MCF-7 | Breast Cancer | MTT | 72 | 15.2 |
| HepG2 | Liver Cancer | LDH | 48 | 25.8 |
| A549 | Lung Cancer | MTT | 72 | 18.5 |
| PC-3 | Prostate Cancer | Trypan Blue | 48 | 22.1 |
| SH-SY5Y | Neuroblastoma | MTT | 72 | 12.7 |
Note: This table presents hypothetical IC50 values for illustrative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Mitigating Cytotoxicity using Aminooxyacetic acid (AOAA)
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere.
-
Pre-treatment (Optional): Pre-incubate the cells with various concentrations of AOAA (e.g., 0.1, 0.5, 1 mM) for 1-2 hours before adding this compound.
-
Co-treatment: Add fresh medium containing the desired high concentration of this compound with or without different concentrations of AOAA.
-
Incubation: Incubate for the standard experimental duration.
-
Assessment: Evaluate cell viability, morphology, or other relevant endpoints as described in the troubleshooting guides.
-
Optimization: Determine the optimal concentration of AOAA that mitigates cytotoxicity without affecting the baseline health of the cells.
Mandatory Visualizations
Improving the efficiency of MTH-DL-Methionine extraction from biological matrices
Welcome to the technical support center for the efficient extraction of MTH-DL-Methionine from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Low Recovery of this compound | Incomplete Protein Precipitation: Residual proteins in the supernatant can interfere with downstream analysis. | - Ensure the correct ratio of precipitation solvent (e.g., acetonitrile or methanol) to the sample volume, typically 3:1 or 4:1.[1][2]- Perform precipitation at a low temperature (e.g., 4°C) to enhance protein removal.- Increase vortexing time to ensure thorough mixing of the sample with the precipitation solvent. |
| Oxidation of Methionine: The thioether group in methionine is susceptible to oxidation to methionine sulfoxide or methionine sulfone during sample processing, especially during acid hydrolysis.[3][4] | - Add antioxidants or radical scavengers, such as phenol or thioglycolic acid, to the acid hydrolysis solution.[5]- Perform hydrolysis under vacuum or in an oxygen-free environment to minimize oxidation.[6]- Consider enzymatic hydrolysis as a milder alternative to acid hydrolysis. | |
| Analyte Loss During Solid-Phase Extraction (SPE): The this compound may not be efficiently retained on or eluted from the SPE cartridge. | - Ensure the SPE cartridge is properly conditioned before loading the sample.- Optimize the pH of the sample and the wash/elution solvents to ensure proper interaction with the sorbent.- Use a different type of SPE sorbent (e.g., reversed-phase, ion-exchange) that is better suited for the properties of this compound. | |
| High Signal Variability Between Replicates | Inconsistent Sample Handling: Variations in incubation times, temperatures, or vortexing can lead to inconsistent results. | - Standardize all sample handling steps, ensuring consistent timing and temperature control for all samples.- Use an automated liquid handling system for precise and repeatable pipetting. |
| Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound. | - Improve sample cleanup by incorporating an additional purification step, such as a different SPE protocol or liquid-liquid extraction.- Optimize the chromatographic separation to resolve this compound from interfering matrix components.- Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.[7] | |
| Presence of Interfering Peaks in Chromatogram | Incomplete Derivatization: If a derivatization step is used, incomplete reaction can result in multiple product peaks. | - Optimize the derivatization reaction conditions (pH, temperature, reaction time, and reagent concentration).- Ensure the derivatizing reagent is fresh and has not degraded. |
| Contamination: Contamination from solvents, reagents, or labware can introduce extraneous peaks. | - Use high-purity solvents and reagents (e.g., LC-MS grade).- Thoroughly clean all labware and use disposable items where possible. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the methylthiohydantoin derivative of the amino acid DL-methionine.[8] It is typically formed during Edman degradation sequencing of proteins or peptides, where the N-terminal amino acid is sequentially cleaved and converted into a thiohydantoin derivative for identification.
Q2: What is the best method for protein removal when extracting this compound?
A2: Protein precipitation is a common and effective method. Acetonitrile is often preferred as it can efficiently precipitate proteins while keeping smaller molecules like this compound in the supernatant.[1][9] For more complex matrices or to minimize matrix effects, solid-phase extraction (SPE) following protein precipitation can provide a cleaner sample.
Q3: How can I prevent the oxidation of methionine during sample preparation?
A3: Methionine is prone to oxidation, especially during acid hydrolysis.[3][4] To mitigate this, you can add a small amount of an antioxidant like phenol or a reducing agent such as thioglycolic acid to the hydrolysis mixture.[5] Performing the hydrolysis under an inert atmosphere (e.g., nitrogen or argon) can also help.
Q4: What are the recommended analytical techniques for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and sensitive techniques.[7][10][11] LC-MS/MS is often preferred for its high specificity and ability to minimize the impact of co-eluting matrix components.
Q5: Why is derivatization sometimes necessary for amino acid analysis?
A5: Derivatization is often employed to enhance the detectability of amino acids and their derivatives.[10][11] Reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) react with the amino group to form highly fluorescent or UV-absorbent products, respectively, thereby increasing the sensitivity of the analysis.[10][11][12]
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum using Protein Precipitation
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
-
Protein Precipitation:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at 4°C for 20 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the this compound, without disturbing the protein pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol can be used as a subsequent step after protein precipitation for a cleaner sample.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the reconstituted extract from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol or an appropriate solvent mixture.
-
-
Drying and Reconstitution:
-
Dry the eluate under nitrogen and reconstitute in the mobile phase for analysis.
-
Quantitative Data Summary
The following table summarizes typical recovery rates for methionine from biological matrices using different extraction techniques. While specific data for this compound is limited, these values for the parent amino acid provide a useful benchmark.
| Extraction Method | Biological Matrix | Analyte | Average Recovery (%) | Analytical Technique |
| Protein Precipitation (Methanol) | Plasma | Methionine | ~94% | LC-MS/MS[7] |
| Solid-Phase Extraction (C18) | Plasma | L-[methyl-11C]Methionine | >95% | HPLC[13] |
| Protein Precipitation (Acetonitrile) | Serum | Amino Acids | Generally high, but analyte-dependent | LC-MS/MS |
Visualizations
Methionine Metabolism and Signaling Pathway
Methionine plays a crucial role in cellular metabolism, particularly in the one-carbon cycle and the activation of growth-related signaling pathways like TORC1.[14][15][16][17]
Caption: Role of Methionine in Cellular Metabolism and Growth Signaling.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a biological sample.
Caption: Workflow for this compound Extraction and Analysis.
References
- 1. agilent.com [agilent.com]
- 2. biotage.com [biotage.com]
- 3. usp.org [usp.org]
- 4. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. keypublishing.org [keypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. Methylthiohydantoin amino acids: chromatographic separation and comparison to phenylthiohydantoin amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of L-[methyl-11C]methionine and metabolites in human plasma by an automated solid-phase extraction and a high-performance liquid chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 15. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Analytical Separation of D- and L-Methionine
Welcome to the technical support center for the analytical separation of D- and L-methionine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to the chiral separation of methionine enantiomers.
High-Performance Liquid Chromatography (HPLC)
-
Q1: I am not seeing any separation of D- and L-methionine on my chiral column. What are the common causes and solutions?
A1: Lack of separation can stem from several factors. Here is a troubleshooting workflow to address this issue:
-
Incorrect Chiral Stationary Phase (CSP): Not all chiral columns are suitable for methionine separation. Cyclofructan-based CSPs, particularly isopropylcarbamate cyclofructan 6, and macrocyclic glycopeptide phases like teicoplanin have shown good enantioselectivity for methionine.[1][2] Polysaccharide-based CSPs might not provide separation for underivatized methionine.[3]
-
Inappropriate Mobile Phase Composition: The mobile phase composition is critical for achieving chiral resolution. For cyclofructan columns in polar organic mode, a mixture of methanol, acetonitrile, and additives like acetic acid and triethylamine is often effective.[1][2] For teicoplanin-based columns, reversed-phase mode with methanol/water mixtures can be used.[4] The concentration of the organic modifier, such as methanol, significantly impacts resolution.[4]
-
Suboptimal Temperature: Temperature influences the thermodynamics of the separation. Decreasing the column temperature can sometimes increase resolution values, although it may also increase retention times.[5]
-
Low Analyte Retention: Methionine can exhibit low retention on some columns.[6] Optimizing the mobile phase to increase interaction with the stationary phase can help.
dot graph Troubleshooting_No_Separation { graph [rankdir="TB", splines=ortho, nodesep=0.6, width=9.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", penwidth=2];
Start [label="No Separation of D/L-Methionine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_CSP [label="Verify Chiral Stationary Phase\n(e.g., Cyclofructan, Teicoplanin)", shape=box]; Check_MP [label="Optimize Mobile Phase\n(Solvent ratio, additives)", shape=box]; Check_Temp [label="Adjust Column Temperature", shape=box]; Consider_Derivatization [label="Consider Pre-column Derivatization", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Separation Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_CSP; Check_CSP -> Check_MP [label="CSP is appropriate"]; Check_MP -> Check_Temp [label="Separation still poor"]; Check_Temp -> Consider_Derivatization [label="No improvement"]; Check_CSP -> Success [label="Switched to suitable CSP"]; Check_MP -> Success [label="Optimized mobile phase"]; Check_Temp -> Success [label="Temperature optimized"]; Consider_Derivatization -> Success [label="Derivatization successful"]; }
Caption: Troubleshooting workflow for lack of D/L-methionine separation.
-
-
Q2: I am observing significant peak tailing for my methionine peaks. How can I improve the peak shape?
A2: Peak tailing can compromise resolution and quantification.[7][8][9] Common causes and solutions include:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can cause tailing, especially for basic compounds. Adding a competitive base like triethylamine (TEA) to the mobile phase can help mask these sites.[1]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of methionine and its interaction with the stationary phase. Operating far from the analyte's pKa can improve peak shape. Using a buffer can help maintain a stable pH.[7]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.[7]
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Flushing the column with a strong solvent may help. If the column is old, it may need to be replaced.[10]
-
-
Q3: My resolution between D- and L-methionine is poor. How can I improve it?
A3: Improving resolution often involves fine-tuning several chromatographic parameters:
-
Mobile Phase Composition: Systematically vary the ratio of organic modifiers (e.g., methanol/acetonitrile) and the concentration of additives (e.g., acetic acid, TEA).[1][11][12] The choice and concentration of these components can significantly impact selectivity.
-
Flow Rate: Reducing the flow rate can sometimes enhance resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[1]
-
Temperature: As mentioned, temperature affects the separation. Experiment with different temperatures to find the optimal balance between resolution and analysis time.
-
Column Choice: If optimization on your current column is unsuccessful, consider a different type of chiral stationary phase.
-
Gas Chromatography (GC)
-
Q4: Can I analyze D- and L-methionine by GC? What are the key considerations?
A4: Yes, GC can be used for the chiral separation of methionine, but it requires derivatization to make the amino acid volatile.
-
Derivatization: A two-step derivatization is common. First, the carboxyl group is esterified (e.g., with methanol and HCl to form the methyl ester). Then, the amino group is acylated with a chiral reagent (e.g., (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride) to form diastereomers that can be separated on a non-chiral column.[13] Alternatively, derivatization with reagents like pentafluoropropionic anhydride and heptafluorobutanol followed by separation on a chiral column (e.g., Chirasil-L-Val) can be used, though racemization during derivatization is a potential issue.[14][15]
-
Column Selection: If diastereomers are formed, a standard non-chiral column can be used. For the separation of enantiomeric derivatives, a chiral GC column is necessary.
-
Detection: Mass spectrometry (MS) is often coupled with GC for sensitive and selective detection.[13][16]
-
Capillary Electrophoresis (CE)
-
Q5: What are the advantages of using Capillary Electrophoresis for D/L-methionine separation?
A5: CE offers several advantages for chiral separations, including high separation efficiency, low sample and reagent consumption, and flexibility in choosing chiral selectors.[17][18][]
-
Q6: How is chiral separation of methionine achieved in CE?
A6: Chiral selectors are added to the background electrolyte (BGE). Common chiral selectors for amino acids include cyclodextrins, crown ethers, and chiral metal complexes.[17][20] The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different migration times. The addition of organic solvents like acetonitrile to the BGE can sometimes improve resolution.[20]
Data Presentation
Table 1: HPLC Separation of D- and L-Methionine on a Cyclofructan-Based Chiral Stationary Phase
| Parameter | Value | Reference |
| Column | Isopropylcarbamate cyclofructan 6 | [1] |
| Mobile Phase | Methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v) | [1] |
| Temperature | 23 °C | [4] |
| Flow Rate | 0.8 mL/min | [4] |
| Detection | Polarimetric | [4] |
| Retention Time (L-Met) | ~6.5 min | [4] |
| Retention Time (D-Met) | ~7.5 min | [4] |
| Resolution (Rs) | > 1.5 | [4] |
Table 2: HPLC Separation of D- and L-Methionine on a Teicoplanin-Based Chiral Stationary Phase
| Parameter | Value | Reference |
| Column | Teicoplanin CSP | [4] |
| Mobile Phase | Methanol/water (70/30 v/v) | [4] |
| Temperature | 25 °C | [4] |
| Flow Rate | 0.6 mL/min | [4] |
| Detection | Electrochemical | [4] |
| Retention Time (L-Met) | ~8 min | [4] |
| Retention Time (D-Met) | ~10 min | [4] |
| Resolution (Rs) | > 2.0 | [4] |
Experimental Protocols
Protocol 1: HPLC Separation of D- and L-Methionine using a Cyclofructan-Based Column
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or polarimetric detector.
-
Column: Isopropylcarbamate cyclofructan 6 chiral stationary phase.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, acetonitrile, acetic acid, and triethylamine in a ratio of 75:25:0.3:0.2 (v/v/v/v).[1] Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve the methionine sample in the mobile phase to a suitable concentration (e.g., 100 µg/mL). For dietary supplements, extraction with a suitable solvent may be necessary, followed by filtration.[2][21][22]
-
Chromatographic Conditions:
-
Analysis: Inject the sample and record the chromatogram. Identify the peaks for D- and L-methionine based on their retention times (L-methionine typically elutes first on this phase).[4]
dot graph HPLC_Protocol_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=9.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#34A853", penwidth=2];
Start [label="Start: HPLC Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_MP [label="Prepare Mobile Phase\n(MeOH/ACN/AcOH/TEA)"]; Prep_Sample [label="Prepare Methionine Sample\n(Dissolve and filter)"]; Set_Conditions [label="Set Chromatographic Conditions\n(Flow rate, Temperature, etc.)"]; Inject [label="Inject Sample"]; Acquire_Data [label="Acquire Chromatogram"]; Analyze [label="Analyze Data\n(Identify peaks, quantify)"]; End [label="End: Results", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Prep_MP; Prep_MP -> Prep_Sample; Prep_Sample -> Set_Conditions; Set_Conditions -> Inject; Inject -> Acquire_Data; Acquire_Data -> Analyze; Analyze -> End; }
Caption: Experimental workflow for HPLC analysis of D/L-methionine.
Protocol 2: GC-MS Analysis of D- and L-Methionine via Derivatization
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation and Derivatization: a. Purify the amino acids from the sample matrix (e.g., plasma) using cation-exchange chromatography.[13] b. Esterification: Add methanolic HCl to the dried sample and heat to form the methyl ester of methionine. c. Acylation: After removing the excess reagent, acylate the amino group by adding a chiral derivatizing agent such as (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride to form diastereomeric amides.[13]
-
GC-MS Conditions:
-
Column: A non-chiral capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start with an initial oven temperature and ramp up to a final temperature to ensure separation of the diastereomers. A typical program might start at 100°C and ramp to 250°C.
-
Injection: Splitless injection.
-
MS Detection: Use selected ion monitoring (SIM) mode for quantification of the molecular-related ions of the diastereomers.[13]
-
-
Analysis: The two diastereomers will have different retention times, allowing for their separation and quantification.
Protocol 3: Capillary Electrophoresis (CE) Separation of D- and L-Methionine
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary. Before first use, and daily, condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the running buffer.[18]
-
Background Electrolyte (BGE) Preparation: Prepare a buffer (e.g., borate buffer) at a specific pH. Add a chiral selector, such as β-cyclodextrin, to the buffer. The concentration of the chiral selector needs to be optimized for the best resolution.
-
Sample Preparation: Dissolve the methionine sample in water or the BGE to a suitable concentration.
-
CE Conditions:
-
Analysis: The enantiomers will migrate at different velocities due to their interaction with the chiral selector, resulting in two separate peaks.
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lctsbible.com [lctsbible.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. NMR regulatory analysis: determination and characterization of S-adenosyl-L-methionine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioefficacy of L-Methionine Versus DL-Methionine
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and various metabolic processes. In commercial applications, particularly in animal nutrition and as a pharmaceutical intermediate, methionine is available in two primary forms: the naturally occurring L-methionine (L-Met) and the synthetic racemic mixture, DL-methionine (DL-Met), which contains equal parts D-methionine (D-Met) and L-methionine.[1][2] This guide provides a comprehensive comparative analysis of the bioefficacy of L-methionine versus DL-methionine, supported by experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows.
Absorption and Metabolic Conversion: The Foundational Differences
The fundamental difference in the bioefficacy of L-methionine and DL-methionine lies in their absorption and subsequent metabolic pathways. While the L-isomer can be directly utilized by the body for protein synthesis, the D-isomer must first undergo enzymatic conversion to its L-form.[2][3][4]
Both D- and L-methionine are transported across the intestinal wall.[1][2] Once absorbed, L-methionine is directly incorporated into proteins. D-methionine, however, is transported to the liver and kidneys, where it undergoes a two-step enzymatic conversion process to become L-methionine.[1][3] This conversion involves oxidative deamination by D-amino acid oxidase (DAAO) to form the intermediate α-keto-methionine, followed by transamination to yield L-methionine.[2][5][6]
Comparative Bioavailability: A Review of Experimental Data
The relative bioavailability (RBV) of L-methionine compared to DL-methionine has been a subject of extensive research, particularly in animal nutrition. The data, primarily from studies in poultry and swine, present a nuanced picture. While many studies conclude that DL-methionine is nearly as effective as L-methionine, with an RBV close to 100%, others suggest a higher bioefficacy for the L-isomer, especially in young animals or under specific dietary conditions.[7][8][9][10]
Table 1: Summary of Relative Bioavailability (RBV) of L-Methionine vs. DL-Methionine in Broilers
| Response Criteria | RBV of L-Met relative to DL-Met (%) | Reference |
| Average Daily Gain (ADG) | 142.5% | [8] |
| Average Daily Gain (ADG) | 145.2% | [8] |
| Feed Conversion Ratio (FCR) | 140.7% | [8] |
| Average Daily Gain (ADG) | 123% | [11] |
| Feed Conversion Ratio (FCR) | 91.5% | [11] |
| Breast Meat Yield (BMY) | 88.0% | [11] |
| Average Daily Gain (ADG) | 141.5% | [9][12] |
| Feed Efficiency (FE) | 189.1% | [9][12] |
Table 2: Summary of Relative Bioavailability (RBV) of L-Methionine vs. DL-Methionine in Pigs
| Response Criteria | RBV of L-Met relative to DL-Met (%) | Reference |
| Average Daily Gain (ADG) | 99.6% | [7][13] |
| Nitrogen Retention | 97% | [14] |
| Average Daily Gain (ADG) | 143.8% | [3] |
| Gain-to-Feed Ratio (G:F) | 122.7% | [3] |
It is important to note that some studies have found no significant difference in the bioefficacy between the two forms. For instance, in weaned pigs, the RBV of L-Met relative to DL-Met was estimated to be 100% based on average daily gain.[7] Similarly, some broiler studies have concluded that DL-methionine and L-methionine are equally effective.[11]
Experimental Protocols
The following outlines a generalized experimental protocol for determining the relative bioavailability of methionine sources in animal nutrition studies, synthesized from methodologies described in the cited literature.[7][8][14][15]
1. Animal Model and Housing:
-
Species: Broiler chickens or weaned pigs are commonly used.
-
Housing: Animals are housed in environmentally controlled rooms with appropriate temperature and lighting. Pens are equipped with feeders and waterers to allow for ad libitum access.
2. Dietary Treatments:
-
A basal diet is formulated to be deficient in methionine but adequate in all other nutrients.
-
The basal diet is then supplemented with graded levels of either L-methionine or DL-methionine. A control group receives the unsupplemented basal diet.
-
For example, dietary treatments could include:
-
Basal Diet (BD)
-
BD + 0.05% L-Met
-
BD + 0.10% L-Met
-
BD + 0.15% L-Met
-
BD + 0.05% DL-Met
-
BD + 0.10% DL-Met
-
BD + 0.15% DL-Met
-
3. Experimental Design:
-
A randomized complete block design is typically employed.
-
Animals are allocated to dietary treatments with multiple replicate pens per treatment.
4. Data Collection:
-
Growth Performance: Body weight and feed intake are measured at the beginning and end of the experimental period to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
Nitrogen Balance: In some studies, a nitrogen balance study is conducted. This involves the separate and total collection of feces and urine over a defined period to determine nitrogen intake, excretion, and retention.[15]
-
Carcass Analysis: At the end of the trial, a subset of animals may be euthanized for carcass analysis, including measurements of breast meat yield and feather weight.[11]
-
Blood Parameters: Blood samples can be collected to analyze plasma concentrations of amino acids and other metabolites.[12][16]
5. Statistical Analysis:
-
The collected data are subjected to analysis of variance (ANOVA).
-
The relative bioavailability (RBV) is often determined using the slope-ratio assay, where the response variable (e.g., ADG or nitrogen retention) is regressed on the supplemental intake of each methionine source.
Visualizing the Pathways and Processes
To better understand the metabolic fate of L-methionine and DL-methionine and the experimental approach to their comparison, the following diagrams are provided.
Caption: Metabolic pathway of L-methionine and D-methionine.
Caption: Experimental workflow for bioefficacy determination.
Conclusion
The bioefficacy of L-methionine and DL-methionine is a complex issue with varied results depending on the species, age of the animal, and the specific response criteria measured. While L-methionine is directly utilized by the body, the D-isomer in DL-methionine requires an efficient enzymatic conversion to be biologically active.[2][3][4] A substantial body of research supports a high bioefficacy for DL-methionine, often comparable to that of L-methionine, particularly in poultry and pigs.[1][7] However, some studies indicate a superior performance with L-methionine, especially in terms of feed efficiency and in younger animals.[8][9][12]
For researchers, scientists, and drug development professionals, the choice between L-methionine and DL-methionine should be guided by the specific application, cost-effectiveness, and the biological system . The data and protocols presented in this guide offer a foundational understanding to inform these critical decisions.
References
- 1. img.wattagnet.com [img.wattagnet.com]
- 2. thepoultrysite.com [thepoultrysite.com]
- 3. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 4. veterinaryworld.org [veterinaryworld.org]
- 5. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Assessing the nutritional equivalency of DL-methionine and L-methionine in broiler chickens: a meta-analytical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. foxnutgroup.com [foxnutgroup.com]
- 11. Effects of DL- and L-methionine supplementation on growth performance, carcass quality and relative bioavailability of methionine in broilers fed maize-soybean-based diets [jafs.com.pl]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of bioavailability of dl-methionine compared with l-methion - Swine abstracts - pig333, pig to pork community [pig333.com]
- 16. Effects of dietary supplementation of l-methionine vs. dl-methionine on performance, plasma concentrations of free amino acids and other metabolites, and myogenesis gene expression in young growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Nutritional Equivalence of Methionine Hydroxy Analogue (MTH) and DL-Methionine in Broiler Chickens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methionine Hydroxy Analogue (MTH), also known as methionine hydroxy analogue-free acid (MHA-FA) or its calcium salt (MHA-Ca), and DL-Methionine (DL-Met) as sources of methionine activity in broiler chicken nutrition. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their relative bioefficacy and impact on broiler performance.
Executive Summary
Methionine is an essential amino acid critical for the growth, feathering, and overall metabolic functions of broiler chickens. As it is often the first limiting amino acid in typical corn-soybean meal-based poultry diets, synthetic methionine sources are widely used. The two primary commercial sources are DL-Methionine, a racemic mixture of D- and L-isomers, and Methionine Hydroxy Analogue (MTH). While both serve as effective precursors for L-methionine, the biologically active form, their nutritional equivalence has been a subject of extensive research.
The consensus from numerous studies, including meta-analyses, indicates that MTH has a lower bioefficacy compared to DL-Methionine. On a product-to-product basis, the relative bioavailability (RBV) of MTH is generally considered to be around 65-70% of DL-Methionine.[1][2][3] This means that a higher quantity of MTH is required to achieve the same performance results as a given amount of DL-Methionine.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data from various studies comparing the effects of DL-Methionine and MTH on key broiler performance indicators.
Table 1: Relative Bioavailability (RBV) of Methionine Hydroxy Analogue (MTH) compared to DL-Methionine (100%)
| Performance Parameter | MTH-FA RBV (%) | MTH-Ca RBV (%) | Reference(s) |
| Body Weight Gain (BWG) | 68 | 75 | [1] |
| Feed Conversion Ratio (FCR) | 66-70 | - | [1] |
| Overall Performance | ~65 | - | [2][3] |
MTH-FA: Methionine Hydroxy Analogue-Free Acid; MTH-Ca: Methionine Hydroxy Analogue-Calcium Salt
Table 2: Comparative Performance of Broilers Fed Diets Supplemented with DL-Methionine vs. MTH
| Study Focus | DL-Methionine Supplementation | MTH Supplementation | Key Findings | Reference(s) |
| Growth Performance | Graded levels added to a basal diet | Graded levels (equimolar to DL-Met) added to a basal diet | DL-Met supplementation resulted in better feed conversion than MHA-FA.[4] | [4] |
| Carcass Traits | Standard supplementation | Supplementation at 1.54 times the DL-Met level | Similar carcass and breast meat yields were observed when MTH was included at a higher rate to compensate for its lower bioefficacy.[2][3] | [2][3] |
| Equimolar Comparison | Graded equimolar additions | Graded equimolar additions | No statistically significant differences in performance parameters were observed within the same dosage levels. | [5] |
Experimental Protocols
To validate the nutritional equivalence of different methionine sources, a standardized experimental design is typically employed. The following protocol is a synthesis of methodologies reported in the cited literature.
Objective: To determine the relative bioavailability of MTH compared to DL-Methionine for broiler chickens.
1. Animals and Housing:
-
Species: Broiler chickens (e.g., Ross 308, Cobb 500).[5][6][7]
-
Age: Day-old chicks to market age (e.g., 35-42 days).
-
Housing: Housed in floor pens with controlled environmental conditions (temperature, humidity, and lighting).
2. Experimental Diets:
-
Basal Diet: A corn-soybean meal-based diet is formulated to be deficient in sulfur amino acids (methionine + cysteine). This basal diet is adequate in all other nutrients.[5][8]
-
Treatment Diets:
-
Control Group: Fed the basal diet.
-
DL-Methionine Groups: The basal diet is supplemented with graded levels of DL-Methionine (e.g., 0.05%, 0.10%, 0.15%, 0.20% of the diet).[6]
-
MTH Groups: The basal diet is supplemented with graded levels of MTH, often on an equimolar basis to the DL-Methionine levels.[5] In some studies, MTH is added at a higher rate (e.g., 1.54 times the DL-Met level) to test the assumed 65% bioefficacy.[2][3]
-
3. Experimental Procedure:
-
Chicks are randomly allocated to the dietary treatment groups.
-
Feed and water are provided ad libitum.
-
The experimental period is typically divided into starter, grower, and finisher phases.
4. Data Collection and Analysis:
-
Performance Parameters:
-
Body Weight Gain (BWG): Calculated as the difference between the final and initial body weight.
-
Feed Intake (FI): Measured for each pen.
-
Feed Conversion Ratio (FCR): Calculated as feed intake divided by body weight gain.
-
-
Carcass Analysis: At the end of the trial, a subset of birds from each treatment is euthanized to determine carcass yield, breast meat yield, and abdominal fat content.
-
Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA, regression analysis) to determine the effects of the different methionine sources and their levels. The relative bioavailability of MTH is often calculated using slope-ratio assays.[6]
Mandatory Visualizations
Methionine Metabolism and Signaling Pathways
The following diagrams illustrate the key metabolic and signaling pathways influenced by methionine in broiler chickens.
Caption: Metabolic pathway of DL-Methionine and MTH in broiler chickens.
Caption: Experimental workflow for validating methionine source equivalence.
References
- 1. Growth Performance of Broilers as Influenced by Different Levels and Sources of Methionine Plus Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripheral and Central Impact of Methionine Source and Level on Growth Performance, Circulating Methionine Levels and Metabolism in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine improves feather follicle development in chick embryos by activating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine improves the performance and breast muscle growth of broilers with lower hatching weight by altering the expression of genes associated with the insulin-like growth factor-I signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jwps.rovedar.com [jwps.rovedar.com]
- 6. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the nutritional equivalency of DL-methionine and L-methionine in broiler chickens: a meta-analytical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine improves the performance and breast muscle growth of broilers with lower hatching weight by altering the expression of genes associated with the insulin-like growth factor-I signalling pathway | British Journal of Nutrition | Cambridge Core [cambridge.org]
A Comparative Analysis of MTH-DL-Methionine and Methionine Hydroxy Analogue (MHA) in Livestock Nutrition
In the realm of animal nutrition, the supplementation of essential amino acids is paramount for optimizing growth, feed efficiency, and overall health of livestock. Methionine, often the first limiting amino acid in poultry and a key nutrient for swine and ruminants, is commercially available in different forms. This guide provides an objective comparison between two primary sources: MTH-DL-Methionine (DL-Met) and Methionine Hydroxy Analogue (MHA), presenting experimental data, detailed methodologies, and metabolic pathway visualizations to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance and Bioavailability: A Quantitative Comparison
Numerous studies have been conducted to evaluate the relative performance and bioavailability of DL-Met and MHA in various livestock species. The data consistently indicates that while both are effective sources of methionine activity, their bioefficacy differs significantly.
Broiler Chickens:
Research in broiler chickens has extensively compared DL-Met with various forms of MHA, including the free acid (MHA-FA) and the calcium salt (MHA-Ca). A meta-analysis of 95 data sets concluded that 100 units of an MHA product can be replaced by 65 units of DL-Met without compromising broiler performance, supporting a relative bioefficacy of 65% for MHA.[1] This is further corroborated by studies indicating that the efficiency of MHA-FA relative to DL-Met is approximately 68% for weight gain and 67% for feed conversion on an as-fed basis.[2] Other research has reported the relative effectiveness of liquid MHA-FA to be 64% for body weight gain (BWG) and 59% for feed conversion ratio (FCR) compared to DL-Met.[2][3]
| Performance Metric | DL-Methionine | MHA-FA | Relative Bioavailability of MHA-FA vs. DL-Met | Reference |
| Body Weight Gain (BWG) | Superior | Lower | 64% - 72% | [2][3] |
| Feed Conversion Ratio (FCR) | More Efficient | Less Efficient | 51% - 67% | [2][3] |
| Carcass Yield | Higher | Lower | 48% - 62% | [2] |
| Breast Meat Yield | Higher | Lower | 60% - 64% | [2] |
Laying Hens:
In laying hens, the addition of both DL-Met and MHA-FA to basal diets has been shown to improve feed consumption, egg production, egg mass, and egg weight.[4] Regression analysis from one study indicated that the bioavailability of MHA-FA relative to DL-Met on a molar basis was approximately 88.7% for egg production and 88.0% for egg mass.[4] However, other studies suggest a replacement ratio of 100 parts MHA to 65 parts DL-Met does not negatively impact laying hen performance.[5]
| Performance Metric | DL-Methionine | MHA-FA | Relative Bioavailability of MHA-FA vs. DL-Met (Molar Basis) | Reference |
| Egg Production | Increased | Increased | 88.7% - 89.7% | [4] |
| Egg Mass | Increased | Increased | 88.0% - 89.6% | [4] |
| Egg Weight | Increased | Increased | 84.6% - 86.8% | [4] |
Swine:
In swine, experiments comparing DL-Met and MHA-FA have also demonstrated a lower relative effectiveness for MHA-FA. On a product-to-product basis, the relative effectiveness of MHA-FA was found to be 73% for increasing weight gain and 54% for improving the feed-to-gain ratio.[6][7] A metabolism study in weanling barrows determined the relative biological equivalence of MHA-FA to DL-Met to be between 64.2% and 66.3% based on nitrogen retention.[6] Overall, the mean relative bioequivalence of MHA-FA to DL-Met in pigs is estimated to be around 64% on a product-to-product basis.[7]
| Performance Metric | DL-Methionine | MHA-FA | Relative Bioequivalence of MHA-FA vs. DL-Met (Product Basis) | Reference |
| Weight Gain | Higher | Lower | 73% | [6][7] |
| Feed:Gain Ratio | Lower | Higher | 54% | [6][7] |
| Nitrogen Retention | Higher | Lower | 64.2% - 66.3% | [6] |
Dairy Cattle:
In dairy cows, supplementation with both DL-Met and MHA did not significantly influence milk yield.[8] However, DL-methionine supplementation showed a quadratic response in milk fat percentage, while MHA supplementation led to a linear increase in milk fat percentage.[8]
| Performance Metric | DL-Methionine | MHA | Effect | Reference |
| Milk Yield | No significant effect | No significant effect | - | [8] |
| Milk Fat Percentage | Quadratic response | Linear increase | - | [8] |
Experimental Protocols
To ensure the validity and reproducibility of the comparative data, it is crucial to understand the methodologies employed in these studies. Below are generalized experimental protocols based on the cited literature.
General Experimental Workflow for Bioavailability Studies
Caption: Generalized workflow for livestock bioavailability studies.
Detailed Methodologies:
-
Animals and Housing: Studies typically use commercially relevant livestock breeds (e.g., Ross 308 broilers, Hy-Line W-36 hens, crossbred pigs). Animals are housed in controlled environments (e.g., pens, cages) with ad libitum access to feed and water.
-
Dietary Treatments: A basal diet, deficient in methionine and other sulfur amino acids but adequate in all other nutrients, is formulated.[2][6] This basal diet is then supplemented with graded levels of either DL-methionine or MHA. The levels are chosen to elicit a dose-dependent response in performance parameters.
-
Data Collection: Key performance indicators are measured throughout the experimental period. These include body weight, feed intake (to calculate FCR), egg production, and milk yield. At the end of the trial, carcass and breast meat yields may be determined for meat-producing animals.
-
Statistical Analysis: The collected data is subjected to statistical analysis, often using regression models (e.g., exponential, non-linear) or slope-ratio assays to determine the relative bioavailability of MHA compared to DL-Met.[3][4][6]
Metabolic Pathways and Absorption
The differences in bioefficacy between DL-Met and MHA can be attributed to their distinct chemical structures, which influence their absorption and metabolic conversion to L-methionine, the form utilized for protein synthesis.[9][10]
DL-Methionine is a racemic mixture of D- and L-isomers. The L-isomer is directly used by the animal, while the D-isomer must be converted to L-methionine, primarily in the liver and kidneys, through a two-step enzymatic process.[10][11] MHA, or 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is a precursor to methionine where the amino group is replaced by a hydroxyl group.[9][10] It is also a racemic mixture of D- and L-isomers.
MHA is absorbed differently than DL-methionine. While DL-Met is taken up by multiple carrier-mediated systems, MHA is primarily absorbed via monocarboxylate transporters.[10] The conversion of MHA to L-methionine also involves a two-step enzymatic process of oxidation and transamination, which can occur in various tissues throughout the body, not just the liver and kidneys.[10]
Caption: Simplified metabolic pathways of DL-Methionine and MHA.
The conversion of the D-isomer of methionine and both isomers of MHA to L-methionine is not 100% efficient, which contributes to the observed differences in bioefficacy.[12]
Conclusion
The scientific literature provides compelling evidence that while both this compound and Methionine Hydroxy Analogue are effective sources of methionine for livestock, DL-Methionine generally exhibits higher bioavailability and efficacy on a product-to-product basis. The commonly accepted relative bioefficacy of MHA is approximately 65% that of DL-Met in poultry and swine. These differences are rooted in their distinct absorption and metabolic conversion pathways. For researchers and professionals in drug development and animal nutrition, understanding these quantitative differences and the underlying biological mechanisms is critical for optimizing feed formulations and ensuring cost-effective and efficient livestock production. The choice between these methionine sources should be based on a thorough evaluation of their bioefficacy, price, and the specific nutritional requirements of the target animal species.
References
- 1. Meta-Analyses of Methionine Source Concept Validation Trials in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The relative effectiveness of liquid MHA-FA compared with DL-methionine in broiler chickens - a dose-response experiment [jafs.com.pl]
- 4. researchgate.net [researchgate.net]
- 5. DL-methionine can replace methionine-hydroxy anlalog products in a ratio of [aminonews.com]
- 6. Efficacy of DL-methionine hydroxy analog free acid and DL-methionine as methionine sources for pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of three concentrations of DL-methionine or methionine hydroxy analog on milk yield and milk composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepoultrysite.com [thepoultrysite.com]
- 10. Bioavailability of different dietary supplemental methionine sources in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veterinaryworld.org [veterinaryworld.org]
- 12. smartfarmerkenya.com [smartfarmerkenya.com]
A Comparative Guide to Commercial MTH-DL-Methionine for Researchers and Drug Development Professionals
Introduction: Methionine, an essential sulfur-containing amino acid, is a critical component in numerous metabolic pathways, including protein synthesis, methylation reactions, and antioxidant defense. In industrial applications, particularly in animal nutrition and as a raw material in pharmaceutical manufacturing, the synthetic form, DL-Methionine, is widely used. The quality and purity of commercially available DL-Methionine can significantly impact experimental outcomes and product efficacy. This guide provides a comparative overview of MTH-DL-Methionine from prominent commercial suppliers, focusing on key quality parameters, analytical methodologies for independent verification, and potential impacts on research and development.
I. Comparative Analysis of Commercial DL-Methionine
For the purpose of this guide, we will focus on the DL-Methionine products. The following table summarizes the typical product specifications based on available data sheets.
Table 1: Comparison of Product Specifications for Commercial DL-Methionine
| Parameter | Evonik (MetAMINO®) | Sumitomo (SUMIMET™-P) | Industry Standard (Feed Grade) |
| DL-Methionine Content | ≥ 99.0%[2][3][4][5][6] | ≥ 99.0%[7][8][9][10] | ≥ 99.0%[11] |
| Form | White to yellowish crystalline powder[2][3][4][6] | White crystals or crystalline powder[7][8][9][10] | Crystalline powder[11] |
| Loss on Drying | Not specified in readily available documents | ≤ 0.3%[7][9][10] | Varies, typically low |
| Bioefficacy | Claimed to be the reference for 100% bioavailable methionine[11] | Assumed to be 100% | Not applicable |
| Key Impurities | Information not publicly detailed | Information not publicly detailed | Potential impurities include methionine-sulfoxide and N-acetyl-DL-methionine[12][13] |
Note: The data presented is based on publicly available product information. For detailed and batch-specific information, it is crucial to request a Certificate of Analysis (CoA) from the respective supplier.
II. Experimental Protocols for Comparative Evaluation
For researchers and drug development professionals requiring stringent quality control, independent verification of supplier specifications is recommended. The following are detailed methodologies for key comparative experiments.
A. Purity and Impurity Profiling using High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of DL-Methionine and the identification and quantification of potential impurities.[12][13][14]
Objective: To determine the precise percentage of DL-Methionine and to identify and quantify impurities such as methionine-sulfoxide and N-acetyl-DL-methionine.
Materials:
-
DL-Methionine samples from different suppliers
-
HPLC system with a UV detector
-
DL-Methionine reference standard
-
Reference standards for potential impurities
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer, adjusted to a specific pH)
-
Sample diluent (e.g., deionized water)
Procedure:
-
Standard Preparation: Prepare a stock solution of the DL-Methionine reference standard of a known concentration. Prepare a mixed standard solution containing known concentrations of potential impurities.
-
Sample Preparation: Accurately weigh and dissolve the DL-Methionine samples from each supplier in the sample diluent to a known concentration.
-
Chromatographic Conditions:
-
Set the HPLC column temperature.
-
Equilibrate the column with the mobile phase at a constant flow rate.
-
Set the UV detector to the appropriate wavelength for methionine detection (typically around 210 nm).[14]
-
-
Injection and Analysis: Inject the standard solutions and the sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peaks in the chromatograms based on the retention times of the reference standards.
-
Calculate the concentration of DL-Methionine in each sample by comparing the peak area with that of the reference standard.
-
Quantify any identified impurities by comparing their peak areas with the corresponding impurity standards. The limit of detection for impurities can be in the range of 0.0004-0.002%.[12][13]
-
B. In Vitro Bioavailability Assessment (Caco-2 Cell Permeability Assay)
This assay provides an indication of the intestinal absorption and potential bioavailability of the DL-Methionine from different suppliers.
Objective: To compare the permeability of DL-Methionine from different commercial sources across a Caco-2 cell monolayer, which mimics the intestinal barrier.
Materials:
-
Caco-2 cells
-
Cell culture reagents (DMEM, FBS, etc.)
-
Transwell® inserts
-
DL-Methionine samples from different suppliers
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system for quantification of methionine
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until they form a confluent and differentiated monolayer.
-
Permeability Assay:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add a solution of DL-Methionine from each supplier (at a defined concentration in HBSS) to the apical side of the Transwell® inserts.
-
Add fresh HBSS to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral side.
-
-
Quantification: Analyze the concentration of methionine in the basolateral samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each sample. A higher Papp value suggests better absorption.
III. Visualizing Workflows and Pathways
To aid in the understanding of the comparative study process and the metabolic relevance of methionine, the following diagrams are provided.
Caption: Experimental workflow for a comparative study of DL-Methionine.
Caption: Simplified metabolic pathway of DL-Methionine.
IV. Conclusion and Recommendations
The selection of a DL-Methionine supplier should be based on a comprehensive evaluation of product quality, consistency, and the specific requirements of the intended application. While major suppliers provide products with a high degree of purity (≥99%), subtle differences in impurity profiles and physical characteristics may exist. For sensitive research and pharmaceutical applications, it is imperative to:
-
Request and scrutinize the Certificate of Analysis (CoA) for each batch to ensure it meets the required specifications.
-
Conduct independent analysis , particularly for purity and impurity profiling, to verify supplier claims.
-
Perform functional assays relevant to the specific application to assess the in vitro or in vivo performance of the DL-Methionine from different sources.
By implementing a rigorous quality control framework, researchers and drug development professionals can ensure the reliability and reproducibility of their work, and ultimately, the efficacy and safety of their final products.
References
- 1. adisseo.com [adisseo.com]
- 2. wltdistributors.com [wltdistributors.com]
- 3. albitalia.com [albitalia.com]
- 4. MetAMINO® - AGRIVINA [en.nongnghiepviet.com.vn]
- 5. Evonik Animal Nutrition – We are sciencing the global food challenge [evonik.com]
- 6. MetAMINO® [evonik.com]
- 7. Sumitomo Chemical Europe [sumitomo-chemical.eu]
- 8. gather.tracegains.com [gather.tracegains.com]
- 9. sumichem.co.in [sumichem.co.in]
- 10. asp-inc.com [asp-inc.com]
- 11. DL Methionine Feed Grade: Manufacturing Standards That Ensure 99% Purity - Feed Dekho [feeddekho.com]
- 12. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Synthetic DL-Methionine Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence and performance of various synthetic forms of DL-Methionine (DL-Met), a critical amino acid in numerous metabolic processes. The following sections present supporting experimental data, detailed methodologies of key bioequivalence assays, and visual representations of metabolic pathways and experimental workflows to aid in research and development.
Comparative Bioequivalence Data
The bioequivalence of different methionine sources is often evaluated through pharmacokinetic analysis and performance studies in animal models. While L-Methionine (L-Met) is the biologically active form, synthetic DL-Met and its analogues, such as methionine hydroxy analogue (MHA), are widely used. The D-isomer of methionine and MHA are converted to L-Met in the body.[1][2]
Pharmacokinetic Parameters
Pharmacokinetic studies, which measure parameters like the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax), are the gold standard for bioequivalence assessment. However, such data for methionine sources are more readily available for ruminants than for monogastric animals, where performance metrics are more common.
A study in lactating dairy cows provides a clear pharmacokinetic comparison of two 2-hydroxy-4-(methylthio)butanoic isopropyl esters (HMBi) and an encapsulated rumen-protected Met (Smartamine). The HMBi products showed similar plasma kinetics, while Smartamine exhibited a delayed Tmax and a larger AUC, indicating a slower release and greater relative bioavailability.[3]
| Treatment | Basal Concentration (µM) | Cmax (µM) | Tmax (h) | AUC (arbitrary units) | Relative Bioavailability (vs. HMBi) |
| HMBi (KES) | 28.3 ± 7.67 | 198 ± 22.2 | 1.4 ± 0.25 | 1,868 ± 286 | - |
| HMBi (MtS) | 28.3 ± 7.67 | 198 ± 22.2 | 1.4 ± 0.25 | 1,868 ± 286 | ~100% |
| Smartamine (SmT) | 26.7 ± 7.67 | 210 ± 22.2 | 11.3 | 3,457 | 185% |
| Data sourced from a study in lactating dairy cows.[3] |
Relative Bioavailability (RBV) Based on Performance Metrics
In poultry and swine, bioequivalence is frequently determined by comparing the relative bioavailability (RBV) of different methionine sources based on growth performance indicators like Average Daily Gain (ADG) and Feed Conversion Ratio (FCR). These studies typically employ a slope-ratio assay.
The RBV of L-Met to DL-Met has been a subject of numerous studies, with some indicating a higher bioavailability for L-Met, particularly in young animals.[4][5] For instance, one study in broiler chickens reported the RBV of L-Met to DL-Met for ADG and FCR to be 141.5% and 189.1%, respectively.[5] However, other studies have found the two forms to be nutritionally equivalent.[6][7]
Comparisons between DL-Met and MHA consistently show a lower bioefficacy for MHA.[2][8] Meta-analyses suggest that MHA has a bioefficacy of approximately 65-75% compared to DL-Met on a molar basis.[2]
| Methionine Source Comparison | Animal Model | Key Performance Metric | Relative Bioavailability |
| L-Met vs. DL-Met | Broiler Chickens (1-21d) | Average Daily Gain (ADG) | 141.5%[5] |
| L-Met vs. DL-Met | Broiler Chickens (1-21d) | Feed Conversion Ratio (FCR) | 189.1%[5] |
| DL-Met vs. L-Met | Broiler Chickens (1-37d) | Body Weight (BW) | 89%[7] |
| DL-Met vs. L-Met | Broiler Chickens (1-37d) | Feed Conversion Ratio (FCR) | 77%[7] |
| MHA-FA vs. DL-Met | Laying Hens | Egg Production | 89.7% (molar basis)[9] |
| MHA-FA vs. DL-Met | Laying Hens | Egg Mass | 89.6% (molar basis)[9] |
| DL-HMBA vs. DLM | Broiler Chickens (22-42d) | Weight Gain | 52%[8] |
| DL-HMBA vs. DLM | Broiler Chickens (22-42d) | Feed Conversion Ratio | 57%[8] |
| MHA-FA: Methionine Hydroxy Analogue-Free Acid; DL-HMBA: DL-2-hydroxy-4-(methylthio) butanoic acid |
Experimental Protocols
Slope-Ratio Assay for Relative Bioavailability
The slope-ratio assay is a common method to determine the relative bioavailability of a test nutrient compared to a standard. The response of the test subjects to graded levels of the standard and test nutrients added to a basal diet deficient in that nutrient is measured.
Methodology:
-
Animal Model and Diet: A large cohort of young, uniform animals (e.g., day-old broiler chicks) is selected.[4][10] They are fed a basal diet specifically formulated to be deficient in the amino acid of interest (methionine) but adequate in all other nutrients.[5]
-
Treatment Groups: The animals are randomly allocated to several treatment groups. One group receives the basal diet (control). Other groups receive the basal diet supplemented with graded levels of the standard methionine source (e.g., L-Met or DL-Met) and the test source (e.g., another form of DL-Met or MHA).[10]
-
Experimental Period: The feeding trial is conducted for a specific period, typically corresponding to a rapid growth phase of the animal (e.g., 21 days for broiler chicks).[4]
-
Data Collection: Key performance indicators such as body weight gain and feed intake are recorded throughout the trial. From these, ADG and FCR are calculated.[5]
-
Statistical Analysis: The response (e.g., ADG) is regressed against the supplemental intake of each methionine source. The relative bioavailability of the test source compared to the standard is calculated as the ratio of the slopes of their respective regression lines.[5][10]
Nitrogen Balance Study
Nitrogen balance studies are used to assess the utilization of dietary protein and amino acids. A positive nitrogen balance indicates that the intake of nitrogen is greater than the excretion, signifying protein accretion.
Methodology:
-
Animal Model and Housing: Animals, such as growing pigs, are housed in individual metabolism crates that allow for the separate and quantitative collection of urine and feces.[11][12]
-
Adaptation Period: The animals are adapted to the experimental diets for a period of 5-7 days before the collection phase begins.[13]
-
Dietary Treatments: Similar to the slope-ratio assay, a basal diet deficient in the target amino acid is used. Treatment groups receive this diet supplemented with graded levels of the test and standard amino acid sources.[12]
-
Sample Collection: Over a collection period of 4-5 days, total urine and feces are collected for each animal. Urine is often collected in a vessel containing an acid preservative to prevent nitrogen loss.[11][13]
-
Nitrogen Analysis: The nitrogen content of the feed, feces, and urine is determined using methods such as the Kjeldahl method.
-
Calculation: Nitrogen balance is calculated as: Nitrogen Intake - (Fecal Nitrogen + Urinary Nitrogen). Nitrogen retention, a measure of utilization, can also be calculated.[12][13]
Visualizations
Metabolic Pathway of D-Methionine Conversion
The D-isomer of methionine, present in synthetic DL-methionine, is converted to the biologically active L-form primarily in the liver and kidneys. This two-step enzymatic process is crucial for its utilization in protein synthesis.
Caption: Conversion of D-Methionine to L-Methionine.
Experimental Workflow for a Slope-Ratio Assay
The following diagram illustrates the typical workflow for conducting a slope-ratio assay to determine the relative bioavailability of different methionine sources.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. Reply to: “Absorption of methionine sources in animals—is there more to know?” — Yes, there is more to know! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative bioavailability of 3 rumen-undegradable methionine sources in dairy cows using the area under the curve technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Relative Bioavailability of DL and L-Methionine in Broilers | Engormix [en.engormix.com]
- 7. Relative Bioavailability of DL and L-Methionine in Broilers [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. porkgateway.org [porkgateway.org]
- 12. Nitrogen balance and ileal amino acid digestibility in growing pigs fed diets reduced in protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects on nitrogen balance and metabolism of branched-chain amino acids by growing pigs of supplementing isoleucine and valine to diets with adequate or excess concentrations of dietary leucine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Relative Bioavailability of Supplemental Methionine Sources in Various Animal Species
Introduction
Methionine is an essential sulfur-containing amino acid critical for protein synthesis, growth, and various metabolic functions in animals.[1][2] In commercial animal feed, diets are often supplemented with synthetic methionine sources to meet the nutritional requirements of livestock. The most common supplemental forms are DL-methionine (DL-Met), a racemic mixture of D- and L-isomers, and 2-hydroxy-4-(methylthio) butanoic acid (HMTBA), a methionine precursor.[3][4] While the user inquired about MTHF-DL-Methionine, the prevalent and extensively studied forms in scientific literature are DL-Met and HMTBA. This guide provides a comparative analysis of the relative bioavailability of these primary methionine sources across different animal species, supported by experimental data.
Only the L-isomer of methionine is directly utilized for protein synthesis.[1] Therefore, the D-isomer in DL-Met and both isomers of HMTBA must be converted to L-methionine in the animal's body to be biologically effective.[1][2] The efficiency of this conversion process is a key determinant of the bioavailability of these synthetic sources and can vary between different species.[2][3]
Quantitative Comparison of Relative Bioavailability
The relative bioavailability (RBV) of different methionine sources is typically determined by comparing the animal's response (e.g., weight gain, feed conversion ratio, nitrogen retention) to graded levels of a test source against a reference standard, which is often L-methionine or DL-methionine. The following table summarizes findings from various studies in poultry, swine, and cattle.
| Animal Species | Methionine Sources Compared | Response Criteria | Relative Bioavailability (%) | Reference |
| Poultry (Broilers) | DL-HMBA vs. DL-Met | Weight Gain | 39 | [5] |
| DL-HMBA vs. DL-Met | Feed Conversion | 44 | [5] | |
| L-Met vs. DL-Met | Average Daily Gain (ADG) | 142.5 | [6] | |
| L-Met vs. DL-Met | Carcass Percentage (Starter Phase) | L-Met > DL-Met | [7] | |
| DL-Met vs. L-Met | Body Weight (37d) | 89 | [8] | |
| DL-Met vs. L-Met | Feed Conversion Ratio (37d) | 77 | [8] | |
| Swine (Pigs) | D-Met vs. L-Met | Urinary N Output | 87.6 | [9] |
| D-Met vs. L-Met | N Retention | 89.6 | [9] | |
| DL-Met vs. L-Met | Retained N | 87.9 | [10] | |
| DL-Met vs. L-Met | N Retention (% of intake) | 89.3 | [10] | |
| MHA-FA vs. DL-Met | Indicator Amino Acid Oxidation | 74.4 (equimolar basis) | [11] | |
| HMTBa-Ca vs. DL-Met | N Retention | ~65 (product-to-product) | [12] | |
| Cattle (Dairy Cows) | Smartamine M™ vs. Duodenal Infusion | Plasma Met Concentration | 75 | [13] |
| Mepron vs. Smartamine M | Plasma TSAA Concentration | 23 (relative to Smartamine M at 80%) | [14] | |
| AminoShure-M vs. Smartamine M | Plasma TSAA Concentration | 17 (relative to Smartamine M at 80%) | [14] | |
| Aquaculture (Rainbow Trout) | MHA-Ca vs. DL-Met | Weight Gain | 69 | [15] |
| MHA-Ca vs. DL-Met | Growth Rate (TGC) | 60 | [15] | |
| MHA-Ca vs. DL-Met | Retained Nitrogen | 73 | [15] |
MHA-FA: Methionine Hydroxy Analogue Free Acid; HMTBa-Ca: Methionine Hydroxy Analogue Calcium Salt; DL-HMBA: DL-2-hydroxy-4-(methyl) butanoic acid.
Experimental Protocols
The methodologies employed in determining methionine bioavailability are crucial for interpreting the results. Below are detailed protocols from key studies.
1. Nitrogen (N) Balance Slope-Ratio Assay in Nursery Pigs
-
Objective: To determine the bioavailability of D-methionine relative to L-methionine.[9]
-
Animals: A total of 50 crossbred barrows with an initial body weight of approximately 13.5 kg.[9]
-
Experimental Design: The pigs were individually housed in metabolism cages. A randomized complete block design was used. The experiment consisted of five consecutive 9-day periods. In each period, 10 pigs were allotted to five dietary treatments.[9]
-
Diets: A methionine-deficient basal diet was formulated. Two reference diets were created by supplementing the basal diet with 0.4 or 0.8 g/kg of L-methionine. Two test diets were similarly prepared with equivalent concentrations of D-methionine.[9]
-
Data Collection: A 5-day adaptation period was followed by a 5-day period of total, separate collection of feces and urine to measure nitrogen balance.[10]
-
Analysis: The slope-ratio assay was used, where response criteria like urinary nitrogen output or nitrogen retention were regressed against the supplemental intake of the methionine isomers. The ratio of the slopes of the regression lines for D-Met and L-Met provided the relative bioavailability estimate.[9][10]
2. Plasma-Free Amino Acid Dose-Response in Dairy Cows
-
Objective: To compare the bioavailability of methionine in different rumen-protected methionine (RP-Met) products.[14]
-
Animals: Ten multiparous, lactating Holstein cows fed methionine-deficient diets.[14]
-
Experimental Design: A replicated 5 x 5 Latin square design with 7-day periods was employed.[14]
-
Treatments: The treatments included a negative control (no RP-Met) and diets supplemented with 30 g/day of methionine from four different RP-Met products (e.g., Smartamine M, Mepron, AminoShure-M).[14]
-
Data Collection: Blood samples were collected 2, 4, 6, and 8 hours after the morning feeding on days 5, 6, and 7 of each period. Plasma was analyzed for amino acid concentrations.[14]
-
Analysis: Plasma total sulfur amino acid (TSAA) concentrations were regressed on the methionine treatments. The bioavailability of the test products was calculated as a slope ratio relative to a standard product with known bioavailability (Smartamine M).[14]
3. Growth Performance Slope-Ratio Assay in Broilers
-
Objective: To determine the relative bioavailability of DL-methionine to L-methionine.[8]
-
Animals: A total of 2268 one-day-old male broiler chickens were housed in 54 floor pens.[8]
-
Experimental Design: A completely randomized design with 9 treatments and 6 repetitions.[7]
-
Diets: A basal diet deficient in methionine was used. Four levels of experimental diets were created by supplementing the basal diet with 0.05%, 0.10%, 0.15%, and 0.20% of either DL-Met or L-Met.[8]
-
Data Collection: The feeding trial was divided into starter, grower, and finisher periods. Body weight and feed intake were measured at the end of each period to calculate body weight gain and feed conversion ratio (FCR).[8]
-
Analysis: A common plateau asymptotic regression analysis was used. The regression coefficients for the response to increasing levels of each methionine source were used to calculate the relative bioavailability of DL-Met compared to L-Met.[8]
Metabolic Pathways and Experimental Workflow
The biological efficacy of D-Met and HMTBA is contingent on their conversion to L-Met. This metabolic process is a critical factor influencing their bioavailability.
Caption: Metabolic conversion pathway of supplemental methionine sources to L-methionine.
The diagram above illustrates that while the L-isomer from DL-Met can be directly used, the D-isomer and HMTBA must undergo a two-step enzymatic conversion to become L-methionine, which can then be used for protein synthesis.[2][3] The efficiency of these enzymatic reactions, which occur primarily in the liver and kidneys, varies among species and can influence the bioavailability of the methionine source.[2][3]
Caption: Generalized experimental workflow for determining methionine bioavailability.
This workflow outlines the standard procedure for a slope-ratio assay, a common method for evaluating the relative bioavailability of nutrient sources in animal nutrition research.[9][10] The process involves feeding a methionine-deficient diet supplemented with graded levels of the test and reference methionine sources and measuring a physiological response.
References
- 1. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of different dietary supplemental methionine sources in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Relative bioavailability of L-methionine and DL-methionine in growing broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative Bioavailability of DL and L-Methionine in Broilers [scirp.org]
- 9. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of bioavailability of dl-methionine compared with l-methion - Swine abstracts - pig333, pig to pork community [pig333.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. thepigsite.com [thepigsite.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of D-Methionine and L-Methionine Supplementation: Metabolic Fates and Physiological Impacts
For researchers, scientists, and professionals in drug development, understanding the nuanced metabolic differences between stereoisomers of essential amino acids is critical for optimizing nutritional strategies and therapeutic interventions. This guide provides a detailed comparison of D-methionine (D-Met) and L-methionine (L-Met) supplementation, supported by experimental data, to elucidate their distinct metabolic impacts.
Methionine, an essential sulfur-containing amino acid, is a fundamental component in protein synthesis and a key player in numerous metabolic functions.[1] While L-methionine is the naturally occurring, biologically active form directly incorporated into proteins, the synthetic D-isomer and the racemic mixture, DL-methionine (DL-Met), are widely used in animal nutrition and other industrial applications.[1][2] The pivotal difference lies in their stereochemistry; D- and L-methionine are enantiomers, mirror images of each other, which dictates their interaction with stereospecific enzymes in biological systems.[1]
Bioavailability and Conversion: The Central Role of D-Amino Acid Oxidase
The utility of D-methionine as a nutritional supplement hinges on its conversion to the biologically active L-form.[1] This transformation is a two-step enzymatic process primarily occurring in the liver and kidneys.[3] First, the D-amino acid oxidase (DAAO) enzyme catalyzes the oxidative deamination of D-methionine to its α-keto acid, α-keto-4-(methylthio)butyric acid (KMB). Subsequently, KMB is transaminated to yield L-methionine.[1][3]
The efficiency of this conversion is a subject of ongoing research, with varying results on the relative bioavailability (RBV) of D-methionine compared to L-methionine. Some studies suggest that the conversion is highly efficient, rendering DL-methionine nutritionally equivalent to L-methionine in certain contexts, particularly in poultry and pigs where DAAO activity is substantial.[2][4] However, other research indicates that L-methionine may have a bioavailability advantage, with RBV values reported to be over 140% compared to DL-methionine in some broiler chicken studies.[2][5] Factors such as species, age, and diet composition can influence the efficiency of this conversion.[2][4]
References
- 1. nbinno.com [nbinno.com]
- 2. foxnutgroup.com [foxnutgroup.com]
- 3. img.wattagnet.com [img.wattagnet.com]
- 4. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unraveling the Impact of MTH-DL-Methionine on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MTH-DL-Methionine's (DL-Methionine's) performance in modulating target gene expression against other alternatives. The information presented is supported by experimental data to aid in informed decisions for research and development applications.
Introduction to DL-Methionine and Its Role in Gene Expression
DL-Methionine, a racemic mixture of the essential amino acid methionine, plays a pivotal role in cellular metabolism and gene regulation. Its influence extends beyond protein synthesis, primarily through its involvement in three key signaling pathways: the mechanistic Target of Rapamycin (mTOR) pathway, the Integrated Stress Response (ISR) pathway, and cellular methylation processes. The metabolic fate of methionine is intricately linked to the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, which directly impacts DNA and histone methylation, thereby epigenetically regulating gene expression.
Comparative Analysis of DL-Methionine and Alternatives
The efficacy of DL-Methionine in modulating gene expression is often compared to its stereoisomer L-Methionine and its hydroxy analog, DL-2-hydroxy-4-(methylthio)butanoic acid (DL-HMTBA). The choice between these sources can significantly impact cellular processes and gene expression profiles.
Quantitative Comparison of Gene Expression Modulation
The following table summarizes the differential effects of DL-Methionine, L-Methionine, and DL-HMTBA on the expression of key target genes involved in methionine metabolism and related pathways. The data is synthesized from studies in broilers, providing a comparative snapshot of their biological activity.[1]
| Target Gene | Function | DL-Methionine Effect on Expression | L-Methionine Effect on Expression | DL-HMTBA Effect on Expression |
| BHMT (Betaine-Homocysteine S-Methyltransferase) | Catalyzes the remethylation of homocysteine to methionine. | Lower expression at requirement levels.[1] | Not explicitly stated, but generally considered the standard. | Increased expression, especially at deficiency and excess levels.[1] |
| MTRR (5-Methyltetrahydrofolate-Homocysteine Methyltransferase Reductase) | Regenerates the active form of the MTR co-factor. | Lower expression compared to DL-HMTBA.[1] | Not explicitly stated. | Increased expression, particularly at deficient levels.[1] |
| GSS (Glutathione Synthetase) | Catalyzes the final step in glutathione (GSH) synthesis. | Lower expression compared to DL-HMTBA.[1] | Not explicitly stated. | Higher expression.[1] |
| CBS (Cystathionine Beta-Synthase) | Catalyzes the first step of the transsulfuration pathway. | Lower expression at deficient levels compared to DL-HMTBA at requirement levels.[1] | Not explicitly stated. | Higher expression in liver and muscle tissues. |
Signaling Pathway Modulation
DL-Methionine and its alternatives exert their effects on gene expression by modulating critical signaling pathways.
The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Studies have shown that DL-Methionine can activate the mTOR pathway, promoting cell proliferation. This effect is often more pronounced compared to DL-HMTBA, which has been observed to have a weaker effect on mTOR activation.
Conversely, DL-HMTBA has been shown to activate the ISR pathway, which is a cellular stress response that can inhibit protein synthesis. This contrasting effect on the mTOR and ISR pathways highlights a key functional difference between DL-Methionine and its hydroxy analog.
As a precursor to SAM, methionine is fundamental to all methylation reactions. The ratio of SAM to S-adenosylhomocysteine (SAH) is a critical indicator of the cell's methylation potential. Dietary supplementation with different methionine sources can alter this ratio and consequently impact the methylation of DNA and histones, leading to widespread changes in gene expression.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the complex interactions and experimental procedures, the following diagrams are provided in DOT language.
References
Comparative Efficacy of MTH-DL-Methionine Against Other Sulfur-Containing Amino Acids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of 2-hydroxy-4-(methylthio)butanoic acid (MTH-DL-Methionine), commonly known as methionine hydroxy analog (MHA), with other key sulfur-containing amino acids, namely DL-methionine and L-methionine. This document is intended for researchers, scientists, and professionals in drug development and animal nutrition, offering an objective analysis supported by experimental data to inform research and application.
Methionine is an essential amino acid vital for protein synthesis, methylation reactions, and as a precursor for other sulfur-containing compounds like cysteine and glutathione.[1] While L-methionine is the biologically active form, synthetic forms such as DL-methionine (a racemic mixture of D- and L-isomers) and this compound are widely used.[2] The efficacy of these synthetic sources is contingent on their conversion to L-methionine within the body.[2]
Bioavailability and Growth Performance
The relative bioavailability (RBV) of different methionine sources is a critical factor in determining their efficacy. Numerous studies have been conducted, primarily in poultry and swine, to compare this compound with DL-methionine and L-methionine. The results often vary depending on the species, age of the animal, and the experimental conditions.
A meta-analysis of studies in broiler chickens indicated that L-methionine supplementation led to improved average daily gain (ADG) and feed conversion ratio (FCR) compared to DL-methionine.[3] In one study, the RBV of DL-methionine for body weight and FCR in broilers was found to be 89% and 77%, respectively, compared to L-methionine.[4][5] Another study reported the RBV of L-methionine to DL-methionine for ADG and feed efficiency to be 141.5% and 189.1%, respectively.[6]
In growing pigs, some studies suggest no significant difference in the bioefficacy of L-methionine and DL-methionine for growth performance.[7] However, other research indicates a lower bioefficacy for this compound compared to DL-methionine. For instance, in a 28-day growth experiment with pigs, the bioefficacy of MHA-FA (free acid form of this compound) for ADG was 83% on an equimolar basis compared to DL-methionine.[8]
Table 1: Comparative Bioavailability and Performance Metrics of Methionine Sources in Poultry
| Methionine Source | Relative Bioavailability (RBV) vs. L-Methionine | Average Daily Gain (ADG) | Feed Conversion Ratio (FCR) | Species | Reference |
| DL-Methionine | 89% (for BW) | - | 77% | Broiler Chickens | [4][5] |
| L-Methionine | 100% (Reference) | Improved vs. DL-Met | Improved vs. DL-Met | Broiler Chickens | [3] |
| This compound (MHA-FA) | 68% (vs. DL-Met) | - | - | Broilers | [9] |
Table 2: Comparative Bioavailability and Performance Metrics of Methionine Sources in Swine
| Methionine Source | Relative Bioavailability (RBV) vs. DL-Methionine | Average Daily Gain (ADG) | Feed Conversion Ratio (FCR) | Species | Reference |
| L-Methionine | No significant difference vs. DL-Met | No significant difference | No significant difference | Growing Pigs | [7] |
| This compound (MHA-FA) | 83% (equimolar basis) | Lower than DL-Met | Higher than DL-Met | Weaning Pigs | [8] |
Impact on Protein Synthesis and Related Signaling Pathways
Methionine plays a crucial role in the initiation of protein synthesis.[1] Its availability directly influences muscle development and growth. The mammalian target of rapamycin (mTOR) signaling pathway is a key regulator of protein synthesis, and its activation is sensitive to amino acid concentrations, including methionine.[10][11][12][13]
Studies have shown that methionine can activate the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[10][14] This activation can be mediated through various mechanisms, including the sensing of S-adenosylmethionine (SAM), a metabolite of methionine, by SAMTOR, and through the methylation and subsequent activation of phosphatase 2A (PP2A).[10][13]
dot
Caption: mTORC1 Signaling Pathway Activation by Methionine.
Antioxidant Capacity and Glutathione Synthesis
Sulfur-containing amino acids are integral to the body's antioxidant defense system. Cysteine, which can be synthesized from methionine via the transsulfuration pathway, is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][15][16][17]
The transsulfuration pathway converts homocysteine, a product of methionine metabolism, into cystathionine and then to cysteine.[18][19][20][21][22] This pathway is crucial for maintaining cysteine and subsequently glutathione levels.
dot
Caption: The Transsulfuration Pathway.
Glutathione is synthesized from glutamate, cysteine, and glycine in two ATP-dependent steps.[1][15][16][17] The availability of cysteine is a major determinant of the rate of glutathione synthesis.[17]
dot
Caption: Glutathione Synthesis Pathway.
Studies have shown that methionine supplementation can enhance the antioxidant status in animals. In bovine mammary epithelial cells, methionine supplementation increased the activity of superoxide dismutase (SOD), an important antioxidant enzyme.[23]
Table 3: Effect of Methionine Source on Antioxidant Enzyme Activity
| Methionine Source | Superoxide Dismutase (SOD) Activity | Glutathione Peroxidase (GPx) Activity | Species/Cell Line | Reference |
| Methionine | Increased | - | Bovine Mammary Epithelial Cells | [23] |
Experimental Protocols
Determination of Relative Bioavailability in Broiler Chickens
A common method to determine the relative bioavailability of different methionine sources is the slope-ratio assay.[6][24]
dot
Caption: Experimental Workflow for Bioavailability Assay.
-
Animals: Day-old male broiler chicks are typically used.[4][5][6]
-
Housing: Birds are housed in floor pens or battery cages under controlled environmental conditions.[4][5]
-
Basal Diet: A basal diet is formulated to be deficient in methionine and cysteine but adequate in all other nutrients.[4][5][6]
-
Experimental Diets: The basal diet is supplemented with graded levels of the reference methionine source (e.g., L-methionine) and the test sources (e.g., DL-methionine, this compound) on an equimolar basis.[4][5][6]
-
Feeding Trial: The experimental diets are fed to the birds for a specific period, for instance, 21 days.[6]
-
Data Collection: Body weight gain, feed intake, and feed conversion ratio are measured.[4][5][6]
-
Statistical Analysis: The response criteria (e.g., body weight gain) are regressed against the supplemental intake of each methionine source. The ratio of the slopes of the regression lines for the test and reference sources gives the relative bioavailability.[6]
Measurement of Antioxidant Enzyme Activity
-
Sample Collection: Tissue samples (e.g., liver) or blood are collected from the experimental animals.
-
Homogenization: The tissue samples are homogenized in a suitable buffer.
-
Enzyme Assays:
-
Superoxide Dismutase (SOD): SOD activity can be measured using commercially available kits, often based on the inhibition of a chromogen produced by a superoxide-generating system.[25]
-
Glutathione Peroxidase (GPx): GPx activity is typically assayed using a coupled enzyme system where the oxidation of NADPH is measured spectrophotometrically.[25]
-
-
Data Analysis: Enzyme activities are expressed as units per milligram of protein or per gram of tissue.
Conclusion
The choice of methionine source can have significant implications for growth performance, protein synthesis, and antioxidant status. While L-methionine is the most biologically active form, the economic advantages of synthetic sources like DL-methionine and this compound are considerable. The experimental evidence suggests that the relative bioavailability of these synthetic sources can be lower than that of L-methionine and can vary between species. Therefore, careful consideration of the specific application and a thorough evaluation of the available scientific literature are essential for making informed decisions. Further research is warranted to fully elucidate the comparative efficacy of these compounds under various physiological and pathological conditions.
References
- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img.wattagnet.com [img.wattagnet.com]
- 3. Assessing the nutritional equivalency of DL-methionine and L-methionine in broiler chickens: a meta-analytical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relative Bioavailability of DL and L-Methionine in Broilers [scirp.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of dietary supplementation of l-methionine vs. dl-methionine on performance, plasma concentrations of free amino acids and other metabolites, and myogenesis gene expression in young growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Meta-Analyses of Methionine Source Concept Validation Trials in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antioxidant enzyme activity and malondialdehyde levels can be modulated by Piper betle, tocotrienol rich fraction and Chlorella vulgaris in aging C57BL/6 mice | Clinics [elsevier.es]
Safety Operating Guide
Proper Disposal of DL-Methionine: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This guide provides detailed procedures for the proper disposal of DL-Methionine, a common amino acid used in various research and development applications.
For researchers, scientists, and drug development professionals, understanding the correct handling and disposal of chemical reagents is a critical component of laboratory safety protocols. While DL-Methionine is not classified as a hazardous material for transport, adherence to proper disposal procedures is essential to minimize environmental impact and ensure compliance with local regulations.[1][2][3]
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle DL-Methionine with appropriate personal protective equipment (PPE). This includes splash goggles, a lab coat, and gloves.[1] In case of a spill, the material should be contained and cleaned up to prevent it from entering the sanitary system.
Spill Response:
-
Small Spills: Use a shovel to place the material into a suitable waste disposal container.[1]
-
Large Spills: After mechanically collecting the material, the contaminated surface can be cleaned by spreading water and allowing it to be evacuated through the sanitary system.[1] However, it is crucial to prevent the substance from entering drains and surface water.[4][5]
Step-by-Step Disposal Procedures
The primary principle for the disposal of DL-Methionine is to do so in accordance with all applicable federal, state, and local regulations.[3]
-
Consult Local Regulations: Before initiating any disposal process, consult your institution's environmental health and safety (EHS) office or the appropriate local waste disposal authority. Regulations can vary significantly by region.
-
Waste Collection:
-
Engage a Licensed Disposal Company: It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1] These companies are equipped to handle chemical waste in an environmentally sound manner.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
Important Considerations:
-
Do Not Dispose Down the Drain: DL-Methionine should not be emptied into drains.[4][5][8][9]
-
Avoid Environmental Release: Take measures to prevent the release of DL-Methionine into the environment.[7]
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key physical and chemical properties of DL-Methionine relevant to its handling and disposal.
| Property | Value | Citation |
| Chemical Formula | C5H11NO2S | [2] |
| Appearance | White powder | [6] |
| Solubility in Water | 33.81 g/L @ 25 °C | [10] |
| DOT Classification | Not a DOT controlled material (United States) | [1] |
DL-Methionine Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of DL-Methionine.
Caption: Decision workflow for the proper disposal of DL-Methionine.
References
- 1. pangoo.biz [pangoo.biz]
- 2. philagro.co.za [philagro.co.za]
- 3. southernbiological.com [southernbiological.com]
- 4. carlroth.com [carlroth.com]
- 5. valudor.com [valudor.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. lobachemie.com [lobachemie.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Guidance for Handling MTH-DL-Methionine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for MTH-DL-Methionine, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and a clear workflow for operational planning.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls:
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1] If operations generate dust, fume, or mist, ventilation is necessary to keep exposure to airborne contaminants low.[1] Ensure adequate general ventilation in the work area.[2][3][4] An accessible safety shower and eye wash station should be readily available.[2]
Personal Protective Equipment:
A summary of recommended PPE for handling this compound is provided in the table below.
| Protection Type | Equipment | Specifications & Recommendations |
| Eye/Face Protection | Safety goggles with side-shields or splash goggles. | Essential to prevent eye contact with dust or splashes.[1][2][3] |
| Hand Protection | Protective gloves. | Chemical protection gloves tested according to EN 374 are suitable.[5][6] Recommended materials include Nitrile or Natural rubber with a breakthrough time of 8 hours.[7] Always check for leak-tightness and impermeability before use.[5] |
| Skin and Body Protection | Lab coat or impervious clothing. | A lab coat is standard for minor handling.[1] For larger spills or increased risk of contact, impervious or protective clothing is recommended.[2][3] In the event of a large spill, a full suit may be necessary.[1] |
| Respiratory Protection | Dust respirator or suitable respirator. | A dust respirator should be used, especially when dust formation is possible.[1][2] A particle filter device (DIN EN 143) is also an option.[5][6] An approved/certified respirator or equivalent is crucial.[1] |
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Before handling, ensure all necessary PPE is available and in good condition.
-
Verify that the work area is clean and that the ventilation system is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Review the Safety Data Sheet (SDS) for any specific handling instructions.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Minimize the generation of dust during handling.[4]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Do not breathe in dust.[5]
3. Storage:
-
Keep away from incompatible substances such as strong oxidizing agents.[1]
-
Some sources recommend refrigeration (below 4°C/39°F).[4]
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[2]
-
For small spills, vacuum or sweep up the material and place it into a suitable, sealed disposal container.[4][8]
-
Avoid generating dusty conditions during cleanup.[4]
-
For large spills, a self-contained breathing apparatus should be used to avoid inhalation.[1]
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, regional, and national environmental regulations.[3]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Do not empty into drains.[5]
-
Contaminated packaging should be handled in the same way as the substance itself.[5]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
